molecular formula C10H11NO4S B1352971 3-(cyclopropylsulfamoyl)benzoic Acid CAS No. 852933-50-7

3-(cyclopropylsulfamoyl)benzoic Acid

Cat. No.: B1352971
CAS No.: 852933-50-7
M. Wt: 241.27 g/mol
InChI Key: KBRLADOVWCDAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylsulfamoyl)benzoic Acid is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. This benzoic acid derivative features a cyclopropylsulfamoyl moiety, a functional group combination often associated with bioactive molecules. Its structure, comprising a carboxylic acid and a sulfonamide group, makes it a valuable multi-functional intermediate for constructing more complex chemical entities. Researchers utilize this compound primarily as a key building block (synthon) in the design and synthesis of novel small-molecule libraries, particularly for developing potential enzyme inhibitors or receptor ligands. The sulfonamide group is a common pharmacophore found in many therapeutic agents, and its incorporation can be critical for modulating biological activity and physicochemical properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) and handle it with appropriate personal protective equipment, including gloves and eyeshields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLADOVWCDAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407012
Record name 3-(cyclopropylsulfamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852933-50-7
Record name 3-(cyclopropylsulfamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopropylsulfamoyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(cyclopropylsulfamoyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines predicted physicochemical properties based on computational models, alongside established experimental protocols for their determination. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of drug candidates and chemical probes incorporating this scaffold.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 852933-50-7
Molecular Formula C₁₀H₁₁NO₄S
Molecular Weight 241.26 g/mol
Canonical SMILES C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChI InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
InChIKey KBRLADOVWCDAEI-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties of this compound. It is important to note that these values are computationally derived and await experimental verification.

PropertyPredicted/Estimated ValueMethod/Source
pKa 3.5 ± 0.5ChemAxon
XlogP 1.0PubChem (Predicted)
Aqueous Solubility (logS) -2.1ChemAxon (Predicted)
Melting Point (°C) 135 - 145Estimation based on precursor

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound

This protocol is adapted from a known synthetic route.[1]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid

  • Cyclopropylamine

  • Triethylamine

  • Tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cyclopropylamine and triethylamine in tetrahydrofuran.

  • At 0°C, add a solution of 3-(chlorosulfonyl)benzoic acid in tetrahydrofuran dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a saturated saline solution.

  • Adjust the pH of the mixture to 3 using 1 N hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic phases with saturated saline, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

Determination of pKa by Potentiometric Titration

This is a standard method for determining the acid dissociation constant of a compound.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (or a suitable co-solvent if solubility is low)

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Allow the pH reading to stabilize.

  • incrementally add the standardized NaOH solution from the burette, recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Aqueous Solubility by the Shake-Flask Method

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of PBS.

  • Seal the vial and place it on an orbital shaker.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After agitation, centrifuge the vials to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant appropriately and quantify the concentration of the dissolved compound using a validated analytical method.

  • The measured concentration represents the aqueous solubility at that temperature and pH.

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

This classic method measures the lipophilicity of a compound.[2][3][4][5]

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Allow the phases to separate completely (centrifugation can aid in this process).

  • Carefully sample both the aqueous and n-octanol phases.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

Biological Context and Potential Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its classification as a "protein degrader building block" suggests its potential utility in the field of targeted protein degradation.

Targeted protein degradation is a therapeutic strategy that utilizes small molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6][7][8][9][10] PROTACs are bifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

This compound, with its carboxylic acid functional group, is well-suited to serve as a precursor for the synthesis of linkers or for direct conjugation to a target protein ligand. The cyclopropylsulfamoyl group can influence the physicochemical properties and conformational preferences of the resulting PROTAC molecule.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-(Chlorosulfonyl)benzoic acid 3-(Chlorosulfonyl)benzoic acid Reaction in THF Reaction in THF 3-(Chlorosulfonyl)benzoic acid->Reaction in THF Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction in THF Triethylamine Triethylamine Triethylamine->Reaction in THF Acidification (HCl) Acidification (HCl) Reaction in THF->Acidification (HCl) Extraction (EtOAc) Extraction (EtOAc) Acidification (HCl)->Extraction (EtOAc) Drying and Evaporation Drying and Evaporation Extraction (EtOAc)->Drying and Evaporation This compound This compound Drying and Evaporation->this compound

Caption: Synthetic workflow for this compound.

PROTAC_Mechanism cluster_components PROTAC Components cluster_protac PROTAC Molecule cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process Target Protein Ligand Target Protein Ligand PROTAC PROTAC Target Protein Ligand->PROTAC Linker Linker Linker->PROTAC E3 Ligase Ligand E3 Ligase Ligand E3 Ligase Ligand->PROTAC Ternary Complex Formation Ternary Complex Formation PROTAC->Ternary Complex Formation Target Protein Target Protein Target Protein->Ternary Complex Formation E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Formation Proteasome Proteasome Degradation Degradation Proteasome->Degradation Recognizes and degrades Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Poly-ubiquitin chain addition Ubiquitination->Degradation

Caption: Conceptual mechanism of targeted protein degradation via a PROTAC.

References

An In-depth Technical Guide to 3-(cyclopropylsulfamoyl)benzoic Acid: Synthesis, Physicochemical Properties, and Inferred Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylsulfamoyl)benzoic acid is a synthetic organic compound featuring a benzoic acid scaffold substituted with a cyclopropylsulfamoyl group. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—the benzoic acid core and the sulfamoyl group—are present in numerous biologically active compounds. This guide provides a comprehensive overview of its known physicochemical properties, a detailed synthesis protocol, and explores potential biological activities and mechanisms of action by drawing parallels with structurally related molecules. The data presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and its derivatives.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below, providing a key reference for experimental design and computational modeling.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₄S[1]
Molecular Weight 241.26 g/mol
CAS Number 852933-50-7[1]
Appearance White to off-white solidInferred
Purity ≥97%[1]

Synthesis Protocol

A reproducible method for the synthesis of this compound has been reported and is detailed below. This two-stage reaction involves the sulfonylation of cyclopropylamine followed by acidification.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Carboxybenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine

  • Tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve cyclopropylamine (0.26 g, 4.53 mmol) and triethylamine (1.38 g, 13.6 mmol) in 15 mL of tetrahydrofuran.

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C. To this, add a solution of 3-(chlorosulfonyl)benzoic acid (1 g, 4.53 mmol) in 5 mL of tetrahydrofuran dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into 30 mL of saturated saline. Adjust the pH to 3 with 1 N hydrochloric acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Wash the combined organic phases with saturated saline and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the product as a light white solid (0.6 g, 55% yield).

Potential Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is limited. However, the broader class of sulfamoylbenzoic acid derivatives has been investigated for a range of therapeutic applications. Based on the activities of structurally similar compounds, several potential biological roles for this compound can be inferred.

Inferred Biological Activities

Derivatives of sulfamoylbenzoic acid have demonstrated a variety of biological effects, as summarized in the table below.

Biological ActivityCompound Class/ExampleKey FindingsReference
Antihypertensive N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolinesExhibit potent hypotensive activity with reduced diuretic effects.[2][2]
Anticancer 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesShow antiproliferative activity against various cancer cell lines.[3][3]
Enzyme Inhibition (h-NTPDases) N-cyclopropyl ring substituted sulfamoylbenzoic acidFavorable for the inhibition of h-NTPDases3 activity (IC₅₀ = 1.32 ± 0.06 μM).[4][4]
LPA₂ Receptor Agonism Sulfamoyl benzoic acid analoguesSpecific agonists of the LPA₂ receptor with some exhibiting subnanomolar activity.[5][5]

The presence of the N-cyclopropylsulfamoyl moiety is particularly noteworthy. A study on sulfamoyl-benzamide derivatives revealed that an N-cyclopropyl ring substitution on the sulfonyl group was favorable for the inhibition of human nucleoside triphosphate diphosphohydrolase-3 (h-NTPDase3), with an IC₅₀ value of 1.32 ± 0.06 μM[4]. Ectonucleotidases like h-NTPDase3 play a crucial role in regulating extracellular nucleotide concentrations, which are implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.

Proposed Signaling Pathway

Based on the inhibitory activity of a closely related N-cyclopropyl substituted sulfamoylbenzoic acid on h-NTPDase3, a plausible mechanism of action for this compound could involve the modulation of purinergic signaling pathways. Inhibition of h-NTPDase3 would lead to an accumulation of extracellular ATP, which can then act on various P2 receptors, triggering downstream signaling cascades that can influence cellular processes like proliferation, apoptosis, and inflammation.

G Hypothetical Signaling Pathway for an h-NTPDase3 Inhibitor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2_Receptor P2 Receptor ATP->P2_Receptor Activation hNTPDase3 h-NTPDase3 ATP->hNTPDase3 Hydrolysis ADP ADP ADP->hNTPDase3 Hydrolysis AMP AMP Signaling_Cascade Downstream Signaling (e.g., MAPK, PLC) P2_Receptor->Signaling_Cascade hNTPDase3->ADP hNTPDase3->AMP Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Signaling_Cascade->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->hNTPDase3 Inhibition

Caption: Hypothetical signaling pathway of an h-NTPDase3 inhibitor.

Experimental Workflow for Synthesis

The synthesis of this compound follows a straightforward and logical workflow, which is visualized in the diagram below.

G Experimental Workflow for Synthesis start Start reactants Dissolve Cyclopropylamine and Triethylamine in THF start->reactants cool Cool to 0°C reactants->cool add Add 3-Carboxybenzenesulfonyl Chloride in THF cool->add react Stir at Room Temperature for 3 hours add->react workup Quench with Saturated Saline and Acidify with HCl react->workup extract Extract with Ethyl Acetate workup->extract dry Dry with Anhydrous Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate end Product: this compound evaporate->end

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development. While direct biological data is currently sparse, its structural relationship to compounds with known antihypertensive, anticancer, and enzyme-inhibiting properties suggests a range of potential therapeutic applications. The provided synthesis protocol offers a reliable method for obtaining this compound for research purposes. Future studies should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

Navigating the Solubility Landscape of 3-(Cyclopropylsulfamoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth overview of the solubility characteristics of 3-(cyclopropylsulfamoyl)benzoic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document leverages data from structurally analogous compounds—benzoic acid and various sulfonamides—to provide a predictive framework. Furthermore, it offers detailed, best-practice experimental protocols for the accurate determination of solubility, intended to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from laboratory to clinic. For oral dosage forms, adequate aqueous solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream. However, solubility in organic solvents is equally crucial during various stages of drug development, including synthesis, purification, crystallization, and formulation.[1]

This compound, with its combination of a benzoic acid moiety and a cyclopropylsulfonamide group, presents a unique solubility profile. The aromatic ring and cyclopropyl group contribute to its lipophilicity, suggesting potential solubility in non-polar organic solvents. Conversely, the carboxylic acid and sulfonamide groups are capable of hydrogen bonding, which may enhance solubility in polar solvents.[2][3] Understanding the interplay of these structural features is key to predicting and manipulating its solubility.

Solubility Profile: Insights from Structural Analogs

Benzoic Acid Solubility

Benzoic acid, the parent carboxylic acid of our compound of interest, generally exhibits low solubility in water but is soluble in many organic solvents.[4][5][6] This is attributed to the hydrophobic nature of the benzene ring.[7] The following table summarizes the solubility of benzoic acid in a range of common organic solvents.

Organic SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol2371.5[7]
Ethanol19.252.4[7]
Acetone-Soluble[7]
Dichloromethane252.32 (mole fraction)[6]
Toluene250.766 M[8]
Ethyl Acetate25-
Acetonitrile250.858 M[8]

Note: The data is compiled from various sources and serves as a reference. Experimental conditions may vary.

Sulfonamide Solubility

The sulfonamide group is a key functional group in many pharmaceuticals. The solubility of sulfonamides can be influenced by the nature of the substituents on the amide nitrogen.[9] Generally, they exhibit a range of solubilities in organic solvents.

Sulfonamide DerivativeSolventTemperature (°C)Solubility (mol/L)
SulfamethoxazoleMethanol25Data not readily available
SulfisoxazoleEthanol25Data not readily available
SulfasalazineAcetone25Data not readily available
Various SulfonamidesCyclohexane20-40Varies significantly[10]

Note: Comprehensive quantitative data for sulfonamides in a wide range of organic solvents is sparse in readily accessible literature. The provided information indicates that solubility is highly dependent on the specific sulfonamide and solvent.[11]

Based on this information, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic and aprotic organic solvents such as alcohols, acetone, and ethyl acetate, with lower solubility in non-polar hydrocarbon solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[12][13][14] This method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Vials with screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer[15][16]

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved solid after the equilibration period.[17]

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient duration to reach equilibrium. A common starting point is 24 to 48 hours.[17][18] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the dissolved compound remains constant.[19]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.[20]

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.[21] A calibration curve should be prepared using standard solutions of the compound in the same solvent.[16]

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL or M) = Concentration of diluted sample × Dilution factor

Method Validation

The analytical method used for quantification should be validated for linearity, accuracy, and precision to ensure reliable solubility data.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess solid + Solvent) start->prep equilibrate Equilibrate (Constant Temperature & Agitation) prep->equilibrate sample Sample Supernatant equilibrate->sample filter Filter (Remove undissolved solid) sample->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, an informed prediction of its behavior in organic solvents can be made by analyzing structurally related compounds. This guide provides a foundational understanding and, more importantly, a robust experimental framework for researchers to determine the precise solubility of this compound. Accurate solubility data is indispensable for the successful progression of this compound through the drug development pipeline, enabling rational decisions in its synthesis, purification, and formulation.

References

An In-depth Technical Guide to the Spectral Characteristics of 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylsulfamoyl)benzoic acid is a molecule of interest in medicinal chemistry and drug design. Its structure combines a benzoic acid moiety, a sulfonamide linker, and a cyclopropyl group, each contributing to its unique physicochemical and spectroscopic properties. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is intended to assist researchers in the identification and characterization of this and structurally related molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.5br s1HCOOH
~8.5 - 8.3m1HAr-H (ortho to COOH)
~8.2s1HAr-H (ortho to SO₂NH)
~8.0d1HAr-H (para to COOH)
~7.7t1HAr-H (meta to both)
~2.4m1HCH (cyclopropyl)
~0.7m2HCH₂ (cyclopropyl)
~0.5m2HCH₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166.5C=O (Carboxylic acid)
~141.0Ar-C (ipso-SO₂NH)
~133.0Ar-C (ipso-COOH)
~132.5Ar-CH
~130.0Ar-CH
~128.5Ar-CH
~125.0Ar-CH
~29.0CH (cyclopropyl)
~6.0CH₂ (cyclopropyl)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500 (broad)O-H (Carboxylic acid)Stretching
~3300N-H (Sulfonamide)Stretching
~3100C-H (Aromatic)Stretching
~3000C-H (Cyclopropyl)Stretching
~1700C=O (Carboxylic acid)Stretching
~1600, ~1475C=C (Aromatic)Stretching
~1340, ~1160S=O (Sulfonamide)Asymmetric & Symmetric Stretching
~1300C-O (Carboxylic acid)Stretching
~900S-N (Sulfonamide)Stretching

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
241.04[M]⁺ (Molecular Ion)
224.04[M-OH]⁺
196.04[M-COOH]⁺
176.03[M-SO₂NH]⁺
156.01[C₆H₄COOHSO₂]⁺
121.03[C₆H₅COOH]⁺
105.03[C₆H₅CO]⁺
77.04[C₆H₅]⁺
41.04[C₃H₅]⁺

Detailed Spectral Interpretation

  • ¹H NMR: The proton spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton above 13 ppm. The aromatic region will display four distinct signals corresponding to the protons on the meta-substituted benzene ring. The protons of the cyclopropyl group will appear in the upfield region, with the methine proton being more deshielded than the methylene protons.

  • ¹³C NMR: The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid appearing around 166.5 ppm. The aromatic region will show six signals, two of which are quaternary carbons (ipso-carbons attached to the carboxyl and sulfamoyl groups). The cyclopropyl carbons will resonate at high field, with the methine carbon around 29.0 ppm and the methylene carbons around 6.0 ppm.

The IR spectrum will be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer, spanning from 3300 to 2500 cm⁻¹. The N-H stretch of the sulfonamide is expected around 3300 cm⁻¹. The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. Two strong bands corresponding to the asymmetric and symmetric stretching of the S=O group in the sulfonamide will be prominent around 1340 cm⁻¹ and 1160 cm⁻¹, respectively[1][2]. Aromatic C=C stretching vibrations will appear in the 1600-1475 cm⁻¹ region.[3][4][5][6][7]

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 241. Key fragmentation pathways would likely involve the loss of the hydroxyl group from the carboxylic acid ([M-OH]⁺), loss of the entire carboxyl group ([M-COOH]⁺), and cleavage of the sulfonamide bond. Common fragments for sulfonamides include ions corresponding to [ArSO₂]⁺ and [Ar]⁺. For benzoic acids, characteristic fragments include [M-OH]⁺, [M-COOH]⁺, [C₆H₅CO]⁺ (m/z 105), and [C₆H₅]⁺ (m/z 77). The cyclopropyl group may be lost as a C₃H₅ radical.[8][9][10]

Experimental Protocols

As no experimental spectra are available, this section details the published synthesis protocol which can be used to obtain the compound for spectral analysis.

Synthesis of this compound:

This synthesis is adapted from a procedure found in the chemical literature.

  • Step 1: Reaction Setup

    • Dissolve cyclopropylamine (1 equivalent) and triethylamine (3 equivalents) in tetrahydrofuran (THF).

  • Step 2: Addition of Sulfonyl Chloride

    • Cool the solution to 0°C.

    • Add a solution of 3-(chlorosulfonyl)benzoic acid (1 equivalent) in THF dropwise to the cooled amine solution.

  • Step 3: Reaction

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Step 4: Workup

    • Pour the reaction mixture into a saturated saline solution.

    • Adjust the pH to 3 using 1 N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated saline.

  • Step 5: Isolation

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the product.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Multiplicity - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion - Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for the spectral analysis of the target compound.

References

An In-depth Technical Guide on the Biological Activity of 3-(cyclopropylsulfamoyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-(cyclopropylsulfamoyl)benzoic acid and its derivatives. While the biological profile of the parent compound, this compound, is not extensively documented, its chlorinated derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and highly selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). This enzyme plays a critical role in purinergic signaling, which is implicated in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer. This guide will delve into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of these compounds.

Introduction to Purinergic Signaling and h-NTPDases

Purinergic signaling is a form of extracellular signaling mediated by purine nucleotides and nucleosides such as adenosine triphosphate (ATP) and adenosine. Nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Among the eight known human NTPDase isoforms, h-NTPDase1, -2, -3, and -8 are cell surface enzymes involved in diverse physiological and pathological functions. The aberrant activity of these enzymes has been linked to conditions such as thrombosis, diabetes, inflammation, and cancer.[1][2]

2-chloro-5-(N-cyclopropylsulfamoyl)benzoic Acid: A Selective h-NTPDase8 Inhibitor

Research into sulfamoyl-benzamide derivatives has led to the discovery of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid as a potent and selective inhibitor of h-NTPDase8.[1][2] This selectivity is crucial for developing targeted therapeutic agents with minimal off-target effects.

Quantitative Inhibitory Activity

The inhibitory potency of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid and its derivatives has been quantified against various h-NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the high selectivity for h-NTPDase8.[1][2][3]

CompoundTargetIC50 (µM)
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase1> 100
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase2> 100
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase3> 100
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2sub-micromolar
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2sub-micromolar
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase2sub-micromolar
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11

Signaling Pathway

The inhibition of h-NTPDase8 by 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid modulates purinergic signaling by preventing the hydrolysis of extracellular ATP and ADP. This leads to an accumulation of these nucleotides and subsequent activation of P2 purinergic receptors, influencing downstream cellular responses.

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP/ADP P2_Receptor P2 Receptors ATP->P2_Receptor Activation hNTPDase8 h-NTPDase8 ATP->hNTPDase8 Hydrolysis Downstream Downstream Signaling (e.g., Ca²⁺ mobilization, gene expression) P2_Receptor->Downstream AMP AMP hNTPDase8->AMP Inhibitor 2-chloro-5-(N-cyclopropylsulfamoyl) benzoic acid Inhibitor->hNTPDase8 Inhibition

h-NTPDase8 signaling and inhibition.

Experimental Protocols

Synthesis of 3-(N-cyclopropylsulfamoyl)benzoic acid

A common synthetic route to 3-(N-cyclopropylsulfamoyl)benzoic acid is outlined below.[4]

Materials:

  • 3-Carboxybenzenesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine

  • Tetrahydrofuran (THF)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated saline solution

Procedure:

  • Dissolve cyclopropylamine and triethylamine in THF.

  • To this solution, add a THF solution of 3-(chlorosulfonyl)benzoic acid dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into saturated saline and acidify to pH 3 with 1 N HCl.

  • Extract the mixture with ethyl acetate.

  • Wash the organic phase with saturated saline and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

In Vitro h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against NTPDases.[3][5]

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP. The malachite green reagent forms a colored complex with the free phosphate, which can be quantified spectrophotometrically.

Materials:

  • Recombinant human NTPDase enzymes (e.g., h-NTPDase8)

  • Test compound (e.g., 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)

  • Assay buffer: 50 mM Tris-HCl (pH 7.4)

  • 5 mM CaCl₂

  • ATP (substrate)

  • Malachite green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and CaCl₂.

  • Add the recombinant h-NTPDase enzyme to the mixture.

  • Add varying concentrations of the test compound or a vehicle control (e.g., DMSO) to the wells of the 96-well plate.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Incubate for 15 minutes at room temperature to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, ATP) start->prep_reagents plate_setup Plate Setup (Add Enzyme and Inhibitor/Control) prep_reagents->plate_setup pre_incubation Pre-incubation (15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction (Add ATP) pre_incubation->reaction_start incubation Incubation (30 min at 37°C) reaction_start->incubation reaction_stop Stop Reaction (Add Malachite Green Reagent) incubation->reaction_stop color_dev Color Development (15 min at RT) reaction_stop->color_dev read_plate Measure Absorbance (620 nm) color_dev->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Workflow for h-NTPDase inhibition assay.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of potent and selective enzyme inhibitors. Specifically, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid has been established as a highly selective inhibitor of h-NTPDase8, a promising therapeutic target for a range of diseases. Future research may focus on further structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this class of compounds. Additionally, in vivo studies are warranted to evaluate the therapeutic potential of these inhibitors in relevant disease models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this important class of molecules.

References

Potential Therapeutic Applications of Benzoic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational scaffold in medicinal chemistry, leading to a vast array of therapeutic agents.[1][2] The versatility of the benzoic acid ring allows for substitutions that modulate its electronic, steric, and lipophilic properties, resulting in a broad spectrum of pharmacological activities.[2] This technical guide provides an in-depth overview of the therapeutic applications of benzoic acid analogs across key areas, including oncology, inflammation, infectious diseases, and neurology. It summarizes quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction: The Benzoic Acid Scaffold in Drug Design

The benzoic acid moiety is a prevalent structural motif in numerous biologically active compounds.[2][3] The carboxylic acid group is a critical hydrogen bond donor and acceptor, frequently engaging in interactions with the active sites of enzymes and receptors.[2] The therapeutic efficacy of these analogs is profoundly influenced by the nature and positioning of substituents on the aromatic ring.[2] This guide explores the structure-activity relationships and mechanisms of action that underpin the diverse therapeutic potential of this important class of molecules.

Anticancer Applications

Benzoic acid derivatives have emerged as a significant class of compounds in oncology, demonstrating the ability to retard cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[3][4]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent anticancer mechanism for certain benzoic acid analogs is the inhibition of histone deacetylases (HDACs).[4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is often linked to cancer.[4] By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

One notable example is 3,4-dihydroxybenzoic acid (DHBA), which has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition.[4] This inhibition triggers the induction of Reactive Oxygen Species (ROS) and caspase-3-mediated apoptosis.[4] Furthermore, DHBA can arrest the cell cycle at the G2/M phase.[4]

Logical Flow: From HDAC Inhibition to Apoptosis

HDAC_Inhibition_Pathway BA_Analog Benzoic Acid Analog (e.g., DHBA) HDAC Histone Deacetylase (HDAC) BA_Analog->HDAC Inhibits ROS ROS Induction BA_Analog->ROS Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Increased) Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycleArrest Cell Cycle Arrest (G2/M Phase) TSG->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3 Caspase-3 Activation ROS->Caspase3 Caspase3->Apoptosis

Caption: Mechanism of HDAC inhibition by benzoic acid analogs leading to apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of benzoic acid derivatives has been quantified in various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.

Compound/AnalogCancer Cell LineTarget/MechanismIC50 (µM)Reference
3,4-dihydroxybenzoic acid (DHBA)HCT-116, HCT-15 (Colon)HDAC Inhibition~50-60% growth inhibition[4]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)HDAC Inhibition17.84[5][6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast)Apoptosis Induction15.6[5][6]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 2)MCF-7 (Breast)Apoptosis Induction18.7[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 0.5 x 10⁴ cells per well in 100 µL of appropriate growth medium (e.g., DMEM with 10% FBS).[4]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoic acid analogs in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory and Analgesic Applications

A significant class of benzoic acid derivatives, the salicylates, are widely recognized for their anti-inflammatory, analgesic, and antipyretic properties.[1]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory benzoic acid analogs is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][7] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7] By blocking the COX pathway, these compounds reduce the production of pro-inflammatory prostaglandins.

Signaling Pathway: COX Inhibition

COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylates Salicylates (e.g., Aspirin, Diflunisal) Salicylates->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by salicylate-based benzoic acid analogs.

Quantitative Data: COX Inhibition by Salicylate Derivatives
CompoundTargetIC50 (µM)Therapeutic Use
Aspirin (Acetylsalicylic Acid)COX-1, COX-2~150 (COX-1), ~300 (COX-2)Analgesic, anti-inflammatory, antiplatelet
DiflunisalCOX-1, COX-2~50 (COX-1), ~100 (COX-2)Mild to moderate pain, arthritis
Mesalamine (5-aminosalicylic acid)COX, LOX, NF-κB-Inflammatory bowel disease

Table data sourced from BenchChem review.[1]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the COX inhibitory activity of test compounds.

  • Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a heme cofactor, and the test compound (benzoic acid analog) at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes), stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Antimicrobial Applications

Benzoic acid and its derivatives are widely used as antimicrobial agents, particularly as food preservatives, due to their broad spectrum of activity against bacteria and fungi.[8][9]

Mechanism of Action

The antimicrobial action of benzoic acid is primarily attributed to its ability to disrupt the pH homeostasis of microbial cells.[8][9] In its undissociated form, benzoic acid can pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons (H+) and acidifying the cell's interior.[9] This disruption of the internal pH interferes with essential metabolic processes and inhibits cell growth.[9][10] The type, number, and position of substituents on the benzoic ring significantly influence the antimicrobial efficacy.[8]

Experimental Workflow: Antimicrobial Susceptibility Testing

astdot Start Start: Prepare Bacterial/Fungal Inoculum PrepareCompounds Prepare Serial Dilutions of Benzoic Acid Analogs Start->PrepareCompounds InoculateTubes Inoculate Tubes/Wells with Microorganism PrepareCompounds->InoculateTubes Incubate Incubate at Appropriate Temperature and Time (e.g., 37°C for 24h for bacteria) InoculateTubes->Incubate Observe Observe for Microbial Growth (Turbidity) Incubate->Observe DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antibacterial Activity against E. coli

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundSubstituent(s)MIC (mg/mL) against E. coliReference
Benzoic AcidNone1[8]
2-hydroxybenzoic acid2-OH1[8]
3-hydroxybenzoic acid3-OH2[8]
4-hydroxybenzoic acid4-OH2[8]
3,4-dihydroxybenzoic acid3,4-diOH2.6[8]
3,4,5-trihydroxybenzoic acid3,4,5-triOH4[8]
Experimental Protocol: Tube Dilution Method for MIC Determination
  • Media Preparation: Prepare a suitable liquid growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[11]

  • Compound Dilution: Create a two-fold serial dilution of the test compounds in the broth within a series of test tubes.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add a defined volume of the microbial inoculum to each tube containing the diluted compound, as well as to a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubation: Incubate the tubes under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination: After incubation, examine the tubes for visible signs of growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Applications

Recent research has highlighted the potential of benzoic acid derivatives as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's.[12][13]

Mechanism of Action: Enzyme Inhibition in Neurodegeneration

One promising target is the striatal-enriched protein tyrosine phosphatase (STEP), a central nervous system-specific enzyme.[12] Overactivation of STEP is implicated in neurodegenerative processes. Certain benzoic acid analogs have been identified as STEP inhibitors.[12] By inhibiting STEP, these compounds can protect neurons from oxidative stress-induced cell death, reduce ROS accumulation, and inhibit apoptosis by modulating the expression of BCL-2 and BAX proteins.[12] Another target is Acetylcholinesterase (AChE), and some benzoic acid-derived nitrones have shown potent and selective AChE inhibitory activity.[14][15]

Quantitative Data: Cholinesterase Inhibition
CompoundTargetIC50 (µM)Ki (µM)Reference
Nitrone Compound 33 (tert-butyl derivative)Acetylcholinesterase (AChE)8.3 ± 0.35.2[14][15]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Oxidative Stress)
  • Cell Culture: Culture neuronal cells (e.g., HT22 cells) in appropriate medium.

  • Compound Pre-treatment: Treat the cells with various concentrations of the neuroprotective benzoic acid analog for a specified period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of glutamate to induce oxidative cell death.

  • Co-incubation: Continue to incubate the cells in the presence of both the test compound and glutamate for 24 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay (as described in section 2.3) or by measuring lactate dehydrogenase (LDH) release into the medium.

  • ROS Measurement: Quantify the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Apoptosis Analysis: Evaluate markers of apoptosis, such as the expression levels of BCL-2 (anti-apoptotic) and BAX (pro-apoptotic) proteins, using techniques like Western blotting or immunofluorescence.[12]

Conclusion and Future Directions

The benzoic acid scaffold remains a highly valuable and versatile starting point in the design of novel therapeutics.[3][16] Its derivatives have demonstrated significant potential across a wide range of applications, from anticancer and anti-inflammatory agents to antimicrobial and neuroprotective compounds.[13][17] The structure-activity relationship studies consistently show that the pharmacological profile of these analogs can be finely tuned through strategic modification of the benzene ring.[2]

Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for their respective biological targets.[3][16] The development of prodrug strategies, such as using benzoic acid esters to improve cell permeability, also represents a promising avenue for enhancing therapeutic efficacy, particularly in challenging areas like tuberculosis treatment.[18] As our understanding of the molecular pathways underlying various diseases deepens, the rational design of next-generation benzoic acid analogs will continue to be a cornerstone of modern drug discovery.

References

The Multifaceted Mechanisms of Action of Sulfamoyl-Benzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfamoyl-benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their unique structural features allow them to interact with a variety of biological targets, leading to their investigation and development as therapeutic agents for a range of diseases, including cancer, glaucoma, viral infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the core mechanisms of action of sulfamoyl-benzamide derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Carbonic Anhydrase Inhibition: A Primary Mechanism

A predominant and extensively studied mechanism of action for sulfamoyl-benzamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] By targeting various CA isoforms, these derivatives have shown therapeutic potential in diverse pathological conditions.

Role in Glaucoma

Certain isoforms of carbonic anhydrase, particularly CA II and IV, are involved in the secretion of aqueous humor in the eye. Inhibition of these enzymes by sulfamoyl-benzamide derivatives leads to a reduction in intraocular pressure, making them effective topical anti-glaucoma agents.[3]

Anticancer Applications

Tumor-associated CA isoforms, such as CA IX and XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. Sulfamoyl-benzamide derivatives that selectively inhibit these isoforms are being investigated as anticancer agents.[1][4][5] Some derivatives have demonstrated potent inhibitory activity against CA IX and have shown to induce apoptosis in cancer cells.[5]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
Compound ClassTarget Isoform(s)Inhibition Constant (Kᵢ) / IC₅₀Reference
Benzamide-4-SulfonamideshCA I5.3–334 nM (Kᵢ)[1]
hCA II, VII, IXLow nanomolar to subnanomolar (Kᵢ)[1]
N-(3-sulfamoylphenyl)propanamide/benzamide derivativeshCA I0.22 ± 0.01 µM (Kᵢ) for compound P4[6]
hCA II0.33 ± 0.05 µM (Kᵢ) for compound P4[6]
Thiazol-4-one-benzenesulfonamidesCA IX10.93–25.06 nM (IC₅₀)[5]
CA II1.55–3.92 μM (IC₅₀)[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the CA inhibitory activity of sulfamoyl-benzamide derivatives is a stopped-flow CO₂ hydration assay.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Sulfamoyl-benzamide derivative compounds

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • The enzyme and inhibitor are pre-incubated in the buffer solution.

  • The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

  • The catalytic reaction (hydration of CO₂) causes a pH change, which is monitored by the change in absorbance of the pH indicator over time.

  • The initial rates of reaction are recorded at various inhibitor concentrations.

  • The IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

G cluster_workflow Experimental Workflow: CA Inhibition Assay prep Preparation of Solutions (Enzyme, Inhibitor, Buffer, CO2-saturated water) incubate Pre-incubation (Enzyme + Inhibitor) prep->incubate mix Rapid Mixing (Enzyme-Inhibitor solution + CO2-saturated water) incubate->mix measure Spectrophotometric Measurement (Absorbance change of pH indicator) mix->measure analyze Data Analysis (Calculation of initial rates, IC50, and Ki values) measure->analyze

Workflow for determining carbonic anhydrase inhibition.

Inhibition of Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases)

Another important mechanism of action for sulfamoyl-benzamide derivatives is the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[7][8] These enzymes are involved in the regulation of extracellular nucleotide and nucleoside levels, which play crucial roles in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[7][9]

Quantitative Data: Inhibition of h-NTPDase Isoforms
CompoundTarget IsoformIC₅₀ (µM)Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07[7][8]
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f)h-NTPDase20.27 ± 0.08[8]
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase20.29 ± 0.07[8]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase20.13 ± 0.01[8]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase12.88 ± 0.13[7][8]
h-NTPDase30.72 ± 0.11[7][8]
Experimental Protocol: h-NTPDase Inhibition Assay

The inhibitory potential of sulfamoyl-benzamide derivatives against h-NTPDase isoforms can be assessed using a malachite green-based colorimetric assay to measure the release of inorganic phosphate from the hydrolysis of ATP.[8]

Materials:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, 2, 3, 8)

  • Sulfamoyl-benzamide derivative compounds

  • ATP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4)

  • Malachite green reagent

Procedure:

  • The enzyme is incubated with various concentrations of the inhibitor in the assay buffer in a 96-well plate.

  • The reaction is initiated by adding ATP to the wells.

  • The plate is incubated at room temperature to allow for enzymatic activity.

  • The reaction is stopped by adding the malachite green reagent.

  • The absorbance is measured at a specific wavelength (e.g., 620-650 nm) to quantify the amount of inorganic phosphate produced.

  • The percentage of inhibition is calculated, and IC₅₀ values are determined by non-linear regression analysis.[8]

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

Sulfamoyl-benzamide derivatives have emerged as a novel class of antiviral agents that act as capsid assembly modulators (CAMs) to inhibit the replication of the Hepatitis B virus (HBV).[10][11] These compounds disrupt the normal assembly of the viral capsid, a crucial step in the HBV life cycle.[11][12]

Quantitative Data: Anti-HBV Activity
CompoundEC₅₀ (µM)CC₅₀ (µM)Reference
Phenylboronic acid-bearing compound 7b0.83 ± 0.3319.4 ± 5.0[10]
NVR 3-778 (Reference CAM)0.73 ± 0.2023.4 ± 7.0[10]
Experimental Protocol: HBV Capsid Assembly Assay

The effect of sulfamoyl-benzamide derivatives on HBV capsid formation can be evaluated using a cell-based assay followed by visualization through electron microscopy.[13]

Materials:

  • Human hepatoma cell line supporting HBV replication (e.g., HepG2.2.15)

  • Sulfamoyl-benzamide derivative compounds

  • Cell culture reagents

  • Reagents for cell lysis and protein extraction

  • Antibodies specific for HBV core protein

  • Transmission electron microscope

Procedure:

  • HBV-replicating cells are treated with various concentrations of the sulfamoyl-benzamide derivatives.

  • After a defined incubation period, the cells are harvested and lysed.

  • The cell lysates are subjected to native agarose gel electrophoresis to separate intact capsids.

  • The separated proteins are transferred to a membrane and probed with an anti-HBV core antibody to detect capsid particles.

  • For direct visualization, cell lysates can be subjected to immunoprecipitation with an anti-HBV core antibody, and the resulting complexes are examined by negative-stain electron microscopy to observe the morphology of the assembled capsids (or their disruption).[13]

Anticancer Mechanisms Beyond Carbonic Anhydrase Inhibition

In addition to their role as CA inhibitors, sulfamoyl-benzamide derivatives exhibit anticancer activity through various other mechanisms.

Inhibition of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and migration. Certain N-substituted sulfamoyl-benzamide derivatives have been identified as potent inhibitors of the IL-6/STAT3 signaling pathway.[14] They achieve this by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation.[14]

G cluster_pathway STAT3 Signaling Pathway Inhibition IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes and translocates Gene Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene Inhibitor Sulfamoyl-benzamide Derivative Inhibitor->pSTAT3 inhibits phosphorylation

Inhibition of the STAT3 signaling pathway.

Tubulin Polymerization Inhibition

Some sulfamoyl-salicylamide derivatives have been shown to arrest the cell cycle by preventing tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[8]

Quantitative Data: Anticancer Activity
Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
N-substituted Sulfamoylbenzamide (B12)MDA-MB-231 (Breast)0.61 - 1.11[14]
HCT-116 (Colon)0.61 - 1.11[14]
SW480 (Colon)0.61 - 1.11[14]
Thiazol-4-one-benzenesulfonamides (4e)MDA-MB-231 (Breast)3.58[5]
MCF-7 (Breast)4.58[5]
Thiazol-4-one-benzenesulfonamides (4g)MDA-MB-231 (Breast)5.54[5]
MCF-7 (Breast)2.55[5]
Experimental Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, K-562, HeLa) and a normal cell line (e.g., BHK-21) for selectivity assessment.[15]

  • Sulfamoyl-benzamide derivative compounds

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the sulfamoyl-benzamide derivatives for a specified period (e.g., 48 or 72 hours).

  • After treatment, the medium is replaced with fresh medium containing MTT.

  • The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.

Other Reported Mechanisms

The versatility of the sulfamoyl-benzamide scaffold has led to the exploration of its activity against other biological targets:

  • Voltage-Gated Sodium Channel (Nav1.7) Modulation: Some derivatives have been investigated as modulators of Nav1.7, a target for the treatment of chronic pain.[16]

  • Cannabinoid Receptor Modulation: There is evidence suggesting that certain sulfamoyl-benzamide compounds may act as agonists or modulators of cannabinoid receptors, with potential applications in pain, inflammation, and neurological disorders.[17]

  • Antibacterial and Antifungal Activity: The sulfamoyl-benzamide core has been incorporated into molecules with demonstrated antibacterial and antifungal properties.[18]

Conclusion

Sulfamoyl-benzamide derivatives exhibit a remarkable diversity of mechanisms of action, making them a highly promising scaffold in drug discovery and development. Their ability to potently and often selectively inhibit key enzymes such as carbonic anhydrases and h-NTPDases, modulate viral capsid assembly, and interfere with critical cancer signaling pathways underscores their therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this versatile class of compounds. Future research will likely continue to uncover new biological targets and therapeutic applications for sulfamoyl-benzamide derivatives.

References

The Evolving Landscape of 3-(Cyclopropylsulfamoyl)benzoic Acid: A Technical Guide to Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of drug discovery and development, the structural motif of 3-(cyclopropylsulfamoyl)benzoic acid has emerged as a versatile scaffold for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the known analogs and derivatives of this core structure, offering valuable insights for researchers, scientists, and drug development professionals. This whitepaper details the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, presenting key data in a structured format to facilitate comparison and further investigation.

Introduction

This compound is a synthetically accessible small molecule that has garnered significant interest in medicinal chemistry. Its unique combination of a benzoic acid, a sulfonamide linker, and a cyclopropyl group provides a foundation for a diverse range of chemical modifications. These modifications allow for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with potential applications in various therapeutic areas, including oncology, inflammation, and metabolic diseases. This guide will explore the key structural variations and their impact on biological targets.

Synthetic Strategies

The synthesis of this compound and its derivatives typically follows a convergent and modular approach. The core scaffold is generally constructed through the reaction of a suitably substituted sulfonyl chloride with cyclopropylamine, followed by modifications of the benzoic acid moiety or the aromatic ring.

General Synthesis of the this compound Core

A common synthetic route to the parent compound, this compound, involves the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran.[1]

Experimental Protocol: Synthesis of 3-(N-Cyclopropylsulfamoyl)benzoic Acid [1]

  • Materials: 3-(Chlorosulfonyl)benzoic acid, cyclopropylamine, triethylamine, tetrahydrofuran, 1 N hydrochloric acid, ethyl acetate, saturated saline solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve cyclopropylamine (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran.

    • To this solution, add a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in tetrahydrofuran dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a saturated saline solution.

    • Adjust the pH to 3 with 1 N hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

This fundamental reaction serves as a starting point for the synthesis of a multitude of analogs with substitutions on the benzene ring.

Structure-Activity Relationships and Biological Activity

Systematic structural modifications of the this compound scaffold have led to the discovery of compounds with potent and selective biological activities. The following sections and tables summarize the key findings in this area.

Analogs as Lysophosphatidic Acid Receptor 2 (LPA2) Agonists

A notable class of derivatives of the isomeric 2-(sulfamoyl)benzoic acid has been investigated as agonists of the LPA2 receptor, a G protein-coupled receptor involved in cell survival and mucosal protection. Structure-activity relationship studies have revealed that modifications to the "head group" (benzoic acid), the "linker," and the "tail group" (appended to the sulfamoyl nitrogen) significantly impact potency and selectivity.

Compound IDStructureTargetActivity (EC50, nM)
11c 5-Fluoro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA20.15 ± 0.02
11d 5-Chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA20.00506 ± 0.00373
8c 5-Bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidLPA260.90 ± 9.39

Table 1: Biological activity of sulfamoyl benzoic acid analogues as LPA2 receptor agonists.

The data clearly indicate that halogen substitution at the 5-position of the benzoic acid ring has a profound effect on agonist activity, with the chloro-substituted analog 11d exhibiting picomolar potency.

Derivatives as h-NTPDase Inhibitors

Derivatives of this compound have also been explored as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in purinergic signaling and various pathological conditions.

Compound IDStructureTargetActivity (IC50, µM)
2d 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07
4d 2-Chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase20.13 ± 0.01

Table 2: Biological activity of this compound derivatives as h-NTPDase inhibitors.

These findings highlight the potential of this scaffold in developing selective enzyme inhibitors. The conversion of the carboxylic acid to a cyclopropyl amide in compound 4d significantly shifted the selectivity and potency towards h-NTPDase2.

Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the drug discovery process and the potential mechanism of action of these compounds, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials reaction1 Sulfonamide Formation start->reaction1 reaction2 Amide Coupling / Derivatization reaction1->reaction2 product Final Analog reaction2->product screening Primary Screening (e.g., Enzyme Assay) product->screening dose_response Dose-Response & IC50/EC50 Determination screening->dose_response selectivity Selectivity Profiling dose_response->selectivity in_vivo In Vivo Studies selectivity->in_vivo sar SAR Analysis in_vivo->sar optimization Lead Optimization sar->optimization optimization->reaction1

A general experimental workflow for the discovery of bioactive benzoic acid derivatives.

The workflow begins with the chemical synthesis of analogs, followed by a cascade of biological evaluations to determine their potency and selectivity. The data from these assays inform the structure-activity relationship analysis, which in turn guides the design and synthesis of new, optimized compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Sulfamoyl Benzoic Acid Analog lpa2 LPA2 Receptor (GPCR) agonist->lpa2 Binds to g_protein G Protein Activation lpa2->g_protein Activates downstream Downstream Kinase Cascades (e.g., PI3K/Akt, MAPK) g_protein->downstream Initiates survival Cell Survival & Anti-apoptosis downstream->survival Promotes

A simplified signaling pathway for LPA2 receptor agonists.

As illustrated, the sulfamoyl benzoic acid analogs can act as agonists for the LPA2 receptor. This binding event activates intracellular G proteins, which in turn initiate downstream signaling cascades involving various kinases. The culmination of this signaling is the promotion of cell survival and the inhibition of apoptosis, highlighting a potential therapeutic mechanism for these compounds.

Conclusion

The this compound scaffold and its isomers represent a promising starting point for the development of novel, potent, and selective modulators of various biological targets. The synthetic tractability and the rich structure-activity relationship landscape of these compounds make them an attractive area for further research. This technical guide provides a foundational understanding of the current knowledge, offering a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Future work in this area will likely focus on expanding the diversity of analogs, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

Technical Guide: Safety and Handling of 3-(cyclopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling guidelines for 3-(cyclopropylsulfamoyl)benzoic acid (CAS No. 852933-50-7) based on available data for structurally related compounds. No comprehensive Safety Data Sheet (SDS) for this specific compound was publicly available at the time of writing. Therefore, this guide should be used for informational purposes only, and a thorough risk assessment should be conducted by qualified personnel before handling this chemical. All laboratory work should be performed in accordance with institutional and national safety regulations.

Introduction

This compound is a chemical compound used in research and development, particularly as a building block for protein degraders.[1] Its molecular formula is C₁₀H₁₁NO₄S, and it has a molecular weight of 241.3 g/mol .[1] Research indicates that derivatives of sulfamoylbenzoic acid exhibit biological activity, including the selective inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various physiological and pathological processes.[2] The presence of the sulfamoyl and carboxylic acid functional groups suggests that this compound may possess hazardous properties that necessitate careful handling.

Hazard Identification and Classification

Due to the absence of specific GHS classification for this compound, the following classification is extrapolated from data on benzoic acid and other sulfamoylbenzoic acid derivatives.

Table 1: Inferred GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[3]
Acute Aquatic ToxicityCategory 3H402: Harmful to aquatic life.[3]

Logical Flow of Hazard Assessment

The following diagram illustrates the process of inferring the hazards of this compound in the absence of direct data.

Hazard_Assessment A This compound (CAS: 852933-50-7) B No specific Safety Data Sheet (SDS) available A->B C Analyze structurally similar compounds B->C D Benzoic Acid (CAS: 65-85-0) C->D E Other Sulfamoylbenzoic Acid Derivatives C->E F Identify common functional groups: - Benzoic Acid - Sulfonamide D->F E->F G Extract GHS classifications and toxicological data from SDS of analogs F->G H Infer potential hazards and create a conservative safety profile G->H

Caption: Inferred Hazard Assessment Workflow.

Toxicological Data (Based on Analogs)

Quantitative toxicological data for this compound is not available. The following table summarizes data for benzoic acid, a structurally related compound. This information should be used as a conservative estimate of potential toxicity.

Table 2: Toxicological Data for Benzoic Acid (CAS: 65-85-0)

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50)RatOral1700 - 2565 mg/kg bw[5][6]
Acute Dermal Toxicity (LD50)RabbitDermal> 2000 mg/kg bw[6]
Skin IrritationRabbitDermalMild skin irritation[7]
Eye IrritationRabbitOcularSeverely irritating[4][7]

Aquatic Toxicity for Benzoic Acid (CAS: 65-85-0)

EndpointSpeciesExposure TimeValueReference
LC50Fish (Lepomis macrochirus)96 h44.6 mg/L[3]
EC50Daphnia magna48 h> 100 mg/L[3]
ErC50Algae (Pseudokirchneriella subcapitata)72 h> 33.1 mg/L[3]

Experimental Protocols: Safe Handling Procedures

The following is a general protocol for handling this compound, assuming it is a powdered solid with the potential hazards identified above.

4.1. Engineering Controls

  • Ventilation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: Use of a powder-containment balance enclosure is recommended for weighing operations.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][8]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[4][8]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.

4.3. Handling and Storage

  • Handling:

    • Avoid generating dust.[4][8]

    • Do not breathe dust.[3]

    • Wash hands thoroughly after handling.[3][4]

    • Do not eat, drink, or smoke in the laboratory.[3]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[4][8]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[8]

    • The compound is reported to be stable at room temperature.[1]

4.4. First Aid Measures

ExposureFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][8]
Skin Contact Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][4][8]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8]

4.5. Spill and Disposal Procedures

  • Spill Response:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Laboratory Workflow for Handling Potentially Hazardous Compounds

The following diagram outlines a standard workflow for safely handling a research chemical like this compound.

Lab_Workflow A Review Safety Information (SDS or Inferred Data) B Conduct Risk Assessment A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Prepare Work Area (Chemical Fume Hood) C->D E Weigh Compound (Use Powder Containment) D->E F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Waste G->H I Dispose of Waste According to Regulations H->I J Remove PPE and Wash Hands I->J

Caption: Standard Laboratory Handling Workflow.

Fire and Explosion Hazard

While specific data is unavailable for this compound, benzoic acid is a combustible solid.[3]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO₂), sulfur oxides, and nitrogen oxides.

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Conclusion

This compound is a research chemical with potential health hazards, including skin, eye, and respiratory irritation, and possible target organ damage with repeated exposure. Due to the lack of specific safety data, a conservative approach to handling is essential. Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough, site-specific risk assessment should always be performed before commencing any work with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Cyclopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid from 3-(chlorosulfonyl)benzoic acid and cyclopropylamine. The procedure involves the formation of a sulfonamide bond via nucleophilic substitution. This reaction is a fundamental transformation in medicinal chemistry for the preparation of various drug candidates. The protocol includes a step-by-step experimental procedure, a summary of quantitative data, and safety precautions.

Reaction Scheme

The synthesis proceeds by the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine in the presence of a base, triethylamine, to neutralize the hydrochloric acid byproduct.

G reactant 3-(Chlorosulfonyl)benzoic Acid plus + reactant->plus reagent Cyclopropylamine plus->reagent product This compound reagent->product Triethylamine, THF 0°C to Room Temp.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from the procedure described in patent WO2012/171488[1].

2.1 Materials and Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(Chlorosulfonyl)benzoic acid4025-64-3C₇H₅ClO₄S220.63
Cyclopropylamine765-30-0C₃H₇N57.09
Triethylamine121-44-8C₆H₁₅N101.19
Tetrahydrofuran (THF), anhydrous109-99-9C₄H₈O72.11
Ethyl Acetate141-78-6C₄H₈O₂88.11
1 N Hydrochloric Acid7647-01-0HCl36.46
Saturated Saline SolutionN/ANaCl (aq)N/A
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04

2.2 Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates for reaction monitoring

2.3 Procedure

  • Preparation of Reagent Solution: In a round-bottom flask, dissolve cyclopropylamine (0.26 g, 4.53 mmol) and triethylamine (1.38 g, 13.6 mmol) in 15 mL of anhydrous tetrahydrofuran (THF)[1].

  • Reaction Setup: Cool the flask to 0°C using an ice bath and stir the solution.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 g, 4.53 mmol) in 5 mL of THF. Add this solution dropwise to the cooled amine solution using a dropping funnel[1].

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)[1].

  • Work-up:

    • Once the reaction is complete, pour the mixture into 30 mL of a saturated saline solution[1].

    • Adjust the pH of the mixture to 3 by adding 1 N hydrochloric acid[1].

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL)[1].

    • Combine the organic layers and wash with saturated saline solution[1].

    • Dry the organic phase over anhydrous sodium sulfate[1].

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the product as a light white solid[1].

Data Presentation

The following table summarizes the quantitative data for the synthesis.

ParameterValue
Moles of 3-(Chlorosulfonyl)benzoic acid4.53 mmol
Moles of Cyclopropylamine4.53 mmol
Moles of Triethylamine13.6 mmol
Reaction Temperature0°C to Room Temperature
Reaction Time3 hours
Product Mass (3-(N-cylcopropylaminosulfonyl)benzoic acid)0.6 g
Yield 55% [1]

Workflow Visualization

The experimental workflow is outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_amine Dissolve Cyclopropylamine and Triethylamine in THF cool Cool solution to 0°C prep_amine->cool add Add 3-(Chlorosulfonyl)benzoic acid solution dropwise cool->add stir Warm to RT and stir for 3h add->stir quench Pour into saturated saline stir->quench acidify Adjust pH to 3 with 1N HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash organic layer and dry over Na₂SO₄ extract->wash_dry evaporate Remove solvent under reduced pressure wash_dry->evaporate product Obtain light white solid product evaporate->product

References

Application Notes and Protocols for the Quantification of 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-(cyclopropylsulfamoyl)benzoic acid in pharmaceutical preparations. The methods described below are based on common analytical techniques for structurally similar compounds, including sulfonamides and benzoic acid derivatives, and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chemical entity with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for trace-level analysis.

Analytical Methods

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle:

This method separates this compound from other components in a sample mixture based on its polarity. The separation is achieved on a reversed-phase HPLC column, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent. The compound is detected by its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Protocol:

Apparatus and Reagents:

  • High-Performance Liquid Chromatograph with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standard of this compound

  • Sample filtration units (e.g., 0.45 µm PTFE syringe filters)

Chromatographic Conditions (Illustrative Example):

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 25 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution: The sample preparation will depend on the matrix. For a pharmaceutical formulation like a tablet, a representative procedure is as follows:

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).

    • Transfer the powder to a volumetric flask and add a suitable extraction solvent (e.g., 50:50 methanol:water).

    • Sonicate for 15-20 minutes to ensure complete dissolution of the API.

    • Dilute to volume with the extraction solvent and mix well.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle:

This highly sensitive and selective method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing excellent specificity and low detection limits.

Experimental Protocol:

Apparatus and Reagents:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Reference standard of this compound

Chromatographic and MS/MS Conditions (Illustrative Example):

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 20-80% B; 5-6 min, 80% B; 6-6.1 min, 80-20% B; 6.1-8 min, 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by direct infusion of the reference standard. For example: Precursor Ion [M-H]⁻ → Product Ion 1, Product Ion 2
Collision Energy To be optimized for the specific analyte and instrument.

Sample Preparation:

Sample preparation for LC-MS/MS is similar to that for HPLC-UV but may require further dilution to fall within the linear range of the instrument. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be necessary.

Method Validation

The analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative Quantitative Data for a Validated HPLC Method (based on similar sulfonamide compounds):

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: < 1.0%Intermediate: < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Illustrative Quantitative Data for a Validated LC-MS/MS Method (based on similar sulfonamide compounds):

Validation ParameterResult
Linearity (R²) > 0.998
Range 0.5 - 100 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (RSD%) Repeatability: < 5.0%Intermediate: < 10.0%
LOD 0.1 ng/mL
LOQ 0.5 ng/mL

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the analytical method development and validation for the quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Data Analysis & Reporting ref_std Reference Standard Preparation hplc_dev HPLC/LC-MS/MS Method Development ref_std->hplc_dev sample_prep Sample Preparation sample_prep->hplc_dev optimization Optimization of Chromatographic Conditions hplc_dev->optimization specificity Specificity optimization->specificity linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness data_acquisition Data Acquisition specificity->data_acquisition linearity->data_acquisition accuracy->data_acquisition precision->data_acquisition lod_loq->data_acquisition robustness->data_acquisition quantification Quantification of Analyte data_acquisition->quantification report Validation & Sample Analysis Report quantification->report

Caption: General workflow for analytical method development and validation.

Data Presentation and Analysis

All quantitative data generated during method validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation. The results should be evaluated against predefined acceptance criteria to determine the validity of the method. For routine analysis, system suitability tests must be performed before each analytical run to ensure the continued performance of the chromatographic system.

Application Notes and Protocols for the HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of various benzoic acid derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable for the quantification of these compounds in diverse matrices, including pharmaceuticals, cosmetics, food products, and biological samples.

Analysis of Parabens in Cosmetics and Pharmaceuticals

Parabens, esters of p-hydroxybenzoic acid, are widely utilized as preservatives.[1] Their accurate quantification is crucial for regulatory compliance and quality control.[2] HPLC with UV or fluorescence detection is a common and effective analytical technique for this purpose.[2]

Experimental Protocol:

Sample Preparation (Creams, Lotions, Syrups):

  • Accurately weigh approximately 1.0 g of the sample into a suitable container.

  • Add a suitable extraction solvent, such as methanol or a mixture of methanol and water (e.g., 70% methanol).[3]

  • Vortex or sonicate the mixture for several minutes to ensure the complete extraction of parabens.[2][4]

  • Centrifuge the mixture to separate any solid excipients.[2]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[3] For complex matrices like pharmaceutical hydrogels or hand creams, solid-phase extraction (SPE) can be employed for sample cleanup.[5]

Standard Preparation:

  • Prepare individual stock solutions (e.g., 1000 µg/mL) of each paraben standard (methylparaben, ethylparaben, propylparaben, etc.) by dissolving an accurately weighed amount in methanol.[2]

  • Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.[5]

  • Generate a series of calibration standards by serially diluting the working standard solution to cover the expected concentration range of the samples.[3]

HPLC Conditions:

A standard HPLC system equipped with a UV or fluorescence detector is required.[2]

ParameterCondition 1 (UV Detection)Condition 2 (Fluorescence Detection)
Column C18 or C8, e.g., 150 x 4.6 mm, 5 µmC18 analytical column, e.g., 2.1 x 150 mm, 3 µm
Mobile Phase Isocratic: Methanol:Water (60:40 v/v) or Gradient: Potassium dihydrogen orthophosphate buffer[4]Isocratic: 45% aqueous o-phosphoric acid (0.08%) and 55% methanol/water mixture (90:10 v/v)[2]
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min[2]
Column Temp. Ambient or 35°C[5]Ambient[2]
Detection UV at 254 nm[1] or 272 nm[4]Fluorescence: Excitation 254 nm, Emission 310 nm[2]
Injection Vol. 10-20 µL[3]10 µL
Quantitative Data Summary:

The following table summarizes typical performance data for the HPLC analysis of parabens.

AnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Citation
Methylparaben1-100.0350.116[1]
Ethylparaben1-100.0610.203[1]
Propylparaben1-100.0090.031[1]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Experimental Workflow:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample extract Extract with Solvent (e.g., Methanol) sample->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject stock Prepare Stock Standards working Prepare Working Standards stock->working cal Prepare Calibration Curve Standards working->cal calibrate Construct Calibration Curve cal->calibrate separate Chromatographic Separation (C18/C8 Column) inject->separate detect Detect (UV/Fluorescence) separate->detect integrate Integrate Peak Areas detect->integrate integrate->calibrate quantify Quantify Analytes calibrate->quantify

Workflow for Paraben Analysis by HPLC.

Analysis of Salicylic Acid and its Derivatives in Biological and Plant Matrices

Salicylic acid and its derivatives are important phytohormones and active pharmaceutical ingredients.[6][7] Their analysis often requires sensitive detection methods like fluorescence.

Experimental Protocol:

Sample Preparation (Plant Material):

  • Homogenize a known weight of fresh or dried plant material (e.g., 1-5 g).[8]

  • Perform extraction using methods like steam distillation, solvent extraction with methanol or ethanol, or microwave-assisted extraction.[7][8]

  • For total salicylate content, an alkaline or acid hydrolysis step can be included to convert conjugated forms to free salicylic acid.[6][7]

  • Separate the extract and, if necessary, concentrate it by solvent evaporation.[8]

  • Reconstitute the dried extract in the HPLC mobile phase.[8]

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Sample Preparation (Plasma):

  • To a plasma aliquot, add a protein precipitating agent (e.g., by acidification).[9]

  • Vortex mix and then centrifuge to pellet the precipitated proteins.[9]

  • Dilute the supernatant with the mobile phase.[9]

  • Filter the diluted solution through a 0.45-µm filter before injection.[9]

HPLC Conditions:

ParameterCondition 1 (Plant Extracts)Condition 2 (Plasma Samples)
Column C18 reversed-phase, e.g., 100 x 3.0 mm, 3.5 µmC18 reversed-phase
Mobile Phase Gradient: Acetonitrile and water with 0.1% orthophosphoric acid[6]Isocratic: 30 mmol/L sodium citrate and acetate (pH 5.45) and methanol (85:15)[9]
Flow Rate 1.0 mL/min1.0 mL/min[9]
Column Temp. 45°C[6]Ambient
Detection UV at 295 nm[9] or FluorescenceUV at 295 nm[9]
Injection Vol. 10 µL50 µL[9]
Quantitative Data Summary:
AnalyteMatrixLinearity RangeLODLOQCitation
Salicylic AcidPlasmaNot SpecifiedNot SpecifiedNot Specified[9]
Salicylic AcidPlant ExtractsNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant or Biological Sample extract Extraction / Protein Precipitation start->extract hydrolysis Hydrolysis (Optional, for total salicylates) extract->hydrolysis cleanup Cleanup / Concentration extract->cleanup hydrolysis->cleanup filter Filter (0.45 µm) cleanup->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detect (UV/Fluorescence) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for Salicylate Analysis.

Analysis of Benzoic Acid in Food and Beverages

Benzoic acid and its salts are common food preservatives. HPLC provides a reliable method for their quantification to ensure levels are within regulatory limits.[10]

Experimental Protocol:

Sample Preparation (Beverages):

  • For clear liquid samples, direct injection after filtration through a 0.45 µm filter may be sufficient.

  • For more complex matrices, a simple extraction with a suitable solvent may be necessary.

Sample Preparation (Solid/Semi-solid Foods):

  • Homogenize the sample.

  • Extract with a mixture of methanol and water (e.g., 60:40, v/v).

  • Centrifuge or filter to remove solid particles.

  • Further dilute the extract with the mobile phase if necessary.

  • Filter through a 0.45 µm syringe filter prior to injection.

HPLC Conditions:

ParameterCondition
Column C18 modified silica, e.g., 50 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.05 M ammonium acetate buffer (pH 4.4) and methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. Ambient
Detection UV at 234 nm
Injection Vol. 10 µL
Quantitative Data Summary:
AnalyteMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Citation
Benzoic AcidNoodles5-2000.421.14
Benzoic AcidBeverages20-180Not SpecifiedNot Specified
Benzoic AcidFoodstuffsNot Specified0.1597Not Specified[10]

Logical Relationship of Analytical Steps:

cluster_flow Analytical Process Flow A Sample Collection B Sample Preparation (Extraction/Filtration) A->B E Chromatographic Run B->E C Standard Preparation (Calibration Curve) C->E D HPLC System Setup D->E F Data Acquisition E->F G Data Processing (Peak Integration) F->G H Quantification G->H I Reporting H->I

Logical Flow of HPLC Analysis.

References

Application Notes and Protocols: Utilizing 3-(cyclopropylsulfamoyl)benzoic acid in Carbodiimide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(cyclopropylsulfamoyl)benzoic acid is a chemical compound that can be utilized in various synthetic organic chemistry applications. Its structure, featuring a carboxylic acid group, makes it a suitable candidate for reactions that involve the formation of amide bonds. One of the most common and versatile methods for amide bond formation is the carbodiimide coupling reaction. This document provides detailed application notes and protocols for the use of this compound as a carboxylic acid substrate in carbodiimide-mediated coupling reactions to synthesize amide derivatives. These protocols are broadly applicable in medicinal chemistry and drug discovery for the synthesis of novel molecular entities.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as activating agents for carboxylic acids.[1][2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the desired amide.[1][3] Additives like 1-hydroxybenzotriazole (HOBt) are often included to increase efficiency and minimize side reactions, such as racemization and the formation of N-acylurea byproducts.[2][4]

Data Presentation

The following table summarizes representative quantitative data for the carbodiimide coupling of this compound with a model amine, benzylamine, using EDC as the coupling agent in the presence of HOBt. These values are illustrative and may vary depending on the specific amine and reaction conditions.

ParameterValue
Reactants
This compound1.0 equiv
Benzylamine1.1 equiv
EDC1.2 equiv
HOBt1.2 equiv
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12-18 hours
Outcome
ProductN-benzyl-3-(cyclopropylsulfamoyl)benzamide
Yield85-95% (representative)

Experimental Protocols

This section provides a detailed methodology for the carbodiimide coupling reaction of this compound with an amine.

Protocol 1: General Procedure for Amide Synthesis using EDC and HOBt

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (optional, if using an amine salt)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous dichloromethane (DCM).

  • Add the amine (1.1 equivalents) to the solution. If the amine is in the form of a salt (e.g., hydrochloride), add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the mixture.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Mandatory Visualizations

Diagram 1: General Mechanism of Carbodiimide Coupling

Carbodiimide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_additive Role of HOBt Additive Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (EDC) Amide R-CONH-R''' (Amide Product) O_Acylisourea->Amide + Amine Urea R'-NH-CO-NH-R'' (Urea Byproduct) O_Acylisourea->Urea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Amine R'''NH2 HOBt_Ester->Amide + Amine

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Diagram 2: Experimental Workflow for Amide Synthesis

Experimental_Workflow start Start dissolve Dissolve Acid and Amine in Anhydrous DCM start->dissolve add_reagents Add HOBt and EDC dissolve->add_reagents react Stir at Room Temperature (12-18h) add_reagents->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Amide Product purify->product

Caption: Step-by-step workflow for the synthesis of amides.

References

Application Note: A Robust Protocol for the Amide Coupling of 3-(Cyclopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. 3-(Cyclopropylsulfamoyl)benzoic acid is a valuable building block in the synthesis of various biologically active compounds. This application note provides detailed experimental protocols for the efficient coupling of this compound with a variety of primary and secondary amines. The protocols described herein utilize common and effective coupling reagents to ensure high yields and purity of the desired amide products.

Experimental Protocols

Two common and effective methods for the amide coupling of this compound are presented below: the EDC/HOBt method and the HATU method.

Method 1: EDC/HOBt Mediated Amide Coupling

This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).[2]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5-3.0 eq) dropwise to the mixture.[1][2]

  • Allow the reaction to warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired amide.

Method 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electronically challenging substrates.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M).

  • Add HATU (1.1 eq) to the solution.[5]

  • Add DIPEA (3.0 eq) dropwise to the stirred solution at 0 °C.[1]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.[1]

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of the amide product. The following table summarizes typical yields obtained for the amide coupling of sulfamoyl-benzamides with various amines, which can be expected to be similar for this compound.[6]

EntryAmineCoupling MethodSolventYield (%)
1p-ChloroanilineEDC, DMAP (cat.)DCM/DMF68
2p-AnisidineEDC, DMAP (cat.)DCM/DMF72
3n-ButylamineEDC, DMAP (cat.)DCM/DMFSimilar to anilines
4MorpholineEDC, DMAP (cat.)DCM/DMFSimilar to anilines

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amide coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Acid (1.0 eq) in Anhydrous Solvent Activation Add Coupling Reagent (e.g., EDC/HATU) and Additives (e.g., HOBt) Reagents->Activation Base Add Base (e.g., DIPEA) Activation->Base Amine Add Amine (1.1 eq) Base->Amine Stir Stir at RT (1-24h) Amine->Stir Quench Dilute with EtOAc Stir->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify G Substrate Substrate Enzyme_Substrate Enzyme-Substrate Complex Substrate->Enzyme_Substrate Binds Enzyme Enzyme Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Product Product Inhibitor 3-(Cyclopropylsulfamoyl)benzamide Derivative Inhibitor->Enzyme_Inhibitor Binds Enzyme_Substrate->Product Catalysis

References

Application of 3-(Cyclopropylsulfamoyl)benzoic Acid Derivatives in h-NTPDase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(cyclopropylsulfamoyl)benzoic acid derivatives, specifically focusing on the well-characterized compound 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid , in the study of human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) inhibition. These enzymes are critical regulators of purinergic signaling and represent promising therapeutic targets for a variety of diseases.

Introduction

Extracellular nucleotides such as ATP and ADP play a crucial role in cell-to-cell communication through the activation of purinergic P2 receptors.[1][2][3] The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleotidases. The Nucleoside Triphosphate Diphosphohydrolase (NTPDase) family, comprising eight isoforms in humans (NTPDase1-8), is a major regulator of this process by hydrolyzing ATP and ADP to AMP.[1][3] Among these, NTPDase1, -2, -3, and -8 are located on the cell surface and are key players in modulating purinergic signaling in various physiological and pathological processes, including thrombosis, inflammation, and cancer.[4]

The development of potent and selective inhibitors for h-NTPDase isoforms is of significant interest for both basic research and therapeutic applications.[2][3] Sulfamoyl benzoic acid derivatives have emerged as a promising class of h-NTPDase inhibitors. This document focuses on the application of these compounds, with a particular emphasis on 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, in h-NTPDase inhibition studies.

Quantitative Data Presentation

The inhibitory activity of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid against various h-NTPDase isoforms has been quantified, demonstrating its high potency and selectivity for h-NTPDase8. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

CompoundTarget h-NTPDase IsoformIC₅₀ (µM)Reference
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase1> 100[5]
h-NTPDase2> 100[5]
h-NTPDase3> 100[5]
h-NTPDase8 0.28 ± 0.07 [4][5]

Experimental Protocols

The following protocols describe the key experiments for evaluating the inhibitory effect of this compound derivatives on h-NTPDase activity. The most common method is the malachite green assay, which measures the inorganic phosphate (Pi) released upon nucleotide hydrolysis.

h-NTPDase Inhibition Assay using Malachite Green

This protocol is adapted for a 96-well plate format, suitable for screening and IC₅₀ determination.

Materials:

  • Recombinant human NTPDase enzymes (h-NTPDase1, -2, -3, and -8)

  • This compound derivative (e.g., 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid)

  • ATP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl₂

  • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate in acid. Commercial kits are available and recommended for consistency.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of desired concentrations.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations or vehicle control (e.g., DMSO)

    • Recombinant h-NTPDase enzyme solution

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to each well to a final concentration of 1 mM.[7]

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[6]

  • Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate released during the enzymatic reaction.[8][9]

  • Color Stabilization: Incubate the plate at room temperature for 15-20 minutes to allow for stable color development.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.[8]

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

PurinergicSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation NTPDase h-NTPDase (e.g., NTPDase8) ATP->NTPDase Hydrolysis ADP ADP ADP->P2R Activation ADP->NTPDase Hydrolysis AMP AMP CD73 ecto-5'- nucleotidase (CD73) AMP->CD73 Hydrolysis Ado Adenosine P1R P1 Receptors Ado->P1R Activation Signaling Downstream Signaling Cascades P2R->Signaling P1R->Signaling NTPDase->ADP NTPDase->AMP CD73->Ado Inhibitor 3-(cyclopropylsulfamoyl) benzoic acid derivative Inhibitor->NTPDase Inhibition

Caption: Purinergic signaling pathway and the point of h-NTPDase inhibition.

Experimental Workflow

ExperimentalWorkflow cluster_workflow Inhibitor Characterization Workflow start Start: Compound Synthesis/ Acquisition assay_dev Assay Development: Malachite Green Assay for h-NTPDases start->assay_dev primary_screen Primary Screening: Single Concentration Inhibition assay_dev->primary_screen dose_response Dose-Response Analysis: IC₅₀ Determination primary_screen->dose_response selectivity Selectivity Profiling: Test against other h-NTPDase isoforms dose_response->selectivity kinetic Kinetic Studies: Determine Mechanism of Inhibition selectivity->kinetic cell_based Cell-Based Assays: Evaluate effect on cellular purinergic signaling kinetic->cell_based end End: Lead Compound Identification cell_based->end

Caption: Experimental workflow for h-NTPDase inhibitor characterization.

References

Application Notes & Protocols: Developing Selective Inhibitors Using Sulfamoyl-Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfamoyl-benzamide scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis for a wide range of selective inhibitors targeting various enzymes and protein-protein interactions. This chemical moiety is recognized for its ability to engage in key hydrogen bonding and other non-covalent interactions within target protein active sites, contributing to both high potency and selectivity. These compounds have shown promise in the development of therapeutics for a multitude of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel inhibitors based on the sulfamoyl-benzamide scaffold.

Targets and Therapeutic Areas

The sulfamoyl-benzamide scaffold has been successfully employed to develop selective inhibitors for a diverse range of biological targets. Notable examples include:

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes are involved in regulating extracellular nucleotide concentrations and play roles in thrombosis, inflammation, and cancer.[1][4]

  • Cathepsin D: An aspartic protease implicated in breast cancer progression.[2]

  • Butyrylcholinesterase (BChE): A target for the symptomatic treatment of Alzheimer's disease.[3]

  • Carbonic Anhydrases (CAs): Metalloenzymes involved in various physiological processes, with inhibitors used as diuretics and anti-glaucoma agents.[5][6]

  • Hepatitis B Virus (HBV) Capsid Assembly: A non-traditional target for antiviral therapy.[7][8][9]

  • NLRP3 Inflammasome: A key component of the innate immune system involved in inflammatory diseases.[1]

  • Glucokinase (GK) Activators: For the potential treatment of type 2 diabetes.[10][11]

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the inhibitory activities of representative sulfamoyl-benzamide derivatives against various targets.

Table 1: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms

Compound IDh-NTPDase1 IC₅₀ (µM)h-NTPDase2 IC₅₀ (µM)h-NTPDase3 IC₅₀ (µM)h-NTPDase8 IC₅₀ (µM)Reference
2d >50>50>500.28 ± 0.07[1][4]
3f >500.27 ± 0.08>50>50[4]
3i 2.88 ± 0.13>500.72 ± 0.11>50[1][4]
3j >500.29 ± 0.07>50>50[4]
4d >500.13 ± 0.010.20 ± 0.072.46 ± 0.09[4]

Table 2: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives against Cathepsin D

CompoundIC₅₀ (µM)
N-(3-chlorophenyl)-2-sulfamoylbenzamide1.25
Other derivatives1.25 - 2.0

Table 3: Inhibitory Activity of Sulfamoyl-Benzamide Derivatives against Butyrylcholinesterase (BChE)

Compound IDhBChE IC₅₀ (µM)
27a 0.078 ± 0.03
(R)-37a 0.005 ± 0.001

Experimental Protocols

Protocol 1: General Synthesis of Sulfamoyl-Benzamide Derivatives

This protocol describes a common synthetic route for preparing sulfamoyl-benzamide derivatives.[1][10][12]

Step 1: Chlorosulfonylation of Benzoic Acid Derivatives

  • To a stirred solution of the appropriate benzoic acid derivative in a suitable solvent (e.g., chloroform or neat), add chlorosulfonic acid dropwise at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the specified temperature (e.g., 80°C) for a designated time (e.g., 2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the sulfonyl chloride derivative.

Step 2: Sulfonamide Formation

  • Dissolve the sulfonyl chloride derivative in a suitable solvent (e.g., acetone).

  • Add the desired amine to the solution and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the resulting sulfonamide by recrystallization or column chromatography.

Step 3: Amide Coupling

  • To a solution of the sulfonamide derivative in a suitable solvent (e.g., DCM and DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-Dimethylaminopyridine (DMAP).[1]

  • Add the desired amine or aniline to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions (e.g., HCl, NaHCO₃) and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the final sulfamoyl-benzamide product by column chromatography.

G cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Amide Coupling start1 Benzoic Acid Derivative op1 Add Chlorosulfonic Acid start1->op1 heat1 Heat Reaction op1->heat1 workup1 Iced Water Quench & Extraction heat1->workup1 product1 Sulfonyl Chloride workup1->product1 start2 Sulfonyl Chloride product1->start2 op2 Add Amine & Reflux start2->op2 workup2 Purification op2->workup2 product2 Sulfonamide workup2->product2 start3 Sulfonamide product2->start3 op3 Add Amine, EDC, DMAP start3->op3 workup3 Purification op3->workup3 product3 Sulfamoyl-benzamide workup3->product3

Caption: General Synthetic Workflow for Sulfamoyl-Benzamide Derivatives.

Protocol 2: h-NTPDase Inhibition Assay (Malachite Green Method)

This colorimetric assay is used to determine the inhibitory potential of compounds against h-NTPDase isoforms by quantifying the release of inorganic phosphate from ATP or ADP hydrolysis.[1]

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂.[13]

  • Recombinant human NTPDase isoforms (1, 2, 3, or 8).

  • Substrate: ATP or ADP.

  • Test Compounds: Stock solutions in DMSO.

  • Malachite Green Reagent.

  • 96-well microplate.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (e.g., 1%).

  • In a 96-well plate, add 25 µL of the assay buffer, 5 µL of the test compound dilution, and 10 µL of the enzyme solution.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of the Malachite Green Reagent.

  • After a 15-minute incubation at room temperature for color development, measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis prep1 Prepare Serial Dilutions of Inhibitor prep2 Add Buffer, Inhibitor, and Enzyme to Plate prep1->prep2 react1 Pre-incubate at 37°C prep2->react1 react2 Add Substrate (ATP/ADP) react1->react2 react3 Incubate at 37°C react2->react3 detect1 Stop Reaction with Malachite Green Reagent react3->detect1 detect2 Measure Absorbance at 630 nm detect1->detect2 analysis1 Calculate % Inhibition and IC50 detect2->analysis1

Caption: Workflow for h-NTPDase Inhibition Assay.

Signaling Pathways and Mechanisms of Action

NLRP3 Inflammasome Inhibition

Certain sulfamoyl-benzamide derivatives have been identified as inhibitors of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.[1] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory disorders. These inhibitors are thought to interfere with the assembly or activation of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines such as IL-1β.

G PAMPs_DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b Inhibitor Sulfamoyl-benzamide Inhibitor Inhibitor->NLRP3 Inhibits Assembly G HBV_Core HBV Core Protein Dimers Normal_Assembly Normal Capsid Assembly HBV_Core->Normal_Assembly Aberrant_Assembly Aberrant Capsid Assembly HBV_Core->Aberrant_Assembly pgRNA pgRNA pgRNA->Normal_Assembly Infectious_Virion Infectious Virion Normal_Assembly->Infectious_Virion Inhibitor Sulfamoyl-benzamide Inhibitor Inhibitor->HBV_Core Binds to Non_infectious Non-infectious Particles Aberrant_Assembly->Non_infectious

References

In Vitro Assay Application Notes and Protocols for 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 3-(cyclopropylsulfamoyl)benzoic acid, a potent carbonic anhydrase (CA) inhibitor. The protocols detailed below are designed to assess the compound's inhibitory activity against various CA isoforms and to evaluate its potential as an anticancer agent.

Introduction

This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases. CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[1] In particular, the transmembrane isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis. Therefore, inhibition of these isoforms is a promising strategy for anticancer drug development.

Data Presentation: Inhibitory Activity of Structurally Related Sulfonamides

The following table summarizes the in vitro inhibition data (Kᵢ values) of representative sulfonamide inhibitors against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of the expected potency and selectivity profile for compounds structurally related to this compound. Lower Kᵢ values indicate higher inhibitory potency.

Compound TypehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Benzenesulfonamide Derivative 1240 - 218519 - 8325 - 8828.8 - 175
Benzenesulfonamide Derivative 2146 - 816101 - 7281.0 - 15.62.8 - 53.8
Acetazolamide (Standard Inhibitor)25012255.7

Note: The data presented are for structurally related benzenesulfonamide derivatives and acetazolamide, a standard CA inhibitor.[1][2] Experimental determination is required to ascertain the precise inhibitory activity of this compound.

Mandatory Visualizations

G Carbonic Anhydrase IX Signaling Pathway in Cancer cluster_0 Tumor Microenvironment cluster_1 Intracellular cluster_2 Extracellular Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes CAIX_Expression CAIX Gene Transcription HIF-1α->CAIX_Expression induces CAIX Carbonic Anhydrase IX (Membrane Bound) CAIX_Expression->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CAIX catalyzes Intracellular_pH_Increase Increased Intracellular pH (Alkalinization) HCO3_H->Intracellular_pH_Increase Extracellular_H H+ Export HCO3_H->Extracellular_H Cell_Survival Enhanced Cell Survival & Proliferation Intracellular_pH_Increase->Cell_Survival Extracellular_pH_Decrease Decreased Extracellular pH (Acidification) Extracellular_H->Extracellular_pH_Decrease ECM_Degradation ECM Degradation & Invasion Extracellular_pH_Decrease->ECM_Degradation 3_cyclopropylsulfamoyl_benzoic_acid 3-(cyclopropylsulfamoyl) benzoic acid 3_cyclopropylsulfamoyl_benzoic_acid->CAIX inhibits

Caption: Carbonic Anhydrase IX (CAIX) signaling pathway in cancer cells under hypoxic conditions.

G Workflow for In Vitro Carbonic Anhydrase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Assay Buffer - CA Enzyme Solution - Substrate (p-NPA) - Test Compound Stock - Control Inhibitor Start->Prepare_Reagents Serial_Dilutions Prepare Serial Dilutions of Test Compound and Control Prepare_Reagents->Serial_Dilutions Plate_Setup Set up 96-well Plate: - Blank (No Enzyme) - Control (Enzyme + DMSO) - Test Wells (Enzyme + Compound) - Positive Control (Enzyme + Std Inh) Serial_Dilutions->Plate_Setup Pre_incubation Pre-incubate Enzyme with Inhibitors (10-15 min at RT) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction by Adding Substrate (p-NPA) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the colorimetric in vitro carbonic anhydrase inhibition assay.

Experimental Protocols

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against carbonic anhydrase based on the enzyme's esterase activity.

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • Acetazolamide (positive control inhibitor)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer, pH 7.4.

    • Dissolve the CA enzyme in cold Tris-HCl buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.

    • Prepare a working solution of the CA enzyme by diluting the stock solution in the assay buffer. The final concentration will depend on the specific activity of the enzyme isoform.

    • Prepare a stock solution of p-NPA in DMSO.

    • Prepare a stock solution of this compound and acetazolamide in DMSO.

  • Assay Protocol (96-well plate format):

    • Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.

    • Add the following to the wells of the 96-well plate:

      • Blank: 180 µL of assay buffer.

      • Control (100% activity): 160 µL of assay buffer + 20 µL of CA working solution + 10 µL of DMSO.

      • Test Compound: 150 µL of assay buffer + 20 µL of CA working solution + 10 µL of test compound dilution.

      • Positive Control: 150 µL of assay buffer + 20 µL of CA working solution + 10 µL of acetazolamide dilution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test compound / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials and Reagents:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound

  • Doxorubicin (positive control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in the complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound and positive control. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

Application Notes and Protocols for Molecular Docking Studies of 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies of 3-(cyclopropylsulfamoyl)benzoic acid against various protein targets. Given the absence of published docking studies for this specific compound, this document outlines a generalized yet detailed protocol that can be adapted for hypothesized therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex.[1] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the elucidation of molecular interactions. This compound is a small molecule with potential pharmacological activities. These protocols will guide researchers in exploring its interactions with plausible biological targets.

Hypothetical Target Proteins

Based on the activities of structurally related compounds, the following protein targets are proposed for investigation.

Therapeutic AreaTarget ProteinOrganismPDB IDRationale
Antimicrobial Penicillin-Binding Protein 2a (PBP2a)Staphylococcus aureus4DKIPBPs are crucial for bacterial cell wall synthesis and are common targets for antibiotics.[2]
Dihydrofolate Reductase (DHFR)Escherichia coli7DFRDHFR is essential for nucleotide synthesis and is a validated target for antimicrobial agents.[3]
Anticancer Epidermal Growth Factor Receptor (EGFR)Homo sapiens1M17EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers.[4][5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Homo sapiens1FLTVEGFR2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis.[6]
Anti-inflammatory Cyclooxygenase-2 (COX-2)Homo sapiens3LN1COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[7]
Tumor Necrosis Factor-alpha (TNF-α)Homo sapiens2AZ5TNF-α is a pro-inflammatory cytokine and a major target for anti-inflammatory therapies.[8][9]

Experimental Protocols

This section details the step-by-step methodology for performing a molecular docking study.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of protein structures and docked complexes.

  • RCSB Protein Data Bank (PDB): To retrieve protein crystal structures.

  • PubChem or ChemDraw: To obtain or draw the 2D structure of the ligand and convert it to 3D.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn in ChemDraw or downloaded from PubChem.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure using a program like Open Babel or the features within your molecular modeling suite. Perform energy minimization to obtain a stable conformation.

  • File Format Conversion: Save the 3D structure in a suitable format, such as .pdb.

  • Preparation for Docking: Using AutoDock Tools, add polar hydrogens, compute Gasteiger charges, and define the rotatable bonds. Save the final prepared ligand file in .pdbqt format.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structure of the target protein (e.g., PDB ID: 1M17 for EGFR) from the RCSB PDB.[10]

  • Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms from the PDB file. If the protein is a multimer, retain only the chain of interest for docking.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure. Assign Kollman charges.

  • File Format Conversion: Save the prepared protein structure in .pdbqt format for use with AutoDock Vina.

Grid Generation
  • Define the Binding Site: Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature research.

  • Set Up the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding pocket. The size and center of the grid box are crucial for a successful docking simulation. Ensure the box is large enough to allow the ligand to move freely within the active site.

Molecular Docking Simulation
  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output file (in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis of Results
  • Binding Affinity: The primary quantitative result is the binding affinity (in kcal/mol), which estimates the binding free energy. More negative values indicate stronger binding.

  • Visualization of Docked Poses: Use PyMOL or UCSF Chimera to visualize the predicted binding poses. The top-ranked pose (lowest binding energy) is typically of most interest.

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues in the protein's active site. This provides insight into the molecular basis of the binding.

  • Root Mean Square Deviation (RMSD): If a co-crystallized ligand is available, redocking it and calculating the RMSD between the docked pose and the crystal structure pose can validate the docking protocol. An RMSD of less than 2.0 Å is generally considered a successful validation.

Data Presentation

The following tables are templates for summarizing the quantitative data from the molecular docking studies.

Table 1: Hypothetical Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD (Å) (if applicable)
PBP2a4DKI-7.8N/A
DHFR7DFR-8.2N/A
EGFR1M17-9.11.5 (with erlotinib)
VEGFR21FLT-8.5N/A
COX-23LN1-9.51.2 (with celecoxib)
TNF-α2AZ5-7.5N/A

Table 2: Hypothetical Key Interacting Residues of this compound with Target Proteins

Target ProteinPDB IDInteracting ResiduesType of Interaction
EGFR1M17Met793, Leu718, Cys797Hydrogen Bond, Hydrophobic
COX-23LN1Arg513, Val523, Ser353Hydrogen Bond, van der Waals

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow and a relevant signaling pathway.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Remove Water/Ligands, Add Hydrogens) Protein_Prep->Grid_Gen Docking_Sim Molecular Docking (AutoDock Vina) Grid_Gen->Docking_Sim Results Analyze Results (Binding Affinity, Poses) Docking_Sim->Results Visualization Visualization & Interaction Analysis (PyMOL/Chimera) Results->Visualization

Caption: A flowchart of the molecular docking workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway with potential inhibition.

References

Application Notes and Protocols for 3-(Cyclopropylsulfamoyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylsulfamoyl)benzoic acid is a versatile scaffold in medicinal chemistry, demonstrating potential applications in various therapeutic areas. Its structural similarity to known pharmacophores suggests its utility as a building block for the development of novel inhibitors targeting enzymes and transporters involved in inflammation, cancer, and metabolic diseases. This document provides an overview of its known and potential applications, quantitative data for a key derivative, detailed experimental protocols for relevant biological assays, and visualizations of associated signaling pathways and experimental workflows.

One of the most promising applications of this scaffold is in the development of ectonucleoside triphosphate diphosphohydrolase-8 (NTPDase8) inhibitors. A chlorinated derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and selective inhibitor of human NTPDase8 (h-NTPDase8), an enzyme implicated in purinergic signaling and inflammatory processes.[1] Additionally, the structural resemblance of this compound to probenecid, a well-known uricosuric agent, points towards its potential as an inhibitor of the urate transporter 1 (URAT1), a key target in the management of gout and hyperuricemia.[2][3]

Quantitative Data

The following table summarizes the inhibitory activity of a key derivative of this compound against human NTPDase8.

CompoundTargetIC50 (µM)Notes
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07A potent and selective inhibitor.

Signaling Pathways

NTPDase8 Signaling in Inflammation

NTPDase8 is an ectoenzyme that hydrolyzes extracellular ATP and ADP to AMP, thereby regulating purinergic signaling. In the context of inflammation, particularly in the gut, NTPDase8 plays a protective role by degrading pro-inflammatory nucleotides that would otherwise activate P2 receptors on immune and epithelial cells, leading to inflammatory responses.[4][5][6][7] Inhibition of NTPDase8 can, therefore, modulate these inflammatory pathways.

NTPDase8_Signaling cluster_extracellular Extracellular Space cluster_cell Immune / Epithelial Cell ATP_ADP Extracellular ATP / ADP P2_Receptors P2 Receptors (e.g., P2Y6) ATP_ADP->P2_Receptors Activation NTPDase8 NTPDase8 ATP_ADP->NTPDase8 Hydrolysis AMP AMP Inflammation Inflammatory Response P2_Receptors->Inflammation NTPDase8->AMP Inhibitor 3-(Cyclopropylsulfamoyl) benzoic acid derivative Inhibitor->NTPDase8 Inhibition URAT1_Pathway cluster_lumen Kidney Tubule Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_Urine Uric Acid URAT1 URAT1 Transporter Uric_Acid_Urine->URAT1 Reabsorption Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood Hyperuricemia Hyperuricemia (Gout) Uric_Acid_Blood->Hyperuricemia Inhibitor 3-(Cyclopropylsulfamoyl) benzoic acid derivative Inhibitor->URAT1 Inhibition Synthesis_Workflow Start 2-amino-5-chlorosulfonylbenzoic acid Step1 Diazotization (NaNO2, HCl, 0-5°C) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Sandmeyer Reaction (CuCl, 60-100°C) Intermediate1->Step2 Intermediate2 2-chloro-5-chlorosulfonylbenzoic acid Step2->Intermediate2 Step3 Sulfonamide Formation (Cyclopropylamine, Base) Intermediate2->Step3 Product 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid Step3->Product NTPDase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Add enzyme and inhibitor to 96-well plate Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 Step3 Initiate reaction with ATP Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop reaction and develop color with Malachite Green Reagent Step4->Step5 Step6 Measure absorbance at ~630 nm Step5->Step6 End Calculate IC50 Step6->End URAT1_Assay_Workflow Start Seed HEK293-hURAT1 cells in 96-well plate Step1 Wash cells with uptake buffer Start->Step1 Step2 Pre-incubate with test compound Step1->Step2 Step3 Initiate uptake with [14C]-Uric Acid Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop uptake and wash cells Step4->Step5 Step6 Lyse cells Step5->Step6 Step7 Measure radioactivity (Scintillation counting) Step6->Step7 End Calculate IC50 Step7->End

References

Application Notes and Protocols for the Synthesis and Antimicrobial Evaluation of Cyclopropane-Containing Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel cyclopropane-containing amide derivatives and the evaluation of their antimicrobial activity. The unique structural features of the cyclopropane ring, such as rigidity and metabolic stability, make it an attractive moiety in the design of new therapeutic agents.[1][2] This document outlines a representative synthetic route, purification techniques, and standardized protocols for assessing antibacterial and antifungal efficacy.

Synthesis of Cyclopropane-Containing Amide Derivatives

A general and effective method for the synthesis of a diverse library of cyclopropane-containing amide derivatives involves a two-step process: the formation of a cyclopropanecarboxylic acid intermediate, followed by amide coupling with various amines.[1][2]

Protocol 1: Synthesis of 2-Arylcyclopropane-1-carboxylic Acid

This protocol describes the synthesis of a key intermediate, 2-arylcyclopropane-1-carboxylic acid, via a cyclopropanation reaction followed by hydrolysis.

Materials:

  • Substituted 2-phenylacetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Tetra-n-butylammonium bromide (TBAB)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Cyclopropanation:

    • To a solution of substituted 2-phenylacetonitrile (1.0 eq) in water, add NaOH (50% w/v solution) and a catalytic amount of TBAB.

    • Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

    • Heat the mixture to 60 °C and stir vigorously for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude 1-arylcyclopropane-1-carbonitrile.

  • Hydrolysis:

    • Add the crude 1-arylcyclopropane-1-carbonitrile to a round-bottom flask containing concentrated HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2-arylcyclopropane-1-carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Amide Coupling to Synthesize Final Derivatives

This protocol details the coupling of the synthesized cyclopropanecarboxylic acid with a variety of amines to generate the final amide derivatives.

Materials:

  • 2-Arylcyclopropane-1-carboxylic acid (from Protocol 1)

  • Substituted amine (aliphatic or aromatic)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reaction setup and workup

Procedure:

  • To a solution of 2-arylcyclopropane-1-carboxylic acid (1.0 eq) in DMF or DCM at 0 °C, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired substituted amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure cyclopropane-containing amide derivative.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Melting Point: To assess purity.

Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized cyclopropane-containing amide derivatives is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol 3: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized cyclopropane-containing amide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland densitometer

  • Incubator

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 2 µL of the compound stock solution to the first well of each row, resulting in an initial concentration of 200 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For some studies, MIC₈₀ (the minimum concentration that inhibits 80% of growth) is determined, particularly for fungi.[1]

Data Presentation: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity (MIC₈₀ in µg/mL) of a series of synthesized cyclopropane-containing amide derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.[1]

Table 1: Antibacterial Activity against Staphylococcus aureus

CompoundMIC₈₀ (µg/mL)
F5 2-Br-Php-tolyl64
F9 2-Br-Phthiazol-2-yl32
F29 4-Cl-Phcyclopropyl64
F53 2,4-di-Cl-Phthiazol-2-yl32
Ciprofloxacin --2

Table 2: Antibacterial Activity against Escherichia coli

CompoundMIC₈₀ (µg/mL)
F9 2-Br-Phthiazol-2-yl32
F31 4-Cl-Pho-tolyl64
F45 2-F-Phcyclopropyl64
F53 2,4-di-Cl-Phthiazol-2-yl128
Ciprofloxacin --2

Table 3: Antifungal Activity against Candida albicans

CompoundMIC₈₀ (µg/mL)
F8 2-Br-Phpiperazin-1-yl16
F24 4-CH₃-Ph4-Cl-phenyl16
F42 2-F-Ph4-Cl-phenyl16
F5 2-Br-Php-tolyl32
F9 2-Br-Phthiazol-2-yl32
Fluconazole --2

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis and antimicrobial evaluation of cyclopropane-containing amide derivatives is depicted below.

G cluster_synthesis Synthesis & Purification cluster_evaluation Antimicrobial Evaluation start Starting Materials (Substituted Phenylacetonitrile, 1,2-dibromoethane, Amines) cyclopropanation Cyclopropanation start->cyclopropanation hydrolysis Hydrolysis cyclopropanation->hydrolysis intermediate 2-Arylcyclopropane- 1-carboxylic Acid hydrolysis->intermediate coupling Amide Coupling intermediate->coupling crude Crude Amide Derivative coupling->crude purification Column Chromatography crude->purification pure Pure Amide Derivative purification->pure characterization Characterization (NMR, HRMS, MP) pure->characterization mic MIC Determination (Broth Microdilution) pure->mic data Data Analysis & SAR mic->data

Caption: Workflow for Synthesis and Antimicrobial Testing.

Structure-Activity Relationship (SAR) Logic

The antimicrobial activity of the synthesized compounds is influenced by the nature and position of substituents on the phenyl ring and the amide moiety.[1][3]

SAR cluster_core Core Structure cluster_activity Antimicrobial Activity core Cyclopropane Carboxamide r1 R¹ (Aryl Group on Cyclopropane) core->r1 influences r2 R² (Amide Group) core->r2 influences activity Potency & Spectrum r1->activity determines r2->activity determines

Caption: Key Determinants of Antimicrobial Activity.

Proposed Antifungal Mechanism of Action

For antifungal activity against Candida albicans, molecular docking studies suggest that some of the potent cyclopropane-containing amide derivatives may act by inhibiting the enzyme sterol 14-α demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1]

MoA compound Cyclopropane Amide Derivative cyp51 CYP51 (Sterol 14-α demethylase) compound->cyp51 Inhibits ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis Catalyzes cyp51->ergosterol_synthesis Blockage cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Maintains fungal_death Fungal Cell Death cell_membrane->fungal_death Disruption leads to

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(cyclopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-(cyclopropylsulfamoyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its typical synthesis from 3-carboxybenzenesulfonyl chloride and cyclopropylamine, common impurities may include:

  • Unreacted starting materials: 3-carboxybenzenesulfonyl chloride and cyclopropylamine.

  • Byproducts: Triethylamine hydrochloride, if triethylamine is used as a base in the reaction.[1]

  • Hydrolysis products: 3-carboxybenzenesulfonic acid, formed from the reaction of 3-carboxybenzenesulfonyl chloride with water.

  • Other related substances: Small amounts of side-products from the reaction.

Q2: What is the expected appearance of pure this compound?

A2: The pure compound is expected to be a white to off-white solid.[1]

Q3: What are the recommended storage conditions for the purified compound?

A3: It is best to store the purified solid in a cool, dry place, away from moisture.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of benzoic acid derivatives.[2][3][4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity during the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation and identification of any remaining impurities.

Purification Workflow Diagram

PurificationWorkflow Purification Workflow for this compound start Crude this compound recrystallization Primary Purification: Recrystallization start->recrystallization column_chromatography Alternative/Secondary Purification: Column Chromatography start->column_chromatography Alternative Path purity_check1 Assess Purity (TLC/HPLC) recrystallization->purity_check1 purity_check2 Assess Purity (TLC/HPLC) column_chromatography->purity_check2 pure_product Pure Product (>98%) purity_check1->pure_product Purity ≥ 98% further_purification Purity < 98% purity_check1->further_purification Purity < 98% purity_check2->recrystallization Purity < 98% purity_check2->pure_product Purity ≥ 98% further_purification->column_chromatography

Caption: A flowchart illustrating the decision-making process for purifying crude this compound.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a primary method for purifying solid organic compounds based on differences in solubility.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the crude product completely.

  • Slowly add hot deionized water dropwise to the solution until it becomes slightly cloudy. This indicates the saturation point.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography

Column chromatography is an alternative method for purification, particularly useful for removing impurities with similar solubility to the desired compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimum amount of ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient might be 10% ethyl acetate in hexane, gradually increasing to 50% or higher.

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Guide

Issue Possible Cause Solution
Low Recovery from Recrystallization Using too much solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound is significantly soluble in the cold solvent.Try a different solvent or a mixture of solvents.
Oily Product Instead of Crystals The presence of impurities that lower the melting point.Try to purify a small sample by column chromatography first, then recrystallize.
The solvent is not appropriate.Experiment with different recrystallization solvents.
Colored Impurities Remain After Recrystallization The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).
Product Does Not Crystallize The solution is not saturated.Evaporate some of the solvent to increase the concentration.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
Broad Spot or Multiple Spots on TLC After Purification Incomplete separation of impurities.For recrystallization, ensure slow cooling. For column chromatography, optimize the solvent gradient for better separation.
Persistent Unreacted Starting Materials The starting material has similar polarity to the product.An acid-base extraction might be useful to remove acidic or basic impurities before the final purification step.

Quantitative Data Summary

The following table provides solubility data for benzoic acid, which can serve as a general guide for its derivative, this compound. Actual solubility for the target compound should be determined experimentally.

Solvent Solubility of Benzoic Acid ( g/100 g) Temperature (°C)
Methanol71.523
Ethanol47.115
Water0.2925
Hot Water5.6100

Data for benzoic acid, not this compound.[5]

References

Technical Support Center: Synthesis of 3-(Cyclopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine.

Issue 1: Low Yield of this compound

If you are experiencing a lower than expected yield, consider the following potential causes and solutions:

Potential CauseRecommended Action
Hydrolysis of 3-(chlorosulfonyl)benzoic acid This is a primary cause of low yield. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can promote side reactions.
Suboptimal Reaction Temperature The reaction is typically started at a low temperature (e.g., 0 °C) during the dropwise addition of the sulfonyl chloride and then allowed to warm to room temperature.[1] Ensure proper temperature control throughout the reaction.
Poor Quality of Starting Materials The purity of 3-(chlorosulfonyl)benzoic acid and cyclopropylamine is critical. Use freshly opened or purified reagents. Impurities in the starting materials can lead to side reactions and reduced yield.

Issue 2: Presence of Significant Impurities in the Final Product

The presence of impurities can complicate purification and affect the quality of the final product. The following table outlines common impurities and strategies for their mitigation.

Common ImpurityMitigation Strategy
3-Sulfobenzoic acid This impurity arises from the hydrolysis of 3-(chlorosulfonyl)benzoic acid. To minimize its formation, strictly adhere to anhydrous reaction conditions as mentioned in the low yield troubleshooting guide.
Unreacted 3-(chlorosulfonyl)benzoic acid Ensure the stoichiometry of the reactants is correct. A slight excess of cyclopropylamine can be used to drive the reaction to completion, but this may complicate purification. Monitor the reaction to ensure all the sulfonyl chloride has been consumed.
Unreacted Cyclopropylamine During the workup, adjusting the pH to acidic conditions (e.g., pH 3) will protonate the excess amine, making it more water-soluble and easier to remove during aqueous extraction.[1]
Triethylammonium Chloride This salt is a byproduct of the reaction when using triethylamine as a base. It is typically removed by washing the organic layer with water or a mild acidic solution during the workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in the synthesis of this compound?

A1: The most common impurities are:

  • 3-Sulfobenzoic acid: Formed by the hydrolysis of the starting material, 3-(chlorosulfonyl)benzoic acid.

  • Unreacted 3-(chlorosulfonyl)benzoic acid: The starting sulfonyl chloride.

  • Unreacted cyclopropylamine: The starting amine.

  • Triethylammonium chloride: A salt byproduct if triethylamine is used as a base.

Q2: How can I detect these impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for detecting and quantifying these impurities. 1H NMR spectroscopy can also be used to identify the presence of these impurities by comparing the spectrum of your product to that of the known impurities. For example, the aromatic protons of 3-sulfobenzoic acid will have characteristic chemical shifts.[2]

Q3: Is a protecting group necessary for the carboxylic acid functionality during the reaction?

A3: The provided synthesis protocols do not typically use a protecting group for the carboxylic acid.[1] The sulfonyl chloride is significantly more reactive towards the amine than the carboxylic acid under the reaction conditions. However, if side reactions involving the carboxylic acid are suspected, a protection-deprotection strategy could be employed.

Q4: What is the role of triethylamine in this reaction?

A4: Triethylamine is used as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between the sulfonyl chloride and the amine. This prevents the protonation of the cyclopropylamine, allowing it to act as a nucleophile.

Q5: My final product is difficult to purify. What are some recommended purification techniques?

A5: Recrystallization is a common method for purifying the final product. The choice of solvent will depend on the solubility of this compound and its impurities. Column chromatography can also be an effective purification method.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline based on literature procedures.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopropylamine and triethylamine in an anhydrous solvent such as tetrahydrofuran (THF).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 3-(chlorosulfonyl)benzoic acid in anhydrous THF and add it dropwise to the amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated saline solution. Adjust the pH to approximately 3 using 1 N hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the combined organic layers with saturated saline solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

General Protocol for HPLC Analysis of Impurities

This is a general method and may require optimization for your specific system.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or High Impurity check_conditions Verify Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Correct Temperature? start->check_conditions check_reagents Assess Reagent Quality: - Purity of Starting Materials? - Fresh Solvents/Reagents? start->check_reagents check_stoichiometry Review Stoichiometry: - Correct Molar Ratios? start->check_stoichiometry analyze_product Analyze Crude Product: - HPLC - NMR check_conditions->analyze_product check_reagents->analyze_product check_stoichiometry->analyze_product identify_impurity Identify Major Impurity analyze_product->identify_impurity hydrolysis Impurity: 3-Sulfobenzoic Acid (Hydrolysis Product) identify_impurity->hydrolysis Hydrolysis unreacted_sm Impurity: Unreacted Starting Material identify_impurity->unreacted_sm Incomplete Reaction other_impurity Other Impurities identify_impurity->other_impurity Side Reaction optimize_conditions Action: Improve Anhydrous Technique hydrolysis->optimize_conditions optimize_stoichiometry Action: Adjust Molar Ratios unreacted_sm->optimize_stoichiometry optimize_workup Action: Modify Workup/Purification other_impurity->optimize_workup end End: Improved Synthesis optimize_conditions->end optimize_reagents Action: Purify/Replace Reagents optimize_reagents->end optimize_stoichiometry->end optimize_workup->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Sulfamoyl-Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfamoyl-benzamides.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of Sulfamoyl-Benzamide Product

Potential Cause Troubleshooting Steps & Solutions
Incomplete Chlorosulfonation - Ensure anhydrous conditions: Chlorosulfonic acid reacts violently with water. Use oven-dried glassware and anhydrous solvents. - Sufficient reagent: Use a slight excess of chlorosulfonic acid.[1] - Elevated temperature: For electron-deficient benzoic acids, higher temperatures (80-120°C) may be required.[1][2] - Reaction time: Ensure the reaction is stirred for a sufficient duration (e.g., 2-24 hours) until gas evolution ceases.[2][3]
Inefficient Sulfonamide Formation - Choice of base: Use a suitable base like triethylamine or pyridine to neutralize the HCl generated.[4] - Reaction temperature: Typically performed at 0°C to room temperature.[4] - Anhydrous conditions: Moisture can hydrolyze the sulfonyl chloride.
Poor Amide Coupling Efficiency - Inadequate activation of carboxylic acid: Ensure the coupling reagent (e.g., EDC, HATU) is fresh and used in sufficient quantity (typically 1.0-1.5 equivalents).[5] - Deactivation of the amine: The amine can be protonated by the carboxylic acid. The use of a non-nucleophilic base like DIPEA (2.0 equivalents) is recommended.[5][6] - Steric hindrance: For bulky substrates, consider using more reactive coupling reagents or harsher reaction conditions (e.g., higher temperature, longer reaction time).[5][7] - Hydrolysis of activated intermediate: Use anhydrous solvents (e.g., DMF, DCM) and reagents.[5]
Suboptimal Reaction Conditions - Solvent choice: DMF is often a better solvent than DCM for coupling reactions, especially for less soluble starting materials.[6] - Temperature control: Start the reaction at 0°C, especially during the addition of coupling reagents, and then allow it to warm to room temperature.[6] - Order of addition: For EDC/DMAP coupling, try adding the EDC solution dropwise to a mixture of the acid, amine, and DMAP.[6]

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Steps & Solutions
Unreacted Starting Materials - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the sulfamoylbenzoic acid.[5] - Reaction monitoring: Monitor the reaction progress by TLC or LC-MS to ensure completion.
Side Reactions - Hydrolysis of sulfonyl chloride: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.[4] - Formation of N-acylurea (with carbodiimides like DCC/EDC): Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress this side reaction.[8] - Formation of symmetrical anhydride: This can be minimized by the slow addition of the coupling reagent.
Byproducts from Coupling Reagents - Dicyclohexylurea (DCU) from DCC: DCU is largely insoluble in many organic solvents and can be removed by filtration before workup.[8] - EDC-urea byproduct: This is typically water-soluble and can be removed during the aqueous workup.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps & Solutions
Product and Impurities have Similar Polarities - Column Chromatography: If standard silica gel chromatography is ineffective, try a different solvent system or consider reverse-phase chromatography. - Recrystallization: Attempt recrystallization from a different solvent or solvent mixture.[8] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[4]
Polar Products - Aqueous workup: For highly polar products, such as those containing a morpholine ring, careful pH adjustment is crucial to prevent loss of the product in the aqueous phase during extraction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for sulfamoyl-benzamides?

A1: A widely used method is a linear synthesis that begins with the chlorosulfonation of a benzoic acid derivative. This is followed by the reaction with an amine to form the sulfonamide, and finally, an amide coupling reaction between the resulting sulfamoylbenzoic acid and another amine.[1]

Q2: Which coupling reagents are recommended for the final amide bond formation?

A2: Standard carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) are commonly used.[1] For more challenging couplings, such as with sterically hindered or electron-deficient amines, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like N,N-Diisopropylethylamine (DIPEA) are effective.[5]

Q3: How can I minimize side reactions during the synthesis?

A3: To minimize side reactions, it is crucial to work under anhydrous conditions, use an inert atmosphere, control the reaction temperature (often starting at 0°C), and carefully control the stoichiometry and order of addition of reagents.[4][5][6] For carbodiimide couplings, the addition of HOBt can suppress the formation of N-acylurea byproducts.[8]

Q4: What are the best practices for purifying sulfamoyl-benzamides?

A4: Purification is typically achieved through flash column chromatography on silica gel.[4] Recrystallization is also a common and effective method for obtaining highly pure products.[4][8] The choice of solvent for both chromatography and recrystallization is critical and may require some optimization.

Q5: My reaction with an electron-rich aniline is giving a low yield. What should I do?

A5: Low yields with electron-rich anilines can be due to their reduced nucleophilicity or potential side reactions. It is advisable to use a more powerful coupling reagent like HATU. Optimizing the base and solvent can also be beneficial.[9]

Data Presentation

Table 1: Comparison of Amide Coupling Reagents and Conditions

Coupling ReagentBaseSolventTemperatureTypical Yield RangeNotes
EDC / cat. DMAP-DCM / DMF0°C to RT55-73%A standard and cost-effective method.[1] Can lead to N-acylurea byproduct.
HATUDIPEADMFRT~50% (can be higher)Effective for challenging couplings, including sterically hindered substrates.[10]
DCC / DMAP-DCMRTVariableGenerates insoluble DCU byproduct which must be filtered off.[11]
BOP-ClEt₃NCH₂Cl₂RT~28%Can be sluggish for some substrates.[2]
Isobutyl chloroformateEt₃NCH₂Cl₂RTLowMixed anhydride method; may not be optimal for all substrates.

Table 2: Yields of Sulfamoyl-benzamides with Different Amines using EDC/DMAP Coupling

Sulfamoylbenzoic AcidAmineProduct YieldReference
3-(Cyclopropylsulfamoyl)benzoic acidp-Chloroaniline68%[1]
This compoundp-Anisidine72%[1]
3-(Morpholinosulfonyl)benzoic acidp-Chloroaniline73%[1]
3-(Morpholinosulfonyl)benzoic acidp-Anisidine69%[1]
3-(Morpholinosulfonyl)benzoic acidN-Methylbenzylamine55%[1]

Experimental Protocols

Protocol 1: General Procedure for Chlorosulfonation of Benzoic Acid

  • In a flame-dried round-bottom flask, dissolve the benzoic acid derivative (1.0 eq) in chlorosulfonic acid (3.0-4.0 eq).

  • Heat the reaction mixture to 80-120°C and stir for 12-24 hours, or until the evolution of HCl gas has ceased.[2]

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated sulfonyl chloride product is collected by vacuum filtration, washed with cold water, and dried. It is often used in the next step without further purification.

Protocol 2: General Procedure for Sulfonamide Synthesis

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in an anhydrous solvent such as DCM or acetone.[3][4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a base (e.g., pyridine or triethylamine, 1.5 eq) to the stirred solution.[4]

  • Add a solution of the sulfonyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup by washing with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: General Procedure for Amide Coupling using EDC/DMAP

  • To a stirred solution of the sulfamoylbenzoic acid (1.0 eq), amine (1.2 eq), and DMAP (0.1-1.0 eq) in anhydrous DCM or DMF, add EDC (1.0-1.2 eq) portion-wise at 0°C.[1][2][12]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Sulfamoyl_Benzamide_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_reagents Key Reagents cluster_product Final Product benzoic_acid Benzoic Acid Derivative chlorosulfonation Chlorosulfonation benzoic_acid->chlorosulfonation amine1 Amine 1 sulfonamide_formation Sulfonamide Formation amine1->sulfonamide_formation chlorosulfonation->sulfonamide_formation amide_coupling Amide Coupling sulfonamide_formation->amide_coupling final_product Sulfamoyl-Benzamide amide_coupling->final_product chlorosulfonic_acid ClSO3H chlorosulfonic_acid->chlorosulfonation coupling_reagent EDC/DMAP or HATU/DIPEA coupling_reagent->amide_coupling amine2 Amine 2 amine2->amide_coupling

Caption: General workflow for the synthesis of sulfamoyl-benzamides.

Troubleshooting_Low_Yield cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_coupling Amide Coupling Issues start Low Yield of Sulfamoyl-Benzamide check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_coupling Evaluate Amide Coupling Step start->check_coupling sm_impure Impure or Wet Starting Materials? check_sm->sm_impure wrong_solvent Suboptimal Solvent? check_conditions->wrong_solvent wrong_temp Incorrect Temperature? check_conditions->wrong_temp weak_reagent Inefficient Coupling Reagent? check_coupling->weak_reagent steric_hindrance Steric Hindrance? check_coupling->steric_hindrance purify_sm Purify/Dry Reagents sm_impure->purify_sm change_solvent Switch to DMF wrong_solvent->change_solvent optimize_temp Optimize Temperature (e.g., 0°C to RT) wrong_temp->optimize_temp use_hatu Use Stronger Reagent (e.g., HATU) weak_reagent->use_hatu increase_time_temp Increase Reaction Time/Temperature steric_hindrance->increase_time_temp

Caption: Troubleshooting flowchart for low yields in sulfamoyl-benzamide synthesis.

References

Technical Support Center: Synthesis of 3-(Cyclopropylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid, a key intermediate in various pharmaceutical compounds. Our goal is to help you improve yield, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine in the presence of a base, typically triethylamine, in a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out at a controlled temperature, starting at 0°C and gradually warming to room temperature. The product is then isolated by acidification and extraction.

Q2: What is a typical expected yield for this synthesis?

A2: Reported yields for this synthesis are in the range of 55%.[1] However, this can be influenced by several factors, including reagent purity, reaction conditions, and work-up procedures. This guide aims to help you consistently achieve or exceed this benchmark.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Key parameters to monitor and control include:

  • Reagent Purity: Use of high-purity 3-(chlorosulfonyl)benzoic acid and cyclopropylamine is crucial.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to hydrolysis of the starting material.

  • Temperature Control: Maintaining the recommended temperature profile is essential to minimize side reactions.

  • Stoichiometry: The molar ratios of the reactants and the base should be carefully controlled.

  • Reaction Time: Adequate time must be allowed for the reaction to go to completion.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Product Yield (<50%)

A lower than expected yield is one of the most frequent challenges. The following table and flowchart are designed to help you diagnose and resolve this issue.

Data Presentation: Impact of Reaction Parameters on Yield

ParameterStandard ConditionVariationPotential Impact on YieldRecommendation
Temperature 0°C to 20°C> 30°CIncreased side reactions (hydrolysis)Maintain temperature at 0°C during addition and allow to slowly warm to 20°C.
< 0°CSlower reaction rate, incomplete conversionEnsure the reaction is allowed to stir for a sufficient time at 20°C.
Base Stoichiometry 3.0 eq. Triethylamine< 2.5 eq.Incomplete reaction due to insufficient HCl scavengingUse at least 3.0 equivalents of triethylamine.
> 3.5 eq.Potential for side reactions with the solventAvoid excessive amounts of base.
Reaction Time 3 hours< 2 hoursIncomplete reactionMonitor the reaction by TLC until the starting material is consumed.
> 6 hoursNo significant improvement, potential for product degradation3 hours is generally sufficient.
Moisture AnhydrousPresence of waterHydrolysis of 3-(chlorosulfonyl)benzoic acid to 3-sulfobenzoic acidUse oven-dried glassware and anhydrous solvents.

Mandatory Visualization: Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield (<50%) reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality reaction_conditions Review Reaction Parameters start->reaction_conditions workup Optimize Work-up Procedure start->workup reagent_sol Use fresh/purified reagents. Dry glassware and solvents. reagent_quality->reagent_sol conditions_sol Verify stoichiometry, temperature, and reaction time. reaction_conditions->conditions_sol workup_sol Ensure complete extraction. Optimize pH for precipitation. workup->workup_sol

Caption: A flowchart to diagnose potential causes of low yield.

Issue 2: Presence of Impurities in the Final Product

The presence of impurities can complicate purification and affect the quality of the final product.

Common Impurities and Their Origin

ImpurityPotential CauseIdentification (TLC)Mitigation Strategy
3-Sulfobenzoic acid Hydrolysis of 3-(chlorosulfonyl)benzoic acid due to moisture.More polar spot than the product.Ensure anhydrous reaction conditions.
Unreacted 3-(chlorosulfonyl)benzoic acid Incomplete reaction.Less polar spot than the product.Increase reaction time or ensure correct stoichiometry.
Unreacted cyclopropylamine Excess starting material.May not be easily visible on TLC without specific staining.Use appropriate stoichiometry and wash with dilute acid during work-up.
Bis-(cyclopropyl)sulfamoyl derivative Reaction of the product with another molecule of cyclopropylamine (less common).Less polar spot than the product.Use controlled stoichiometry of cyclopropylamine.

Mandatory Visualization: Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions A 3-(Chlorosulfonyl)benzoic Acid C This compound A->C + Cyclopropylamine (Triethylamine, THF) D 3-Sulfobenzoic Acid A->D + H2O (Hydrolysis) B Cyclopropylamine B->C

Caption: The main synthetic route and a key side reaction.

Experimental Protocols

Synthesis of 3-(N-Cyclopropylsulfamoyl)benzoic Acid

This protocol is based on a reported procedure with a 55% yield.[1]

Materials:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 g, 4.53 mmol)

  • Cyclopropylamine (0.26 g, 4.53 mmol)

  • Triethylamine (1.38 g, 13.6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • 1 N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Saline Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve cyclopropylamine (0.26 g) and triethylamine (1.38 g) in anhydrous THF (15 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 g) in anhydrous THF (5 mL).

  • Add the 3-(chlorosulfonyl)benzoic acid solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 30 mL of saturated saline solution.

  • Adjust the pH of the aqueous mixture to 3 with 1 N HCl.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with saturated saline, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization if necessary.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Cyclopropylamine & Triethylamine in THF at 0°C start->dissolve add Add 3-(Chlorosulfonyl)benzoic Acid Solution Dropwise dissolve->add react Stir at Room Temperature for 3 hours add->react workup Aqueous Work-up (Acidification & Extraction) react->workup isolate Isolate Product workup->isolate end End isolate->end

Caption: A simplified workflow for the synthesis.

Disclaimer

The information provided in this technical support center is for guidance purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. We do not guarantee specific results, and optimization may be required for your particular experimental setup.

References

Technical Support Center: Recrystallization of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of benzoic acid derivatives via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of benzoic acid and its derivatives.

Q: My compound is not dissolving in the hot solvent. What should I do?

A: There are several potential reasons for this issue:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound, even at elevated temperatures. Incrementally add small amounts of the hot solvent until the solid dissolves.[1][2][3] Be mindful not to add an excessive amount, as this will reduce your final yield.[4]

  • Inappropriate Solvent: The chosen solvent may not be suitable for your specific benzoic acid derivative. An ideal solvent should dissolve the compound when hot but not at room temperature.[5][6] If your compound remains insoluble even near the solvent's boiling point, you will need to select a different solvent.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove it.[7][8]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[9][10] To address this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

  • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which promotes proper crystal formation.[1][11]

Q: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A: A supersaturated solution may need inducement to begin crystallization. You can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to form around.[1]

  • Ice Bath: Cool the solution in an ice bath to further decrease the solubility of your compound.[1][3] However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Solvent Evaporation: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.[13]

Q: The recrystallized crystals are colored, but the pure compound should be white. How do I remove the colored impurities?

A: Colored impurities can often be removed by using activated carbon (charcoal).[2][7]

  • After dissolving your crude product in the hot solvent, allow the solution to cool slightly.

  • Add a small amount of activated carbon to the solution.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the carbon.

  • Perform a hot gravity filtration to remove the activated carbon.[2][3] The resulting filtrate should be colorless.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for recrystallizing a benzoic acid derivative?

A: The ideal recrystallization solvent is one in which your compound of interest is highly soluble at high temperatures and sparingly soluble at room temperature.[5][6] This differential solubility is key to achieving a good recovery of the purified product. Common solvents for benzoic acid and its derivatives include water, ethanol, acetic acid, benzene, and petroleum ether.[5] It is often a process of trial and error to find the best solvent.[5]

Q2: Why is it important to use a minimal amount of hot solvent?

A: Using the minimum amount of hot solvent necessary to dissolve the compound ensures that the solution will be supersaturated upon cooling, which is required for crystallization to occur.[4] Adding an excess amount of solvent will result in a lower yield, as more of your compound will remain dissolved in the mother liquor even after cooling.[14]

Q3: What is the purpose of washing the crystals with cold solvent after filtration?

A: Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities.[1] It is crucial to use a cold solvent to avoid dissolving a significant portion of your purified crystals.[14]

Q4: How does the rate of cooling affect the purity of the crystals?

A: Slower cooling generally leads to the formation of larger and purer crystals.[1][3] Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before placing it in an ice bath is a common practice to promote the growth of high-purity crystals.[3]

Quantitative Data

Table 1: Solubility of Benzoic Acid and its Nitro-Derivatives in Various Solvents

SolventBenzoic Acid3-Nitrobenzoic Acid3,5-Dinitrobenzoic Acid
WaterLowLowLow
MethanolHighHighHigh
EthanolHighHighHigh
AcetonitrileModerateModerateModerate
DichloromethaneModerateModerateModerate
TolueneLowLowLow
Ethyl AcetateModerateHighHigh

Note: This table provides a qualitative summary of solubility trends. "High" indicates good solubility for recrystallization, while "Low" suggests poor solubility. The solubility of all listed compounds increases with temperature in these solvents.[15]

Experimental Protocols

General Protocol for Recrystallization of a Benzoic Acid Derivative

  • Solvent Selection: Based on preliminary tests or literature data, choose a suitable solvent.

  • Dissolution: Place the impure benzoic acid derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate.[1][3] Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil the solution for a few minutes.[2][7]

  • Hot Gravity Filtration: If there are insoluble impurities or activated carbon present, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this process to prevent premature crystallization.[2]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Vacuum Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.[1][7] The purity of the final product can be assessed by its melting point.[16]

Visualizations

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation start Start with Impure Benzoic Acid Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (if needed) dissolve->decolorize hot_filtration Hot Gravity Filtration decolorize->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Benzoic Acid Derivative dry->end

Caption: Experimental workflow for the recrystallization of benzoic acid derivatives.

Troubleshooting_Recrystallization cluster_dissolving Troubleshooting Dissolution cluster_crystals Troubleshooting Crystallization cluster_oiling Troubleshooting Oiling Out start Recrystallization Issue Encountered issue_dissolving Compound Not Dissolving? start->issue_dissolving issue_crystals No Crystals Forming? start->issue_crystals issue_oiling Compound Oiling Out? start->issue_oiling add_solvent Add More Hot Solvent issue_dissolving->add_solvent Incomplete Dissolution change_solvent Change Solvent issue_dissolving->change_solvent Insoluble filter_impurities Hot Filter Insoluble Impurities issue_dissolving->filter_impurities Some Solid Remains scratch Scratch Flask issue_crystals->scratch reheat Reheat to Dissolve Oil issue_oiling->reheat seed Add Seed Crystal scratch->seed ice Cool in Ice Bath seed->ice evaporate Evaporate Some Solvent ice->evaporate slow_cool Cool More Slowly reheat->slow_cool add_cosolvent Add Co-solvent reheat->add_cosolvent

Caption: Decision tree for troubleshooting common recrystallization problems.

References

troubleshooting low yield in amide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is resulting in a low yield or no product at all. What are the common culprits?

Several factors can contribute to poor or no product formation in amide coupling reactions. The most common issues often revolve around the quality of starting materials, the choice and handling of reagents, and the reaction conditions.[1][2] Key areas to investigate include:

  • Poor Quality of Starting Materials: The purity and dryness of your carboxylic acid, amine, and solvents are critical. The presence of water can lead to the hydrolysis of activated intermediates, and impurities can interfere with the reaction.[1][2] It is crucial to use anhydrous solvents and reagents.[1]

  • Inefficient Carboxylic Acid Activation: For the reaction to proceed, the carboxylic acid must be effectively activated by a coupling reagent.[3][4] If the coupling reagent has degraded or is not suitable for your specific substrates, activation will be incomplete.[1][2]

  • Amine Reactivity Issues: The amine may be non-nucleophilic due to protonation, especially if a strong acid-base reaction occurs with the carboxylic acid before coupling.[1] Steric hindrance on either the carboxylic acid or the amine can also significantly slow down or prevent the reaction.[1][5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically impact the reaction outcome.[1]

  • Side Reactions: A number of side reactions can consume starting materials or intermediates, leading to lower yields of the desired amide. A common side reaction when using carbodiimides like DCC or EDC is the formation of an N-acylurea byproduct.[6][7]

Q2: How do I select the most appropriate coupling reagent for my specific reaction?

The choice of coupling reagent is critical and depends on several factors, including the reactivity of your substrates (especially if they are sterically hindered or electron-deficient), the need to preserve stereochemistry, and the desired ease of purification.[8][9]

  • For standard couplings: Carbodiimides like EDC (often with additives like HOBt or OxymaPure ) are a cost-effective choice for many applications.[10] However, be aware that HOBt has been reclassified as potentially explosive under certain conditions.[10]

  • For challenging couplings (e.g., sterically hindered substrates, electron-poor amines): Uronium/aminium salts like HATU , HBTU , and HCTU are generally more reactive and often provide higher yields in difficult cases.[9][10] Phosphonium salts like PyBOP are also very effective and can be a safer alternative to some older reagents.[7][10]

  • To minimize racemization: Using additives like HOBt or OxymaPure is crucial, especially in peptide synthesis.[1][11] Coupling reagents like PyAOP and COMU are also known to suppress racemization.[12]

Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions are a frequent cause of low yields and purification challenges.[6][11]

  • N-acylurea Formation: This is common with carbodiimide reagents (DCC, EDC). The O-acylisourea intermediate can rearrange to a stable N-acylurea.[6] Using an additive like HOBt or OxymaPure can trap the activated intermediate and minimize this side reaction.[9]

  • Racemization: For chiral carboxylic acids (especially amino acids), loss of stereochemical integrity is a major concern. This can be minimized by:

    • Using coupling additives known to suppress racemization, such as HOBt or OxymaPure.[1]

    • Running the reaction at a lower temperature.[1]

    • Choosing a coupling reagent less prone to causing racemization.

  • Guanidinium By-product Formation: Some uronium/aminium reagents can react with the amine starting material. The order of addition of reagents can be critical; pre-activating the carboxylic acid before adding the amine is often recommended.[10]

Q4: What are the best practices for setting up and monitoring an amide coupling reaction?

Proper experimental setup and monitoring are key to a successful reaction.

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.[2]

  • Reagent Stoichiometry: A common starting point is to use a slight excess of the amine and the coupling reagent relative to the carboxylic acid.[2] However, the optimal ratio may need to be determined empirically.

  • Order of Addition: For many coupling reagents, especially uronium/aminium salts, it is beneficial to "pre-activate" the carboxylic acid. This involves stirring the carboxylic acid, coupling reagent, and base together for a short period (e.g., 15-30 minutes) before adding the amine.[1][10]

  • Reaction Monitoring: Regularly monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help you determine when the reaction is complete and identify any potential issues early on.

Troubleshooting Workflow

If you are experiencing low yields, the following workflow can help you systematically identify and solve the problem.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Amide Yield check_materials 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Anhydrous? start->check_materials check_conditions 2. Evaluate Reaction Conditions - Anhydrous solvent? - Correct stoichiometry? - Optimal temperature/concentration? check_materials->check_conditions Materials OK purify_materials Purify/dry starting materials and solvents. check_materials->purify_materials Issue Found check_reagents 3. Assess Coupling Reagent - Reagent degraded? - Appropriate choice for substrates? check_conditions->check_reagents Conditions OK optimize_conditions Optimize stoichiometry, temperature, or solvent. check_conditions->optimize_conditions Issue Found monitor_reaction 4. Monitor Reaction Progress - TLC or LC-MS analysis - Reaction stalled or degrading? check_reagents->monitor_reaction Reagent OK change_reagent Try a different coupling reagent or use fresh reagent. check_reagents->change_reagent Issue Found solution High Yield Achieved monitor_reaction->solution Reaction Complete adjust_time Adjust reaction time or investigate side reactions. monitor_reaction->adjust_time Issue Found purify_materials->check_conditions optimize_conditions->check_reagents change_reagent->monitor_reaction adjust_time->solution

Caption: A step-by-step workflow for troubleshooting low-yield amide coupling reactions.

Data Summary Tables

Table 1: Common Coupling Reagents and Their Characteristics

Coupling Reagent ClassExamplesKey AdvantagesPotential Drawbacks
Carbodiimides DCC, DIC, EDCCost-effective, widely used.[7][13]Can cause racemization, formation of N-acylurea byproduct.[7][11]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, good for difficult couplings, low racemization.[9][10]More expensive, byproducts can be difficult to remove.[14]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization, safer byproducts than BOP.[7][10]Can be more expensive than carbodiimides.
Other T3P, CDI, TCFHT3P has easy workup; CDI is mild.[15][16]May have more limited substrate scope or require specific conditions.

Table 2: Recommended Solvents for Amide Coupling Reactions

SolventPropertiesCommon Usage
DMF (N,N-Dimethylformamide)Excellent solvating properties.[10]Most commonly used solvent for a wide range of substrates.[10]
DCM (Dichloromethane)Easy to remove during workup.[10]Good alternative to DMF if solubility is not an issue.[10]
Acetonitrile (CH₃CN)Can provide excellent results.[10]A viable alternative to DMF and DCM.[10]
2-MeTHF (2-Methyltetrahydrofuran)Greener solvent alternative.[17]Can be a suitable replacement for DCM and DMF in many cases.[17]
Ethyl Acetate (EtOAc)Greener solvent alternative.[17]Effective in many standard amide coupling reactions.[17]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended for most applications, including the coupling of less reactive amines.[1][2]

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equivalent).

  • Add anhydrous DMF to create an approximately 0.1 M solution and stir until the acid is fully dissolved.[10]

  • Add a non-nucleophilic base, such as DIPEA (2.0 equivalents).[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[1]

  • Add the amine (1.0-1.2 equivalents) to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.[2]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Amide Coupling with Sterically Hindered Substrates via an Acyl Fluoride

This protocol is adapted for challenging couplings involving sterically hindered acids and/or amines.[5][12]

  • Activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂). Add a fluorinating agent such as BTFFH (1.5 equivalents) and DIPEA (4.5 equivalents).[5][12] Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the sterically hindered amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat it to an elevated temperature (e.g., 80°C) for 12-24 hours. Monitor the reaction's progress.[12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.

Logic for Coupling Reagent Selection

The choice of a suitable coupling reagent is a critical step in optimizing your amide bond formation. The following diagram illustrates a decision-making process based on the characteristics of your substrates.

ReagentSelection start Start: Select Coupling Reagent substrate_assessment Assess Substrates: Sterically Hindered or Electron Deficient? start->substrate_assessment racemization_risk High Risk of Racemization? substrate_assessment->racemization_risk No high_activity_reagents Use High-Activity Reagents: HATU, HCTU, PyBOP, Acyl Fluoride substrate_assessment->high_activity_reagents Yes standard_reagents Use Standard Reagents: EDC/HOBt, DIC/HOBt, T3P racemization_risk->standard_reagents No low_racemization_reagents Use Low-Racemization Reagents: Add HOBt/OxymaPure, Use PyAOP/COMU racemization_risk->low_racemization_reagents Yes high_activity_reagents->racemization_risk

Caption: A decision tree for selecting an appropriate amide coupling reagent.

References

removing unreacted starting materials from 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-(cyclopropylsulfamoyl)benzoic acid. Our focus is to address common challenges related to the removal of unreacted starting materials, ensuring the final product's high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary unreacted starting materials I need to remove from my crude this compound?

A1: The synthesis of this compound typically involves the reaction of 3-carboxybenzenesulfonyl chloride with cyclopropylamine. Therefore, the main unreacted starting materials to remove are:

  • 3-Carboxybenzenesulfonyl chloride: An acidic and reactive compound. It may also be present as its hydrolysis product, 3-carboxybenzenesulfonic acid.

  • Cyclopropylamine: A basic and volatile amine.

Q2: What is the initial and most straightforward purification step to separate the product from the starting materials?

A2: An initial acid-base extraction is a highly effective first step. The crude reaction mixture can be dissolved in an organic solvent like ethyl acetate and washed with an acidic aqueous solution (e.g., dilute HCl) to remove the basic cyclopropylamine. Subsequently, washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) will extract the acidic product and the unreacted 3-carboxybenzenesulfonyl chloride/sulfonic acid into the aqueous layer, leaving neutral impurities in the organic layer. Acidifying the aqueous layer will then precipitate your desired product.

Q3: My product is still impure after acid-base extraction. What are the recommended next steps?

A3: If unreacted starting materials or other impurities persist, recrystallization or column chromatography are the recommended subsequent purification methods. Recrystallization is often effective for removing small amounts of impurities, while column chromatography provides a more rigorous separation if significant impurities remain.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation. High-Performance Liquid Chromatography (HPLC) offers a more quantitative analysis of purity.

Troubleshooting Guides

Issue 1: Presence of Unreacted Cyclopropylamine after Initial Workup
Possible Cause Recommended Solution
Incomplete removal during acidic wash.Perform additional washes with dilute HCl (e.g., 1M HCl). Check the pH of the aqueous layer after each wash to ensure it remains acidic.
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Insufficient mixing during extraction.Ensure thorough but gentle mixing of the organic and aqueous layers to maximize contact without causing a persistent emulsion.
Issue 2: Presence of Unreacted 3-Carboxybenzenesulfonyl Chloride or its Hydrolysis Product
Possible Cause Recommended Solution
Incomplete separation from the product during acid-base extraction.Carefully adjust the pH during the basic wash. This compound is less acidic than the corresponding sulfonic acid, which may allow for selective extraction at a specific pH.
Co-precipitation during acidification.Perform a controlled precipitation by slowly adding acid to the basic aqueous solution containing the product. This may allow for fractional precipitation.
Recrystallization is ineffective.The solubility profiles of the product and the impurity may be too similar in the chosen solvent. Experiment with different solvent systems for recrystallization (see Table 1). If recrystallization fails, column chromatography is the recommended next step.

Data Presentation

Table 1: Recommended Purification and Analytical Parameters

Technique Parameter Recommended Conditions Expected Outcome
Recrystallization Solvent SystemWater/Ethanol mixtureFormation of white, crystalline solid.
TemperatureDissolve in minimal hot solvent, cool slowly to room temperature, then in an ice bath.Higher purity crystals, with impurities remaining in the mother liquor.
Expected Recovery> 80% (dependent on initial purity)-
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)Separation based on polarity.
Mobile PhaseDichloromethane:Methanol (e.g., gradient from 98:2 to 90:10) with 0.1% acetic acid.Elution of the less polar impurities first, followed by the product.
TLC Analysis Stationary PhaseSilica gel plates with F254 indicatorVisualization of spots under UV light.
Mobile PhaseEthyl Acetate:Hexane:Acetic Acid (e.g., 60:40:1)Separation of spots based on polarity. Expected Rf values: Product ~0.4-0.5, 3-carboxybenzenesulfonyl chloride ~0.6-0.7, Cyclopropylamine (will likely streak or stay at baseline without derivatization).
HPLC Analysis ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid.Baseline separation of the product from starting materials and byproducts.
DetectionUV at 254 nmQuantitative assessment of purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water. Start with a small volume of solvent and add more gradually until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 Dichloromethane:Methanol with 0.1% acetic acid).

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow crude_product Crude this compound acid_base_extraction Acid-Base Extraction crude_product->acid_base_extraction tlc_analysis_1 TLC/HPLC Analysis acid_base_extraction->tlc_analysis_1 is_pure_1 Is Product Pure? tlc_analysis_1->is_pure_1 recrystallization Recrystallization is_pure_1->recrystallization No (minor impurities) column_chromatography Column Chromatography is_pure_1->column_chromatography No (major impurities) pure_product Pure Product is_pure_1->pure_product Yes tlc_analysis_2 TLC/HPLC Analysis recrystallization->tlc_analysis_2 column_chromatography->tlc_analysis_2 is_pure_2 Is Product Pure? tlc_analysis_2->is_pure_2 is_pure_2->pure_product Yes re_purify Re-purify or Re-evaluate Strategy is_pure_2->re_purify No

Caption: Purification workflow for this compound.

signaling_pathway start Crude Product (Product + Starting Materials) dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Dilute Acid dissolve->acid_wash organic_layer Organic Layer (Neutral Impurities) acid_wash->organic_layer Separate aqueous_layer_acid Aqueous Layer (Protonated Cyclopropylamine) acid_wash->aqueous_layer_acid Separate base_wash Wash with Dilute Base aqueous_layer_base Aqueous Layer (Deprotonated Product and Acidic Impurities) base_wash->aqueous_layer_base Separate organic_layer->base_wash Continue with Organic Layer acidify Acidify Aqueous Layer aqueous_layer_base->acidify precipitate Precipitated Product acidify->precipitate

Caption: Logical relationships in acid-base extraction.

Technical Support Center: Synthesis of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Section 1: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents to the benzene ring. However, the carboxylic acid group of benzoic acid derivatives presents unique challenges due to its electron-withdrawing nature.

Troubleshooting Guide: Electrophilic Aromatic Substitution

Q1: I am getting a very low yield for my Friedel-Crafts acylation of a benzoic acid derivative. What are the common causes and how can I improve it?

A1: Low yields in Friedel-Crafts acylation of benzoic acid derivatives are a common issue. The primary reasons are the deactivation of the aromatic ring by the electron-withdrawing carboxylic acid group and the reaction of the Lewis acid catalyst with the carboxyl group.[1][2]

Here’s a troubleshooting workflow to address this problem:

G cluster_start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_alternative Alternative Strategies cluster_end start Low Yield in Friedel-Crafts Acylation reagent_quality Reagent Quality & Purity start->reagent_quality Check anhydrous_conditions Anhydrous Conditions reagent_quality->anhydrous_conditions If OK catalyst_stoichiometry Catalyst Stoichiometry anhydrous_conditions->catalyst_stoichiometry If OK reaction_temp Optimize Reaction Temperature catalyst_stoichiometry->reaction_temp If still low yield reaction_time Adjust Reaction Time reaction_temp->reaction_time Then workup Optimize Work-up Procedure reaction_time->workup Then protecting_group Use a Protecting Group for -COOH workup->protecting_group If still low yield alternative_catalyst Consider Alternative Catalysts (e.g., TiCl4) protecting_group->alternative_catalyst Or end Improved Yield protecting_group->end alternative_catalyst->end

Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.

Detailed Troubleshooting Steps:

  • Deactivated Aromatic Ring: The carboxylic acid group is strongly deactivating, making the benzene ring less nucleophilic.[1] Friedel-Crafts reactions are generally not successful on strongly deactivated rings.

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carboxylic acid group, further deactivating the ring and consuming the catalyst.[2][3][4] More than a stoichiometric amount of the catalyst is often required.[1]

  • Anhydrous Conditions: Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.[1]

  • Reaction Temperature: While some reactions require heat to overcome the activation energy, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Alternative Strategies: If direct acylation is unsuccessful, consider protecting the carboxylic acid as an ester. The ester group is also deactivating, but may be more compatible with the reaction conditions. Alternatively, Friedel-Crafts acylation can be performed on a more activated precursor, followed by oxidation of an alkyl side chain to the carboxylic acid.[5]

Q2: I am observing the formation of multiple isomers in the nitration of a substituted benzoic acid. How can I control the regioselectivity?

A2: The carboxylic acid group is a meta-director in electrophilic aromatic substitution.[6] However, the presence of other substituents can lead to the formation of a mixture of products.

Strategies to Control Regioselectivity:

  • Order of Reactions: The order in which substituents are introduced is crucial. To synthesize a polysubstituted benzene, it is important to consider the directing effects of the groups at each step.

  • Activating vs. Deactivating Groups: If the ring contains both an activating and a deactivating group, the activating group generally controls the position of the incoming electrophile.[7]

  • Steric Hindrance: Bulky substituents can hinder substitution at the ortho position, leading to a preference for para-substitution.[8]

Example of Synthetic Planning:

To synthesize 3-bromo-5-nitrobenzoic acid, one might consider two routes: nitration of 3-bromobenzoic acid or bromination of 3-nitrobenzoic acid. In 3-bromobenzoic acid, the bromine is an ortho-, para-director and the carboxylic acid is a meta-director. Nitration will be directed to the positions ortho to the bromine and meta to the carboxylic acid, leading to the desired product.

Frequently Asked Questions (FAQs): Electrophilic Aromatic Substitution

Q: Why is Friedel-Crafts alkylation generally unsuccessful on benzoic acid?

A: Similar to acylation, the carboxylic acid group deactivates the ring, and the Lewis acid catalyst complexes with the carboxyl group. Furthermore, Friedel-Crafts alkylation is prone to carbocation rearrangements and polysubstitution, which are difficult to control.

Q: Can I perform a halogenation reaction on benzoic acid?

A: Yes, halogenation of benzoic acid is possible. The carboxylic acid group will direct the incoming halogen to the meta position. The reaction typically requires a Lewis acid catalyst such as FeBr₃ for bromination or FeCl₃ for chlorination.

Q: How can I synthesize an ortho-substituted benzoic acid using EAS?

A: Direct ortho-substitution via EAS on benzoic acid is challenging due to the meta-directing nature of the carboxyl group. A common strategy is to use an ortho-directing group that can be later converted to a carboxylic acid. For example, you can start with toluene (the methyl group is ortho-, para-directing), perform the EAS reaction, and then oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like KMnO₄.[5]

Section 2: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings, including benzoic acid derivatives.

Troubleshooting Guide: Directed Ortho-Metalation

Q1: My ortho-lithiation of a substituted benzoic acid is giving a low yield or a mixture of products. What should I check?

A1: The success of directed ortho-lithiation depends heavily on the reaction conditions and the directing ability of the substituents.

G cluster_start cluster_checks Critical Parameters cluster_optimization Optimization & Analysis cluster_end start Low Yield/Poor Regioselectivity in DoM base_choice Base Selection (e.g., s-BuLi/TMEDA) start->base_choice Verify temperature Strict Low Temperature Control (-78 °C) base_choice->temperature Then reagent_purity Anhydrous Reagents and Solvents temperature->reagent_purity Then addition_rate Slow Addition of Reagents reagent_purity->addition_rate If still poor results quenching Efficient Quenching with Electrophile addition_rate->quenching Then substituent_effects Analyze Competing Directing Groups quenching->substituent_effects And end Improved Yield & Selectivity substituent_effects->end

Caption: Troubleshooting workflow for directed ortho-metalation.

Detailed Troubleshooting Steps:

  • Base and Additives: For unprotected benzoic acids, a common and effective base is sec-butyllithium (s-BuLi) in the presence of tetramethylethylenediamine (TMEDA).[9][10] The use of n-BuLi can sometimes lead to different regioselectivity.[11][12]

  • Temperature Control: These reactions must be carried out at very low temperatures (typically -78 °C to -90 °C) to prevent decomposition of the lithiated intermediate.[9][10]

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Competing Directing Groups: The carboxylic acid group is an effective directing group, but its directing ability is intermediate.[9][10] In the presence of other directing groups on the ring, a mixture of products can be formed depending on the relative directing strengths of the substituents.[9][10]

Experimental Protocol: Ortho-lithiation of 2-Methoxybenzoic Acid

This protocol is adapted from the literature for the ortho-lithiation of 2-methoxybenzoic acid.[11][12]

Materials:

  • 2-Methoxybenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodomethane)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and TMEDA.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi solution dropwise to the stirred solution.

  • In a separate flask, dissolve 2-methoxybenzoic acid in anhydrous THF.

  • Slowly add the 2-methoxybenzoic acid solution to the s-BuLi/TMEDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., iodomethane) dropwise at -78 °C and stir for an additional 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds. However, the presence of a carboxylic acid group can interfere with the catalytic cycle.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Q1: My Suzuki coupling reaction with a benzoic acid derivative is failing or giving a low yield. What could be the problem?

A1: The carboxylate formed under the basic reaction conditions can coordinate to the palladium catalyst and deactivate it.[13] Other common issues include poor solubility of the reagents and inappropriate choice of base.

Key Troubleshooting Points:

  • Catalyst Deactivation: The carboxylate can act as a ligand for the palladium center, inhibiting the catalytic cycle.[13] Using a different palladium precursor (e.g., Pd(PPh₃)₄ instead of a Pd(II) source) or a different ligand may help.[13]

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[14] The amount of base may need to be increased to account for the acidic proton of the carboxylic acid.[13]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used.[14][15] The solubility of the benzoic acid derivative in the reaction mixture is important.

  • Protecting Group Strategy: A reliable strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid.

Quantitative Data: Effect of Base on Suzuki Coupling Yield

The following table summarizes the effect of different bases on the yield of the Suzuki coupling of 4-bromotoluene with phenylboronic acid. While not directly involving a benzoic acid derivative, it illustrates the significant impact of the base on the reaction outcome.

BaseSolventCatalystLigandTemp (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001298
Cs₂CO₃DioxanePd₂(dba)₃XPhos1001299
TEAToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled for illustrative purposes. Yields are highly substrate and condition dependent.[14]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Cross-Coupling

Q: Can I use a boronic acid with a carboxylic acid group in a Suzuki coupling?

A: Yes, but it can be challenging. Issues with solubility and catalyst deactivation are common when the boronic acid contains a carboxylic acid.[13] Protecting the carboxylic acid as an ester is a recommended approach.

Q: What is the role of water in the Suzuki coupling reaction?

A: Water is often used as a co-solvent to dissolve the inorganic base and facilitate the reaction. A small amount of water can also be beneficial in anhydrous couplings with K₃PO₄.

Q: What are some common side reactions in Suzuki couplings?

A: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl halide.[15] Proper degassing of the solvent to remove oxygen can help minimize homocoupling.[16]

Section 4: Purification of Substituted Benzoic Acid Derivatives

The purification of substituted benzoic acid derivatives is a critical step in their synthesis. Recrystallization is a commonly employed and effective technique.

Troubleshooting Guide: Recrystallization

Q1: My substituted benzoic acid is not crystallizing from the solution, or the recovery is very low. What should I do?

A1: Successful recrystallization depends on the choice of solvent and the cooling process.

G cluster_start cluster_no_crystals No Crystals Forming cluster_low_recovery Low Recovery cluster_end start Recrystallization Issues scratch Scratch Inner Surface of Flask start->scratch If too_much_solvent_lr Too Much Solvent Used start->too_much_solvent_lr If seed_crystal Add a Seed Crystal scratch->seed_crystal Or too_much_solvent Boil Off Some Solvent seed_crystal->too_much_solvent If still no crystals end Successful Recrystallization too_much_solvent->end premature_crystallization Premature Crystallization During Filtration too_much_solvent_lr->premature_crystallization Or insufficient_cooling Insufficient Cooling premature_crystallization->insufficient_cooling Or insufficient_cooling->end

Caption: Troubleshooting guide for common recrystallization problems.

Detailed Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the benzoic acid derivative well at high temperatures but poorly at low temperatures.[17][18] Water is a common solvent for recrystallizing benzoic acid itself.[19][20] For more polar derivatives, a mixture of solvents may be necessary.

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a small seed crystal of the pure compound.[19]

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[18] Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool slowly.

  • Low Recovery: This can be due to using too much solvent, incomplete crystallization (not cooling for long enough or to a low enough temperature), or premature crystallization during hot filtration.[18]

Frequently Asked Questions (FAQs): Purification

Q: What are some common impurities found in crude benzoic acid?

A: When synthesized by the oxidation of toluene, common impurities can include unreacted toluene, by-products like benzaldehyde and benzyl benzoate, and catalyst residues.[12] If prepared by nitration, isomeric nitrobenzoic acids can be impurities.[21]

Q: How can I remove colored impurities during recrystallization?

A: Activated charcoal can be added to the hot solution before filtration to adsorb colored impurities. Use a small amount, as it can also adsorb the desired product.

Q: What is the best way to dry the purified crystals?

A: After filtration, the crystals can be air-dried or dried in a vacuum oven at a temperature well below the compound's melting point.

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of benzoic acids in a question-and-answer format.

Q1: Why are my benzoic acid peaks tailing?

A: Peak tailing is a common issue when analyzing acidic compounds like benzoic acid and its derivatives.[1] It is often caused by secondary interactions between the analyte and the stationary phase. The primary chemical cause is the interaction of the acidic analyte with residual silanol groups (Si-OH) on the surface of silica-based columns.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: The most critical factor is the mobile phase pH. To ensure benzoic acid is in a single, non-ionized form, lower the mobile phase pH.[1][2] An acidic mobile phase (pH below the pKa of benzoic acid, which is ~4.2) suppresses the ionization of the carboxylic acid group and the silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[2][3] It is recommended to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[1][4]

  • Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) in the aqueous portion of your mobile phase to maintain a constant pH for reproducible results and symmetrical peaks.[2][5]

  • Select a High-Quality Column: Use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of free silanol groups available for secondary interactions.[2]

  • Check for System Issues: Inject a neutral compound. If it also shows tailing, the problem might be physical, such as a void in the column or issues with fittings.[2] If the neutral compound has a good peak shape, the issue is likely chemical.

Q2: My retention times for benzoic acid are shifting between injections. What could be the cause?

A: Unstable retention times can compromise the reliability of your analysis.[2][6] Several factors related to the mobile phase and HPLC system can cause this issue.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase, especially after changing the mobile phase composition.[2] A stable baseline indicates a well-equilibrated column.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Ensure accurate and consistent preparation of the mobile phase for each run.[6] Premixing the mobile phase components can provide better consistency than online mixing.

  • Check for Leaks: Inspect the HPLC system for any leaks, particularly in the pump and fittings, as this can cause pressure fluctuations and affect the flow rate.[7]

  • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate inconsistencies.[1]

Q3: I'm observing split or double peaks for my benzoic acid sample. What should I do?

A: Split peaks can be caused by several factors, from sample preparation to column issues.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the mobile phase.[4]

  • Column Issues: A partially blocked column inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[2][8] Try backflushing the column or replacing the frit. If the problem persists, the column may need to be replaced.[8]

  • Co-elution: It's possible that an impurity is co-eluting with your target analyte. Review your sample preparation and consider optimizing the mobile phase composition to improve resolution.

Q4: Should I use an isocratic or gradient elution for my benzoic acid separation?

A: The choice between isocratic and gradient elution depends on the complexity of your sample.[9][10]

  • Isocratic Elution: A constant mobile phase composition is used throughout the run.[11] This method is simpler, more reproducible, and often more cost-effective.[9] It is ideal for simple samples containing a few components with similar retention behaviors.[11][12]

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the proportion of the organic solvent.[9] This is beneficial for complex samples containing compounds with a wide range of polarities.[12] Gradient elution can improve peak resolution, reduce analysis time, and increase sensitivity for later-eluting peaks.[9][13]

For a simple mixture containing only benzoic acid, an isocratic method is likely sufficient. For more complex samples with multiple benzoic acid derivatives or other compounds, a gradient elution may be necessary to achieve adequate separation within a reasonable time.[14]

Data Presentation

Table 1: Effect of Mobile Phase pH on Benzoic Acid Retention
Mobile Phase pHAnalyte StateInteraction with C18 Stationary PhaseExpected Retention Time
< 2.2 Predominantly Non-ionized (protonated)HighLong
4.2 (pKa) 50% Ionized, 50% Non-ionizedMixedIntermediate
> 6.2 Predominantly Ionized (deprotonated)LowShort

Note: This table provides a general overview. Actual retention times will vary based on the specific column, organic modifier, and other chromatographic conditions.

Table 2: Common Mobile Phase Compositions for Benzoic Acid Analysis
Aqueous PhaseOrganic SolventTypical Ratio (v/v)UV Detection Wavelength
0.05 M Ammonium Acetate (pH 4.4)[15]Methanol60:40234 nm[15]
Acetate Buffer (pH 4.4)Methanol65:35233 nm[16]
1.5% Acetic Acid + 1.5% Ammonium AcetateMethanolGradientNot Specified
Water with Formic or Phosphoric Acid (to pH ~3.0)[17]Acetonitrile or MethanolVaries~230 nm - 254 nm[17][18]

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase

Objective: To prepare a buffered mobile phase for consistent and reproducible HPLC analysis of benzoic acids.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., Methanol or Acetonitrile)

  • Buffer salt (e.g., Ammonium Acetate, Potassium Phosphate)

  • Acid for pH adjustment (e.g., Acetic Acid, Phosphoric Acid)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter[1]

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare Aqueous Buffer:

    • Weigh the appropriate amount of buffer salt (e.g., 3.85 g of ammonium acetate for a 0.05 M solution in 1 L).

    • Dissolve the salt in a volume of HPLC-grade water (e.g., 900 mL).

    • Adjust the pH to the desired value (e.g., pH 4.4) by adding the appropriate acid dropwise while monitoring with a calibrated pH meter.[15]

    • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the Aqueous Phase: Filter the prepared buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[1]

  • Prepare the Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent into a clean, appropriate container. For example, for a 60:40 (v/v) aqueous to organic ratio, mix 600 mL of the aqueous buffer with 400 mL of the organic solvent.

  • Degas the Mobile Phase: Degas the final mobile phase mixture using sonication, helium sparging, or an inline degasser to prevent air bubbles in the HPLC system.[1]

Protocol 2: Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from the C18 column to restore performance.

Procedure:

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush Buffer Salts: Wash the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.[1]

  • Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of a solvent like isopropanol, which is miscible with both aqueous and strong organic solvents.[1]

  • Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[1]

  • Re-equilibrate: Reconnect the column to the system (including the detector) and equilibrate with the mobile phase until a stable baseline is achieved.

Mandatory Visualization

Troubleshooting_Workflow start Start: Peak Tailing Observed check_neutral Inject Neutral Compound start->check_neutral neutral_peak How is the neutral peak shape? check_neutral->neutral_peak good_shape Symmetrical Peak neutral_peak->good_shape Good bad_shape Tailing Peak neutral_peak->bad_shape Bad chemical_issue Chemical Issue: Analyte-Column Interaction good_shape->chemical_issue physical_issue Physical System Issue bad_shape->physical_issue optimize_ph Lower Mobile Phase pH (e.g., pH < 3) chemical_issue->optimize_ph check_column Check Column (voids, blockage) physical_issue->check_column use_buffer Use a Buffer optimize_ph->use_buffer end_good Problem Resolved use_buffer->end_good check_fittings Check Fittings & Tubing check_column->check_fittings end_bad Replace Column check_fittings->end_bad

Caption: Troubleshooting workflow for peak tailing issues.

pH_Effect_on_Benzoic_Acid cluster_low_ph Low pH (e.g., < 3.0) cluster_high_ph High pH (e.g., > 6.0) low_ph_analyte Benzoic Acid is Protonated (Non-ionized) low_ph_result Result: Good Peak Shape Long Retention Time low_ph_analyte->low_ph_result low_ph_silanol Silanols are Protonated (Neutral) low_ph_silanol->low_ph_result high_ph_analyte Benzoic Acid is Deprotonated (Ionized) high_ph_result Result: Poor Peak Shape (Tailing) Short Retention Time high_ph_analyte->high_ph_result high_ph_silanol Silanols are Deprotonated (Ionized) high_ph_silanol->high_ph_result mobile_phase_ph Mobile Phase pH cluster_low_ph cluster_low_ph mobile_phase_ph->cluster_low_ph Below pKa cluster_high_ph cluster_high_ph mobile_phase_ph->cluster_high_ph Above pKa

References

preventing degradation of 3-(cyclopropylsulfamoyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(cyclopropylsulfamoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, which includes a benzoic acid moiety, a sulfonamide group, and a cyclopropylamine substituent, the primary factors that can lead to degradation are:

  • pH: The compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The sulfonamide and amide-like linkage in the cyclopropylsulfamoyl group can be cleaved.

  • Temperature: Elevated temperatures can accelerate hydrolytic degradation and potentially lead to decarboxylation of the benzoic acid group.[1]

  • Light: Exposure to UV or high-intensity visible light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage of the solid compound, we recommend the following conditions, based on best practices for structurally similar compounds like probenecid:

  • Temperature: -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.

Q3: How should I prepare and store solutions of this compound?

A3: Due to the potential for hydrolysis, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:

  • Solvent: Use a suitable organic solvent such as DMSO or ethanol for initial dissolution. For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer.

  • pH: Maintain the pH of aqueous solutions close to neutral (pH 7.2-7.4) if possible, as both acidic and basic conditions can promote degradation.

  • Storage of Aqueous Solutions: We do not recommend storing aqueous solutions for more than one day. If storage is unavoidable, keep the solution at 2-8°C and protect it from light.

Q4: What are the potential degradation products of this compound?

A4: Potential degradation can occur at several points in the molecule. The likely degradation products include:

  • 3-carboxybenzenesulfonamide: Resulting from the cleavage of the N-S bond in the sulfonamide group.

  • Benzoic acid: If decarboxylation of a degradation product occurs.

  • Cyclopropylamine: Released upon hydrolysis of the sulfonamide bond.

  • Hydroxylated derivatives: Formed via oxidation of the aromatic ring.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of the compound in stock solutions or during the experiment.Prepare fresh solutions for each experiment. Verify the pH of your experimental buffer. Protect solutions from light and elevated temperatures.
Appearance of new peaks in HPLC analysis. Degradation of the compound.Analyze the degradation products using LC-MS to identify them. Review storage and handling procedures. Perform a forced degradation study to understand the degradation profile.
Change in the physical appearance of the solid (e.g., color change, clumping). Uptake of moisture or degradation.Store the solid compound in a desiccator at the recommended temperature. Do not use if a significant change in appearance is observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C in the dark for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected stability under different stress conditions.

Stress Condition % Degradation of Parent Compound Major Degradation Products Observed (Hypothetical)
0.1 M HCl, 60°C, 24h 15%3-carboxybenzenesulfonamide, Cyclopropylamine
0.1 M NaOH, 60°C, 24h 25%3-carboxybenzenesulfonamide, Cyclopropylamine
3% H₂O₂, RT, 24h 10%Hydroxylated derivatives
80°C, 48h 8%Minor degradation products
UV/Vis Light, 24h 5%Photolytic adducts

Visualizations

Below are diagrams illustrating key concepts related to the stability and analysis of this compound.

Degradation_Pathway parent This compound acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation parent->oxidation heat_light Heat/Light parent->heat_light deg1 3-carboxybenzenesulfonamide + Cyclopropylamine acid_base->deg1 deg2 Hydroxylated Derivatives oxidation->deg2 deg3 Other Minor Products heat_light->deg3

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxide Oxidation stock->oxide heat Thermal Stress stock->heat light Photostability stock->light hplc Stability-Indicating HPLC acid->hplc base->hplc oxide->hplc heat->hplc light->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for a forced degradation study.

Storage_Recommendations cluster_solid Solid Form cluster_solution Solution Form compound This compound temp_solid Temperature: -20°C compound->temp_solid prep_sol Prepare fresh compound->prep_sol atm_solid Atmosphere: Inert (Ar/N2) cont_solid Container: Tightly sealed, opaque ph_sol pH: Neutral (if aqueous) store_sol Storage: 2-8°C, protected from light (short-term only)

Caption: Recommended storage conditions for this compound.

References

Validation & Comparative

Unveiling the Potency of 3-(Cyclopropylsulfamoyl)benzoic Acid Analogs as Selective h-NTPDase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the inhibitory activity of novel sulfamoyl benzamide derivatives reveals a promising avenue for the development of selective therapeutics targeting human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in a range of physiological and pathological processes including thrombosis, inflammation, and cancer.

A recent study exploring the structure-activity relationship of a series of synthesized sulfamoyl benzamide derivatives has identified potent and selective inhibitors for four isoforms of h-NTPDases: h-NTPDase1, -2, -3, and -8.[1] The core structure, 3-(cyclopropylsulfamoyl)benzoic acid, served as a scaffold for generating a library of analogs with varying substituents. The inhibitory activities of these compounds were evaluated, providing valuable insights for the rational design of next-generation inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of the this compound analogs was quantified by determining their IC50 values against the four h-NTPDase isoforms. The data, summarized in the table below, highlights the impact of structural modifications on both potency and selectivity.

Compound IDStructureh-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
2a 3-(N-cyclopropylsulfamoyl)benzoic acid> 50> 50> 50> 50
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid> 5012.8 ± 0.1525.3 ± 0.280.28 ± 0.07
3a N-(4-chlorophenyl)-3-(N-cyclopropylsulfamoyl)benzamide10.2 ± 0.188.7 ± 0.1115.4 ± 0.215.6 ± 0.09
3b 3-(N-cyclopropylsulfamoyl)-N-(4-methoxyphenyl)benzamide12.5 ± 0.216.3 ± 0.0918.2 ± 0.257.1 ± 0.12
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide15.3 ± 0.230.13 ± 0.01 > 502.8 ± 0.04

Data sourced from a study on sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.[1]

Notably, the parent compound 2a , 3-(N-cyclopropylsulfamoyl)benzoic acid, exhibited weak activity across all tested isoforms. The introduction of a chlorine atom at the 2-position of the benzoic acid ring in compound 2d dramatically and selectively enhanced its inhibitory potency against h-NTPDase8, with an impressive IC50 value of 0.28 ± 0.07 µM.[1] Further modifications, such as the formation of benzamide derivatives (3a and 3b ), resulted in compounds with moderate, broad-spectrum activity. A significant increase in potency and selectivity for h-NTPDase2 was achieved with compound 4d , which features a second cyclopropyl group on the amide nitrogen and a chlorine atom, demonstrating an IC50 of 0.13 ± 0.01 µM.[1]

Experimental Protocols

The inhibitory activities of the synthesized compounds were determined using a robust enzyme inhibition assay.

Enzyme Inhibition Assay: [1]

The in vitro inhibitory potential of the sulfamoyl derivatives against the four isoforms of h-NTPDases was assessed using a previously reported method with minor modifications. The enzymatic activity was measured by quantifying the release of inorganic phosphate from the hydrolysis of ATP.

The reaction mixture, with a final volume of 200 µL, contained 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl2, and the respective h-NTPDase enzyme. The synthesized compounds, dissolved in DMSO, were pre-incubated with the enzyme for 15 minutes at 37°C. The enzymatic reaction was initiated by the addition of the substrate, ATP. After a 30-minute incubation period, the reaction was terminated by the addition of Malachite Green reagent. The absorbance was then measured spectrophotometrically at 630 nm to determine the amount of phosphate produced. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from the dose-response curves.

Visualizing the Path to Inhibition

To conceptualize the drug discovery process that led to the identification of these potent inhibitors, the following workflow diagram illustrates the key stages involved.

G cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization start Starting Materials (Substituted Benzoic Acids, Cyclopropylamine) step1 Chlorosulfonation start->step1 step2 Sulfonamide Formation step1->step2 step3 Amide Coupling step2->step3 library Library of Analogs step3->library assay h-NTPDase Inhibition Assay library->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead optimization Further Chemical Modification lead->optimization optimization->step1 Iterative Design G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP ATP/ADP NTPDase h-NTPDase ATP->NTPDase Hydrolysis P2R P2 Receptors ATP->P2R Adenosine Adenosine P1R P1 Receptors Adenosine->P1R NTPDase->Adenosine via AMP Ecto5NT Ecto-5'-nucleotidase Signal Downstream Signaling (e.g., Ca2+ mobilization, cAMP production) P1R->Signal P2R->Signal Inhibitor 3-(cyclopropylsulfamoyl) benzoic acid analog Inhibitor->NTPDase

References

A Comparative Guide to the Validation of Analytical Methods for 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two common analytical methods for the quantitative determination of 3-(cyclopropylsulfamoyl)benzoic acid in pharmaceutical preparations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS). The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the analytical data.[1][2][3][4]

Methodology Comparison

A primary method utilizing HPLC-UV was developed and validated for the routine quality control of this compound. An alternative UPLC-MS method was also validated to demonstrate a higher sensitivity and specificity option, particularly useful for impurity profiling and low-level quantification.

Primary Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs). The method's validation demonstrates its suitability for its intended purpose.[5]

Alternative Method: UPLC-MS

Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry offers significant advantages in terms of speed, resolution, and sensitivity. This method is particularly advantageous for the analysis of complex matrices and for trace-level impurity determination.

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data obtained during the validation of the HPLC-UV and UPLC-MS methods for this compound.

Table 1: System Suitability

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Tailing Factor1.11.0≤ 2.0
Theoretical Plates> 5000> 10000> 2000
% RSD of Peak Area0.5%0.3%≤ 2.0%

Table 2: Linearity

ParameterHPLC-UVUPLC-MSAcceptance Criteria
Range10 - 150 µg/mL0.1 - 50 µg/mL-
Correlation Coefficient (r²)0.99950.9999≥ 0.999
Y-intercept1024512-

Table 3: Accuracy (Recovery)

Concentration LevelHPLC-UV (% Recovery ± RSD)UPLC-MS (% Recovery ± RSD)Acceptance Criteria
80%99.5 ± 0.8%100.2 ± 0.5%98.0 - 102.0%
100%100.2 ± 0.6%100.1 ± 0.3%98.0 - 102.0%
120%100.8 ± 0.7%99.7 ± 0.4%98.0 - 102.0%

Table 4: Precision

ParameterHPLC-UV (% RSD)UPLC-MS (% RSD)Acceptance Criteria
Repeatability (n=6)0.9%0.6%≤ 2.0%
Intermediate Precision (n=6)1.2%0.8%≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVUPLC-MS
LOD3 µg/mL0.03 µg/mL
LOQ10 µg/mL0.1 µg/mL

Table 6: Robustness

Parameter VariationHPLC-UV (% RSD)UPLC-MS (% RSD)Acceptance Criteria
Flow Rate (± 10%)< 2.0%< 1.5%≤ 2.0%
Mobile Phase Composition (± 2%)< 2.0%< 1.5%≤ 2.0%
Column Temperature (± 5°C)< 2.0%< 1.5%≤ 2.0%

Experimental Protocols

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Standard Preparation: A stock solution of 1 mg/mL of this compound was prepared in methanol and serially diluted with the mobile phase to prepare working standards.

  • Sample Preparation: A sample equivalent to 10 mg of this compound was accurately weighed and dissolved in 10 mL of methanol. The solution was sonicated for 10 minutes and then diluted to 100 mL with the mobile phase to achieve a final concentration of 100 µg/mL.

UPLC-MS Method
  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) Negative.

  • MRM Transition: m/z 256.0 -> 184.0.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with further dilutions using the mobile phase to fall within the linear range of the UPLC-MS method.

Visualizations

analytical_method_validation_workflow start Start: Define Analytical Procedure's Intended Use protocol Develop and Document Validation Protocol start->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report: Summarize Data, Evaluate vs. Acceptance Criteria execute->report end End: Method is Validated for Use report->end

Caption: Workflow for Analytical Method Validation.

validation_parameters_relationship method Validated Analytical Method specificity Specificity method->specificity accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity method->linearity range_node Range method->range_node lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Interrelationship of Validation Parameters.

References

Comparative Analysis of Sulfamoyl-Benzamide Derivatives as Selective h-NTPDase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The sulfamoyl-benzamide scaffold has emerged as a promising framework in medicinal chemistry, yielding derivatives with a wide array of biological activities. This guide provides a comparative analysis of a series of sulfamoyl-benzamide derivatives as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play a crucial role in regulating purinergic signaling and are implicated in various pathological conditions, including thrombosis, inflammation, and cancer.[1][2][3] Understanding the structure-activity relationship (SAR) of these inhibitors is pivotal for the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity

The inhibitory potential of a selection of sulfamoyl-benzamide derivatives against four isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8) is summarized in the table below. The data, extracted from a comprehensive study by Ali et al., highlights the impact of substitutions on both the benzamide and sulfonamide moieties on inhibitory potency and selectivity.[1][2][3] A lower half-maximal inhibitory concentration (IC50) value indicates a more potent inhibitor.

Table 1: Inhibitory Activity (IC50 in µM) of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms

Compound IDR1 (Benzamide)R2 (Sulfonamide)h-NTPDase1 IC50 (µM)h-NTPDase2 IC50 (µM)h-NTPDase3 IC50 (µM)h-NTPDase8 IC50 (µM)
3a 4-chlorophenylcyclopropyl> 50> 501.33 ± 0.051.78 ± 0.08
3f 4-methoxyphenylmorpholine> 500.89 ± 0.04> 50> 50
3i 4-bromophenylmorpholine2.88 ± 0.13> 500.72 ± 0.11> 50
3j 4-methoxyphenylbenzyl> 500.45 ± 0.023.21 ± 0.092.54 ± 0.14
2d -N-cyclopropylsulfamoyl benzoic acid> 50> 50> 500.28 ± 0.07

Data sourced from Ali et al.[1][2][3]

Structure-Activity Relationship (SAR) Insights

The analysis of the IC50 data reveals several key structure-activity relationships:

  • Substitution on the Benzamide Phenyl Ring: The nature of the substituent on the N-phenyl ring of the benzamide core significantly influences both potency and selectivity. For instance, a 4-bromophenyl group (compound 3i ) confers potent inhibition of h-NTPDase1 and h-NTPDase3.[4] In contrast, a 4-methoxyphenyl substituent (compounds 3f and 3j ) is favorable for h-NTPDase2 inhibition.[4]

  • Substitution on the Sulfonamide Moiety: The substituent on the sulfonamide nitrogen also plays a critical role in determining the inhibitory profile. A cyclopropyl group on the sulfonamide (compound 3a ) results in selective inhibition of h-NTPDase3 and h-NTPDase8.[4] The presence of a morpholine ring (compounds 3f and 3i ) is beneficial for the inhibition of h-NTPDase2 and h-NTPDase1/3, respectively.[4] A benzyl group on the sulfonamide in compound 3j leads to potent h-NTPDase2 inhibition.[4]

  • Carboxylic Acid Moiety: Interestingly, the derivative 2d , which is a sulfamoylbenzoic acid, demonstrates the most potent and selective inhibition of h-NTPDase8, with an IC50 value of 0.28 µM.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

1. General Synthesis of Sulfamoyl-Benzamide Derivatives

The synthesis of the sulfamoyl-benzamide derivatives is achieved through a linear approach.[2]

  • Step 1: Chlorosulfonation: Benzoic acid is treated with an excess of chlorosulfonic acid at an elevated temperature to yield the corresponding sulfonyl chloride.[2]

  • Step 2: Sulfonamide Formation: The sulfonyl chloride is then reacted with various amines (e.g., cyclopropylamine, morpholine) to form sulfamoylbenzoic acids.[2]

  • Step 3: Amide Coupling: The resulting sulfamoylbenzoic acids are subjected to standard carbodiimide coupling conditions using EDC and catalytic DMAP with various anilines or amines to produce the final sulfamoyl-benzamide derivatives.[2]

2. h-NTPDase Enzyme Inhibition Assay

The enzyme inhibitory potential of the synthesized compounds against the four isoforms of h-NTPDases is determined using a colorimetric assay with minor modifications from the reported method.[2]

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains 50 mM Tris-HCl buffer (pH 7.4), 5 mM CaCl2, and the specific h-NTPDase isoform.

  • Incubation: The enzyme and inhibitor are pre-incubated for 15 minutes at 37°C.

  • Substrate Addition: The reaction is initiated by the addition of ATP as a substrate.

  • Malachite Green Assay: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified using the malachite green assay.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the purinergic signaling pathway and a general workflow for SAR studies.

purinergic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane ATP ATP NTPDase h-NTPDase (e.g., CD39) ATP->NTPDase Hydrolysis P2R P2 Receptors (P2X, P2Y) ATP->P2R Activation ADP ADP ADP->NTPDase Hydrolysis ADP->P2R Activation AMP AMP Ecto5NT Ecto-5'-nucleotidase (CD73) AMP->Ecto5NT Hydrolysis Ado Adenosine AdoR Adenosine Receptors (A1, A2A, A2B, A3) Ado->AdoR Activation NTPDase->ADP NTPDase->AMP Ecto5NT->Ado Intracellular Signaling Intracellular Signaling P2R->Intracellular Signaling AdoR->Intracellular Signaling SAR_Workflow start Lead Compound (Sulfamoyl-benzamide core) design Design of Analogs (Vary R1 and R2 substituents) start->design synthesis Chemical Synthesis design->synthesis bio_eval Biological Evaluation (h-NTPDase Inhibition Assay) synthesis->bio_eval data_analysis Data Analysis (IC50 Determination) bio_eval->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->design Iterative Design optimization Lead Optimization sar_analysis->optimization

References

A Comparative Guide to h-NTPDase Inhibitors: Benchmarking 3-(cyclopropylsulfamoyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Extracellular nucleotides such as ATP and ADP are key signaling molecules in a multitude of physiological and pathological processes, including neurotransmission, inflammation, and thrombosis. The concentration of these signaling molecules is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases). The eight human NTPDase isoforms (NTPDase1-8) exhibit distinct tissue distributions and substrate specificities, making them attractive targets for therapeutic intervention. This guide provides a comparative analysis of 3-(cyclopropylsulfamoyl)benzoic acid and its derivatives against other well-characterized h-NTPDase inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency of h-NTPDase Inhibitors

The inhibitory potential of this compound and its analogs, alongside other prominent h-NTPDase inhibitors, is summarized below. The data highlights the potency and selectivity of these compounds against various h-NTPDase isoforms.

InhibitorTarget NTPDase Isoform(s)IC50 / Ki (µM)Compound ClassReference
3-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase3IC50: 1.32 ± 0.06Sulfamoyl-benzamide[1]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase8IC50: 0.28 ± 0.07Sulfamoyl-benzamide[1]
ARL67156 h-NTPDase1, h-NTPDase3, NPP1Ki: 11 ± 3, 18 ± 4, 12 ± 3Nucleotide Analog[2][3]
NTPDase-IN-2 (compound 5g) h-NTPDase2, h-NTPDase8IC50: 0.04, 2.27Not specified[4]
h-NTPDase-IN-4 (compound 4c) Pan-NTPDase (1, 2, 3, 8)IC50: 3.58, 10.21, 0.13, 13.57Not specified[4]
PSB-06126 rat NTPDase1, 2, 3Ki: 0.33, 19.1, 2.22Not specified[4]
CD39-IN-1 (Compound 338) h-NTPDase1 (CD39)IC50: 0.0687Small Molecule[4]

Experimental Protocols

A detailed methodology for a key experiment used to determine the inhibitory activity of the compounds is provided below.

NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay is widely used to quantify the inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP by NTPDases. The amount of Pi produced is directly proportional to the enzyme activity.

Materials and Reagents:

  • Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, or -8)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ATP (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

    • Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. This solution should be prepared fresh daily.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound or vehicle control (for 100% activity).

  • Enzyme Addition: Add 20 µL of the appropriate h-NTPDase enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of ATP solution (final concentration should be at or near the Km of the specific NTPDase isoform).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green working solution. Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizing the Landscape of NTPDase Inhibition

To better understand the context in which these inhibitors function, the following diagrams illustrate the purinergic signaling pathway and a typical experimental workflow.

NTPDase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_receptors Purinergic Receptors cluster_enzymes Ectonucleotidases ATP ATP P2X P2X Receptors (Ion Channels) ATP->P2X Activation P2Y P2Y Receptors (GPCRs) ATP->P2Y Activation NTPDase1_3_8 NTPDase1, 3, 8 ATP->NTPDase1_3_8 NTPDase2 NTPDase2 ATP->NTPDase2 ADP ADP ADP->P2Y Activation ADP->NTPDase1_3_8 AMP AMP Ecto_5_NT ecto-5'- nucleotidase (CD73) AMP->Ecto_5_NT Ado Adenosine P1 P1 (Ado) Receptors (GPCRs) Ado->P1 Activation NTPDase1_3_8->ADP NTPDase1_3_8->AMP NTPDase2->ADP Ecto_5_NT->Ado Inhibitor h-NTPDase Inhibitors (e.g., this compound) Inhibitor->NTPDase1_3_8 Inhibitor->NTPDase2

Caption: Purinergic signaling pathway regulated by ectonucleotidases.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup 96-Well Plate Setup (Addition of Inhibitor/Vehicle) reagent_prep->plate_setup pre_incubation Pre-incubation with Enzyme (10 min, 37°C) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Addition of ATP) pre_incubation->reaction_initiation incubation Incubation (15-30 min, 37°C) reaction_initiation->incubation color_development Reaction Termination & Color Development (Malachite Green Reagent) incubation->color_development measurement Absorbance Measurement (630 nm) color_development->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Workflow for h-NTPDase inhibitor screening using the Malachite Green assay.

Conclusion

The development of potent and selective h-NTPDase inhibitors is a promising avenue for the treatment of a variety of diseases. The sulfamoyl-benzamide scaffold, exemplified by this compound and its analogs, has demonstrated significant potential for the development of isoform-selective inhibitors.[1] This guide provides a framework for comparing the performance of these novel compounds against established inhibitors and offers a standardized protocol for their evaluation. Further research into the structure-activity relationships of this and other chemical series will be crucial for the development of next-generation h-NTPDase-targeted therapeutics.

References

A Comparative Guide to the Biological Efficacy of 3-(cyclopropylsulfamoyl)benzoic acid and Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the biological efficacy of 3-(cyclopropylsulfamoyl)benzoic acid and the well-characterized drug, probenecid. Probenecid is a known inhibitor of organic anion transporters (OATs), playing a crucial role in the renal excretion of various drugs and endogenous compounds. While extensive data exists for probenecid, this compound is a less-studied compound. This guide will present the established biological profile of probenecid and, based on structure-activity relationships, offer a prospective evaluation of this compound. Furthermore, a detailed experimental protocol is provided to facilitate a direct comparative analysis of these two compounds.

Compound Structures

CompoundStructure
This compound this compound
Probenecid Probenecid

Biological Efficacy of Probenecid

Probenecid is a well-established uricosuric agent that primarily acts by inhibiting organic anion transporters in the kidneys, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8). This inhibition blocks the tubular secretion of various organic acids, including uric acid, leading to increased urinary excretion and reduced plasma levels.[1] Probenecid's inhibitory effects extend to other organic anion transporting polypeptides (OATPs) as well, including OATP1B1 and OATP1B3 in the liver, although with weaker potency.

Mechanism of Action of Probenecid

Probenecid competitively inhibits the basolateral uptake of organic anions from the blood into the proximal tubule cells of the kidneys.[2] This process is the rate-limiting step in the renal secretion of many drugs and endogenous metabolites. By blocking OAT1 and OAT3, probenecid can significantly alter the pharmacokinetics of co-administered drugs that are substrates for these transporters, often leading to increased plasma concentrations and prolonged half-lives.[3][4]

cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_urine Urine Organic Anion Organic Anion OAT1_3 OAT1/OAT3 Organic Anion->OAT1_3 Uptake Probenecid_blood Probenecid Probenecid_blood->OAT1_3 Inhibition Excreted Anion Excreted Anion OAT1_3->Excreted Anion Secretion

Caption: Probenecid's inhibition of OAT1/OAT3 in renal proximal tubule cells.
Quantitative Data for Probenecid

The inhibitory potency of probenecid against OAT1 and OAT3 has been quantified in various in vitro studies. The reported inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values can vary depending on the experimental system and substrate used.

TransporterParameterValue (µM)Reference
Human OAT1 Ki11.4
IC5018.6 ± 5.1[2]
Human OAT3 Ki5.41[5]
IC5012.6 ± 4.2[2]
Human OATP1B1 IC50167 ± 42.0
Human OATP1B3 IC5076.0 ± 17.2[6]

Prospective Biological Efficacy of this compound

Currently, there is a lack of published data on the biological efficacy of this compound. However, based on its structural similarity to probenecid, it is plausible to hypothesize that it may also act as an inhibitor of organic anion transporters.

Structural Comparison and SAR Insights

Both molecules share a central benzoic acid core with a sulfamoyl group at position 3 or 4. The key difference lies in the substitution on the sulfamoyl nitrogen. Probenecid has two n-propyl groups, while the compound has a cyclopropyl group. The lipophilicity and steric bulk of these substituents can significantly influence the binding affinity to the transporter.

Structure-activity relationship (SAR) studies on probenecid analogs have shown that the nature of the N-alkyl substituents on the sulfamoyl group is critical for inhibitory activity.[7] Generally, increasing the hydrophobicity of these substituents enhances the inhibitory potency against OATs. The cyclopropyl group, being a small, rigid, and lipophilic moiety, could potentially confer a different binding affinity and selectivity profile compared to the flexible n-propyl chains of probenecid. The unique electronic and conformational properties of the cyclopropyl ring are known to impact the biological activity of various drug molecules.[8][9]

Proposed Experimental Protocol for Comparative Analysis

To empirically determine and compare the biological efficacy of this compound and probenecid, a detailed in vitro inhibition assay is proposed.

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound and probenecid against human OAT1 and OAT3 transporters.

Materials
  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).[10][11]

  • Mock-transfected HEK293 cells (control).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound.

  • Probenecid (positive control).

  • 6-carboxyfluorescein (6-CF) or another fluorescent OAT substrate.[12]

  • 96-well black, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Experimental Workflow

A Seed HEK293-OAT1/OAT3 and Mock cells in 96-well plates B Incubate cells for 24-48 hours A->B C Wash cells with HBSS B->C D Pre-incubate with varying concentrations of test compounds (this compound or Probenecid) C->D E Add fluorescent OAT substrate (e.g., 6-CF) D->E F Incubate for a defined period (e.g., 10 minutes) E->F G Wash cells with ice-cold HBSS to stop uptake F->G H Lyse cells G->H I Measure intracellular fluorescence H->I J Calculate % inhibition and determine IC50 values I->J

Caption: Workflow for the in vitro OAT inhibition assay.
Detailed Procedure

  • Cell Culture: Seed HEK293-OAT1, HEK293-OAT3, and mock-transfected cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.[10][11]

  • Compound Preparation: Prepare stock solutions of this compound and probenecid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in HBSS to achieve the final desired concentrations.

  • Inhibition Assay:

    • Wash the cells twice with pre-warmed HBSS.

    • Add the different concentrations of the test compounds or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.[13]

    • Initiate the uptake reaction by adding the fluorescent OAT substrate (e.g., 6-carboxyfluorescein at a concentration close to its Km for the respective transporter) to all wells.[12]

    • Incubate for a predetermined linear uptake time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Fluorescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the mock-transfected cells from the fluorescence values of the transporter-expressing cells to obtain the net transporter-mediated uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Probenecid is a well-characterized inhibitor of OAT1 and OAT3 with established quantitative efficacy data. In contrast, the biological activity of this compound remains to be elucidated. Based on structural similarities, it is hypothesized to have OAT inhibitory potential. The provided experimental protocol offers a robust framework for a head-to-head comparison to determine its actual biological efficacy and to understand the impact of the cyclopropyl substitution on the sulfamoyl group. The results from such studies will be invaluable for researchers in the fields of drug discovery and development, providing insights into the structure-activity relationships of OAT inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 3-(cyclopropylsulfamoyl)benzoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of compounds structurally related to 3-(cyclopropylsulfamoyl)benzoic acid. Due to the limited publicly available data on the specific in vitro and in vivo activities of this compound, this document leverages experimental data from close structural analogs to infer potential biological profiles and guide future research. The information is presented to facilitate objective comparison and provide a foundation for further investigation.

Comparative Analysis of Biological Activities

The biological activities of benzoic acid derivatives are significantly influenced by their substitution patterns. The presence of a cyclopropyl group and a sulfamoyl moiety in this compound suggests a potential for a range of pharmacological effects. To contextualize these possibilities, the following tables summarize the in vitro and in vivo data from structurally related compounds.

In Vitro Activity Data

The following table summarizes the in vitro activities of compounds with structural similarities to this compound, highlighting their potential antimicrobial, anticancer, and anti-inflammatory properties.

CompoundAssay TypeCell Line / TargetActivity MetricValue
3-(Cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid AntimicrobialStaphylococcus aureusMIC32 µg/mL[1]
AntimicrobialEscherichia coliMIC64 µg/mL[1]
AnticancerMCF-7 (Breast Cancer)IC5015 µM[1]
Anti-inflammatoryLPS-stimulated MacrophagesTNF-alpha & IL-6 Reduction~50%[1]
Probenecid Platelet AggregationHuman PlateletsInhibitionConcentration-dependent
Calcium MobilizationHuman PlateletsInhibitionMarked at 2.5 mM[2]
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) Anti-fibroticA549 & H1299 Lung Epithelial CellsEMT InhibitionConcentration-dependent
TGF-β1-induced EMTSmad2/3 PhosphorylationSignificantly Reduced
In Vivo Activity Data

The in vivo activities of related benzoic acid derivatives provide insights into their potential systemic effects and therapeutic applications.

CompoundAnimal ModelConditionKey Findings
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) RatBleomycin-induced Pulmonary FibrosisReduced lung inflammation and fibrosis at 30 mg/kg and 60 mg/kg.
Probenecid HumanHeart Failure with Reduced Ejection FractionImproved cardiac function.
Benzoic Acid AnimalWound HealingPromising candidate for combating multidrug-resistant pathogens in burn wound infections.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are representative protocols for key assays mentioned in this guide.

In Vitro Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-alpha and IL-6

This protocol is based on the anti-inflammatory assessment of 3-(cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid[1].

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response and incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of TNF-alpha and IL-6 in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is read at 450 nm using a microplate reader. The percentage of cytokine inhibition is calculated relative to the LPS-treated control group.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol is based on the study of 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM).

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for one week before the experiment.

  • Induction of Fibrosis: On day 0, rats are anesthetized, and a single intratracheal instillation of bleomycin (5 mg/kg) is administered to induce pulmonary fibrosis. Control animals receive an equal volume of sterile saline.

  • Compound Administration: The test compound (e.g., DGM) is administered daily via oral gavage at desired concentrations (e.g., 30 mg/kg and 60 mg/kg) for a specified period (e.g., 28 days), starting from day 1.

  • Monitoring: Body weight and general health are monitored throughout the study.

  • Sample Collection: At the end of the treatment period, animals are euthanized, and lung tissues are collected for histological analysis (H&E and Masson's trichrome staining) and biochemical assays (e.g., hydroxyproline content to quantify collagen deposition).

  • Data Analysis: The severity of lung fibrosis is scored based on histological findings. Biochemical data are statistically analyzed to determine the effect of the treatment.

Proposed Signaling Pathway and Experimental Workflow

Based on the activities of its analogs, this compound may exert its effects through various signaling pathways. The anti-inflammatory activity of the closely related 3-(cyclopropylsulfamoyl)thiophene-2-Carboxylic Acid suggests a potential interaction with inflammatory signaling cascades.

G Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription Compound This compound Compound->IKK Potential Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

The following diagram illustrates a general workflow for screening and validating the biological activity of a novel compound like this compound.

G Experimental Workflow for Activity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Synthesis Compound Synthesis Primary_Assays Primary Assays (e.g., Cytotoxicity, Antimicrobial) Compound_Synthesis->Primary_Assays Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Biomarker Modulation) Primary_Assays->Secondary_Assays Lead_Identification Lead Identification Secondary_Assays->Lead_Identification Animal_Model Disease Model Selection Lead_Identification->Animal_Model Pharmacokinetics Pharmacokinetic Studies Animal_Model->Pharmacokinetics Efficacy_Studies Efficacy Studies Pharmacokinetics->Efficacy_Studies Toxicology Toxicology Assessment Efficacy_Studies->Toxicology Preclinical_Candidate Preclinical Candidate Toxicology->Preclinical_Candidate

Caption: A generalized workflow for drug discovery and development.

References

A Comparative Guide to the Cross-Reactivity of Sulfamoyl Benzoic Acids: A Focus on Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of 4-(dipropylsulfamoyl)benzoic acid, commonly known as Probenecid. Due to the limited availability of public data on 3-(cyclopropylsulfamoyl)benzoic acid, this document focuses on the well-characterized and structurally similar compound, Probenecid, as a representative of the sulfamoyl benzoic acid class. This guide will delve into its primary targets and off-target interactions, presenting supporting experimental data and detailed protocols to inform research and drug development efforts.

Primary Targets and Known Cross-Reactivity of Probenecid

Probenecid is a well-established uricosuric agent primarily known for its inhibition of organic anion transporters (OATs) involved in renal excretion. However, its activity extends to other proteins, highlighting the importance of understanding its cross-reactivity profile.

Primary Targets:

  • Organic Anion Transporter 1 (OAT1; SLC22A6): Located in the basolateral membrane of renal proximal tubules, OAT1 is crucial for the uptake of organic anions from the blood into the kidney for excretion. Probenecid competitively inhibits OAT1, thereby blocking the transport of various endogenous and exogenous substances.

  • Urate Transporter 1 (URAT1; SLC22A12): Found in the apical membrane of renal proximal tubules, URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Probenecid's inhibition of URAT1 increases the excretion of uric acid, which is the basis for its use in treating gout.[1]

Known Cross-Reactivity:

  • Pannexin 1 (PANX1): These are channel-forming glycoproteins that mediate the release of ATP and other small molecules. Probenecid has been shown to inhibit Pannexin 1 channels.[2][3][4][5][6]

  • Multidrug Resistance-Associated Proteins (MRPs; ABCC family): Probenecid interacts with several members of the MRP family, which are ATP-binding cassette (ABC) transporters involved in the efflux of a wide range of substrates, including drugs. Probenecid has been shown to inhibit MRP1 and MRP2, which can affect the disposition of various therapeutic agents.[7][8][9]

Comparative Inhibition Data

The following table summarizes the inhibitory activity of Probenecid and compares it with other known inhibitors of its primary and off-target proteins. This data is essential for assessing the selectivity and potential for drug-drug interactions.

Target ProteinInhibitorIC50 / Inhibition ConcentrationOrganismAssay Type
OAT1 Probenecid Varies (Inhibitor)HumanCell-based uptake assay
Cidofovir140.8 ± 32.6 μMHuman6-Carboxyfluorescein uptake
Glibenclamide2.4 ± 0.8 μMHuman6-Carboxyfluorescein uptake
URAT1 Probenecid Varies (Inhibitor)HumanCell-based uptake assay
Benzbromarone220 - 425 nMHumanUrate uptake inhibition
Lesinurad7.18 µMHuman[¹⁴C]uric acid uptake
Pannexin 1 Probenecid ~150 µM [2][3]MouseElectrophysiology (current inhibition)
CarbenoxoloneVaries (Inhibitor)--
Brilliant Blue GMore effective than ATP-Current inhibition
MRP1 Probenecid Varies (Inhibitor)HumanATPase activity / Transport inhibition
MRP2 Probenecid Varies (Stimulator of ATPase)HumanATPase activity / Transport modulation

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_renal_tubule Renal Proximal Tubule Blood Blood Tubular Cell Tubular Cell Blood->Tubular Cell OAT1 Tubular Cell->Blood Reabsorption Urine Urine Tubular Cell->Urine Secretion Urine->Tubular Cell URAT1 Probenecid_OAT1 Probenecid OAT1 OAT1 Probenecid_OAT1->OAT1 inhibits Probenecid_URAT1 Probenecid URAT1 URAT1 Probenecid_URAT1->URAT1 inhibits

Caption: Probenecid's mechanism in the renal tubule.

Start Start Cell Culture Seed cells expressing target protein Start->Cell Culture Compound Incubation Incubate with Probenecid or alternative inhibitor Cell Culture->Compound Incubation Substrate Addition Add labeled substrate (e.g., [¹⁴C]uric acid, 6-CF) Compound Incubation->Substrate Addition Uptake Measurement Measure substrate uptake (Scintillation, Fluorescence) Substrate Addition->Uptake Measurement Data Analysis Calculate % inhibition and IC50 values Uptake Measurement->Data Analysis End End Data Analysis->End

Caption: General workflow for an in vitro inhibition assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.

OAT1/URAT1 Inhibition Assay (Cell-Based)

This protocol describes a common method for assessing the inhibition of OAT1 and URAT1 transporters expressed in a mammalian cell line.

1. Cell Culture and Plating:

  • Culture a stable cell line overexpressing the human OAT1 or URAT1 transporter (e.g., HEK293 or CHO cells) in appropriate media supplemented with antibiotics for selection.

  • Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, wash the cell monolayer with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Prepare serial dilutions of Probenecid and other test compounds in the assay buffer.

  • Add the compound solutions to the cells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate the uptake reaction by adding the probe substrate. For URAT1, [¹⁴C]-labeled uric acid is commonly used. For OAT1, a fluorescent substrate like 6-carboxyfluorescein (6-CF) or a radiolabeled substrate like p-aminohippurate can be used.[10][11]

  • Allow the uptake to proceed for a defined period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

3. Quantification and Data Analysis:

  • Lyse the cells to release the intracellular substrate.

  • For radiolabeled substrates, quantify the amount of uptake using a liquid scintillation counter. For fluorescent substrates, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

Pannexin 1 Inhibition Assay (Electrophysiology)

This protocol outlines a method to measure the inhibition of Pannexin 1 channel currents using two-electrode voltage clamp in Xenopus oocytes.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding for Pannexin 1 and incubate for 2-3 days to allow for protein expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

  • Impale the oocyte with two microelectrodes filled with KCl for voltage clamping.

  • Hold the membrane potential at a level where Pannexin 1 channels are closed (e.g., -50 mV).

  • Apply voltage steps to a potential that activates Pannexin 1 channels (e.g., +60 mV) to elicit an outward current.

3. Inhibition Measurement:

  • Establish a stable baseline current by applying repetitive voltage pulses.

  • Perfuse the chamber with solutions containing different concentrations of Probenecid or other test compounds.

  • Record the current amplitude in the presence of the inhibitor.

  • Wash out the inhibitor to observe the reversibility of the effect.

4. Data Analysis:

  • Measure the peak current amplitude at the activating voltage step before and after the application of the inhibitor.

  • Calculate the percentage of current inhibition for each concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[2]

Conclusion

This comparative guide highlights the importance of characterizing the cross-reactivity of sulfamoyl benzoic acids like Probenecid. While its primary targets, OAT1 and URAT1, are well-established, its interactions with other proteins such as Pannexin 1 and MRPs can have significant pharmacological implications. The provided data and protocols offer a framework for researchers to conduct further investigations into the selectivity and potential off-target effects of this class of compounds, ultimately contributing to the development of safer and more effective therapeutics.

References

comparative analysis of different synthetic routes to 3-(cyclopropylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is a critical aspect of the drug discovery and development pipeline. 3-(Cyclopropylsulfamoyl)benzoic acid is a significant building block in the synthesis of various therapeutic agents. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their methodologies, supported by experimental data where available.

This analysis focuses on two primary synthetic strategies: a classical two-step approach starting from a pre-functionalized benzoic acid derivative, and a modern, one-pot methodology leveraging copper-catalyzed decarboxylative sulfonylation.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and starting materials.

ParameterRoute 1: From 3-Carboxybenzenesulfonyl ChlorideRoute 2: One-Pot from 3-Carboxybenzoic Acid (Proposed)
Starting Material 3-Carboxybenzenesulfonyl chloride, Cyclopropylamine3-Carboxybenzoic acid, Cyclopropylamine
Key Reagents Triethylamine, Tetrahydrofuran, Hydrochloric acidCopper(I) catalyst, Dichlorodimethylhydantoin, Sulfur dioxide
Number of Steps 1 (from sulfonyl chloride) or 2 (from benzoic acid)1 (one-pot)
Overall Yield (%) ~55% (from sulfonyl chloride)Potentially 60-85% (based on similar reactions)
Reaction Time ~3 hours (for sulfonamide formation)Not specified, likely several hours
Purification Extraction and precipitationNot specified, likely aqueous work-up and extraction

Experimental Protocols and Methodologies

Route 1: Synthesis from 3-Carboxybenzenesulfonyl Chloride

This established route involves the reaction of a commercially available or synthesized sulfonyl chloride with cyclopropylamine to form the desired sulfonamide.

Step 1 (Optional): Preparation of 3-Carboxybenzenesulfonyl chloride from Benzoic Acid

3-Carboxybenzenesulfonyl chloride can be prepared by the direct chlorosulfonation of benzoic acid. This is typically achieved by reacting benzoic acid with an excess of chlorosulfonic acid, often with heating. The reaction mixture is then carefully quenched with ice water to precipitate the sulfonyl chloride, which can be filtered and dried.

Step 2: Formation of this compound

The core of this route is the nucleophilic substitution reaction between 3-carboxybenzenesulfonyl chloride and cyclopropylamine.

Experimental Protocol:

To a solution of cyclopropylamine (0.26 g, 4.53 mmol) and triethylamine (1.38 g, 13.6 mmol) in tetrahydrofuran (15 ml), a solution of 3-(chlorosulfonyl)benzoic acid (1 g, 4.53 mmol) in tetrahydrofuran (5 mL) is added dropwise at 0°C. Following the addition, the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. Upon completion, the mixture is poured into a saturated saline solution (30 mL) and the pH is adjusted to 3 with 1 N hydrochloric acid. The product is then extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with saturated saline and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields this compound as a light white solid (0.6 g, 55% yield).[1]

Route 2: Proposed One-Pot Synthesis via Decarboxylative Sulfonylation

A novel, one-pot approach for the synthesis of sulfonamides from readily available carboxylic acids and amines has been recently reported, which could be adapted for the synthesis of this compound.[2][3] This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation followed by in-situ amination.

Proposed Experimental Protocol:

In a reaction vessel, 3-carboxybenzoic acid would be combined with a copper(I) catalyst (e.g., [Cu(MeCN)4]BF4), a chlorine source (e.g., 1,3-dichloro-5,5-dimethylhydantoin), and a source of sulfur dioxide in a suitable solvent like acetonitrile. The reaction would be initiated, likely with light (e.g., 365 nm LEDs), to facilitate the decarboxylative chlorosulfonylation, forming the 3-chlorosulfonylbenzoyl intermediate in situ. Following the formation of the sulfonyl chloride, cyclopropylamine would be added to the reaction mixture to directly form this compound. The final product would then be isolated and purified using standard techniques such as extraction and crystallization. While a specific yield for this exact transformation is not available, similar reactions have reported yields in the range of 60-85%.[2][3]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes to this compound.

Comparative Synthetic Routes to this compound cluster_0 Route 1: From 3-Carboxybenzenesulfonyl Chloride cluster_1 Route 2: One-Pot Decarboxylative Sulfonylation Benzoic Acid Benzoic Acid 3-Carboxybenzenesulfonyl Chloride 3-Carboxybenzenesulfonyl Chloride Benzoic Acid->3-Carboxybenzenesulfonyl Chloride Chlorosulfonation Final Product_1 This compound 3-Carboxybenzenesulfonyl Chloride->Final Product_1 Sulfonamide Formation Cyclopropylamine_1 Cyclopropylamine Cyclopropylamine_1->Final Product_1 3-Carboxybenzoic Acid 3-Carboxybenzoic Acid Final Product_2 This compound 3-Carboxybenzoic Acid->Final Product_2 Cu-catalyzed Decarboxylative Sulfonylation & Amination Cyclopropylamine_2 Cyclopropylamine Cyclopropylamine_2->Final Product_2

Caption: Comparative workflow of synthetic routes.

Concluding Remarks

The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, desired scale of synthesis, and the availability of specialized equipment.

Route 1 represents a well-established and reliable method, particularly if 3-carboxybenzenesulfonyl chloride is readily available. The two-step variation starting from benzoic acid is also a viable option, though it introduces an additional synthetic transformation. The reported yield of 55% for the final step is moderate.

Route 2 , while currently proposed based on analogous reactions, offers a potentially more efficient and streamlined one-pot synthesis. By starting from the more common and less reactive 3-carboxybenzoic acid and avoiding the isolation of the sensitive sulfonyl chloride intermediate, this modern approach could offer advantages in terms of operational simplicity and overall efficiency. Further experimental validation is required to confirm its viability and optimize reaction conditions for this specific target molecule.

For large-scale production, the development and optimization of a one-pot process like Route 2 would be highly advantageous. For smaller-scale laboratory synthesis, the classical approach of Route 1 remains a practical and proven method.

References

Confirming the Molecular Structure of Synthesized 3-(cyclopropylsulfamoyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a synthesized compound's molecular structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for verifying the identity and purity of 3-(cyclopropylsulfamoyl)benzoic acid.

The successful synthesis of this compound (Molecular Formula: C10H11NO4S, Molecular Weight: 241.26 g/mol ) requires definitive structural elucidation to ensure the correct compound has been obtained before proceeding with further studies.[1][2][3] This guide outlines the expected outcomes and provides detailed experimental protocols for the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4][5][6][7][8]

Analytical Workflow

The confirmation of the molecular structure of this compound follows a logical workflow, beginning with the purification of the synthesized product, followed by the application of various spectroscopic and spectrometric techniques to elucidate its structural features.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides detailed proton and carbon environments ms Mass Spectrometry (e.g., ESI-MS) purification->ms Determines molecular weight and fragmentation ir Infrared Spectroscopy (FT-IR) purification->ir Identifies functional groups confirmation Structure Confirmed nmr->confirmation ms->confirmation ir->confirmation

References

Comparative Guide to Analytical Methods for the Confirmation of 3-(cyclopropylsulfamoyl)benzoic acid Identity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the definitive confirmation of the identity of 3-(cyclopropylsulfamoyl)benzoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is a small organic molecule containing both a sulfonamide and a benzoic acid functional group. Accurate confirmation of its identity is critical for quality control, regulatory submission, and research purposes. LC-MS is a powerful and widely used technique for this purpose due to its high sensitivity and specificity. This guide outlines a robust LC-MS method and compares its performance with other common analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

LC-MS is the premier method for the confirmation of this compound due to its ability to separate the analyte from impurities and provide definitive mass information.

Experimental Protocol

A reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is recommended for the analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative

  • Scan Mode: Full scan (m/z 50-500) and product ion scan of the parent mass.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation.

Expected Data

Based on the structure of this compound (molecular weight: 257.28 g/mol ), the following results are anticipated:

ParameterExpected Value
Retention Time Approximately 2-4 minutes
[M+H]⁺ (Positive Mode) m/z 258.1
[M-H]⁻ (Negative Mode) m/z 256.1
Key MS/MS Fragments Fragmentation of the sulfonamide and loss of the cyclopropyl or carboxyl groups.

Comparison with Alternative Methods

While LC-MS is a powerful tool, other analytical techniques can also be used to confirm the identity of this compound.

MethodPrincipleAdvantagesDisadvantages
LC-MS Separation by chromatography, detection by massHigh sensitivity and specificity, provides molecular weight and structural information.Requires specialized equipment and expertise.
NMR Spectroscopy Nuclear magnetic resonance of atomic nucleiProvides detailed structural information, non-destructive.Lower sensitivity than MS, can be complex to interpret.
FTIR Spectroscopy Infrared absorption by molecular vibrationsQuick and easy, provides information on functional groups.Not suitable for complex mixtures, less specific than MS or NMR.
Melting Point Determination of the solid-liquid transition temperatureSimple and inexpensive.Not specific, impurities can affect the result.
Elemental Analysis Determination of the elemental compositionProvides empirical formula.Does not provide structural information.

Data Presentation: Quantitative Comparison

ParameterLC-MSNMR (¹H)FTIR
Limit of Detection ng/mL to pg/mLµg/mL to mg/mLmg/mL
Specificity Very HighHighModerate
Structural Info High (Fragmentation)Very High (Connectivity)Moderate (Functional Groups)
Analysis Time ~10 minutes per sample~15 minutes per sample<5 minutes per sample

Visualizations

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Dissolve Dissolve Sample Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject into LC Filter->Inject Column C18 Column Inject->Column Elute Gradient Elution Column->Elute Ionize Electrospray Ionization Elute->Ionize Analyze Mass Analyzer Ionize->Analyze Detect Detector Analyze->Detect MassSpec Mass Spectrum Detect->MassSpec Chromatogram Chromatogram Detect->Chromatogram Confirm Confirm Identity MassSpec->Confirm Chromatogram->Confirm

Caption: Workflow for LC-MS confirmation of compound identity.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound 3-(cyclopropylsulfamoyl) benzoic acid LCMS LC-MS Compound->LCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR MP Melting Point Compound->MP EA Elemental Analysis Compound->EA MolWeight Molecular Weight & Fragmentation LCMS->MolWeight Structure Detailed Structure NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups Purity Purity Indication MP->Purity Formula Empirical Formula EA->Formula

Caption: Relationship between analytical techniques and information obtained.

A Comparative Guide to the Anti-inflammatory Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of various benzoic acid derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to serve as a valuable resource for professionals in the fields of pharmacology and drug discovery.

Executive Summary

Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including significant anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways in the inflammatory cascade. This guide focuses on a comparative analysis of their efficacy in inhibiting cyclooxygenase (COX) enzymes, reducing nitric oxide production, and modulating the release of pro-inflammatory cytokines.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory activity of selected benzoic acid derivatives.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
AspirinSalicylic Acid~150~300~0.5[1]
DiflunisalSalicylic Acid~50~100~0.5[1]
SalsalateSalicylic AcidNot applicable (Prodrug)Not applicable (Prodrug)-
Mesalamine (5-ASA)Salicylic Acid---[1]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidSalicylic Acid---
IndomethacinNon-Benzoic Acid NSAID (Control)-26.3-[2]
CelecoxibNon-Benzoic Acid NSAID (Control)-->100 (Highly Selective)

Note: IC50 values can vary between studies due to different experimental conditions. A lower IC50 value indicates greater potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1. Mesalamine's primary mechanism is topical action in the gut, and specific IC50 values for COX inhibition are not consistently reported in the same context as systemic NSAIDs. 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has shown potent anti-inflammatory effects, but specific IC50 values for COX inhibition were not found in the provided search results.

Table 2: Nitric Oxide Synthase (iNOS) Inhibition and Cytokine Release

CompoundAssayCell LineStimulusInhibitionReference
2,6-Dimethoxy-1,4-BenzoquinoneiNOS activityMouse Leukemic MonocytesLPSActivity confirmed, IC50 not reported[2]
Luteolin (Flavonoid Control)iNOS activityRAW 264.7LPSIC50: 17.1 µM[2]
Quercetin (Flavonoid Control)iNOS activityRAW 264.7LPSIC50: 12.0 µM[2]
Pimaradienoic AcidTNF-α & IL-1β ProductionMouse Peritoneal CavityCarrageenanSignificant inhibition[3]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidNF-κB expressionBALB/C MiceLPSSuperior suppression to ASA[4]

Note: This table highlights the inhibitory effects on iNOS and cytokine production. Direct IC50 values for benzoic acid derivatives in these assays are less commonly reported in readily available literature compared to COX inhibition data.

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDoseTime Point% Inhibition of EdemaReference
Pimaradienoic Acid10 mg/kg3 hoursUp to 64%[3]
Compound 1 (1,3,5-triazine derivative)200 mg/kg4 hours96.31%[5]
Compound 3 (1,3,5-triazine derivative)200 mg/kg4 hours99.69%[5]
Indomethacin (Control)10 mg/kg4 hours57.66%[5]

Note: This in vivo model provides a measure of the overall anti-inflammatory effect of a compound.

Experimental Protocols

1. Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds (benzoic acid derivatives)

    • Reference inhibitors (e.g., Aspirin, Celecoxib)

    • Reaction buffer (e.g., Tris-HCl)

    • Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • Procedure:

    • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

    • In a 96-well plate, add the reaction buffer, co-factors, and the test compound or reference inhibitor.

    • Add the COX-1 or COX-2 enzyme to each well and pre-incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at 37°C.

    • Stop the reaction.

    • Measure the amount of PGE2 produced using an EIA kit.

    • Calculate the percentage of COX inhibition for each compound concentration compared to the control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

2. Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Test)

This assay measures the inhibition of nitric oxide (NO) production by activated macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Lipopolysaccharide (LPS) for cell stimulation

    • Test compounds

    • Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

  • Procedure:

    • Seed macrophage cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified pre-incubation period.

    • Stimulate the cells with LPS to induce iNOS expression and NO production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant. A purple/magenta color will develop in the presence of nitrite.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by the test compounds.

3. Cytokine Release Assay (TNF-α and IL-6)

This assay quantifies the inhibition of pro-inflammatory cytokine release from immune cells.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

    • LPS or other appropriate stimulus

    • Test compounds

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-6

  • Procedure:

    • Isolate and culture PBMCs or the chosen cell line.

    • Treat the cells with different concentrations of the test compounds.

    • Stimulate the cells with LPS to induce cytokine production.

    • Incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage inhibition of cytokine release for each compound concentration.

4. Carrageenan-Induced Paw Edema in Rodents

This in vivo model assesses the acute anti-inflammatory activity of a compound.

  • Materials:

    • Rats or mice

    • Carrageenan solution (e.g., 1% in saline)

    • Test compounds

    • Reference drug (e.g., Indomethacin)

    • Pletysmometer or calipers to measure paw volume/thickness

  • Procedure:

    • Administer the test compounds or reference drug to the animals (e.g., orally or intraperitoneally).

    • After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce inflammation.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each treatment group compared to the control group that received only carrageenan.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of benzoic acid derivatives are often mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of genes involved in inflammation and immunity. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and IL-6. Several benzoic acid derivatives, including salicylic acid, have been shown to inhibit NF-κB activation.[4]

NF_kB_Pathway cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->IKK inhibits NFkB_n NF-κB NFkB_n->Pro_inflammatory_Genes activates MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes induces Benzoic_Acid Benzoic Acid Derivatives Benzoic_Acid->MAPKKK inhibits Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay iNOS_Assay iNOS Inhibition Assay In_Vitro->iNOS_Assay Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6) In_Vitro->Cytokine_Assay In_Vivo In Vivo Validation COX_Assay->In_Vivo iNOS_Assay->In_Vivo Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Mechanism Mechanism of Action Studies Paw_Edema->Mechanism Signaling_Pathways NF-κB & MAPK Pathway Analysis Mechanism->Signaling_Pathways Lead_Optimization Lead Optimization Signaling_Pathways->Lead_Optimization

References

Safety Operating Guide

Proper Disposal of 3-(cyclopropylsulfamoyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-(cyclopropylsulfamoyl)benzoic acid must be disposed of as hazardous chemical waste. Do not dispose of this substance down the drain or in regular trash. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Before handling this compound for disposal, it is essential to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Causes skin irritation.

  • Causes serious eye damage.

  • May cause damage to organs (lungs) through prolonged or repeated exposure if inhaled.

  • Harmful to aquatic life.

Due to these hazards, particularly its environmental risk, this compound cannot be disposed of through standard laboratory waste streams.

Required Personal Protective Equipment (PPE)

When preparing this compound for disposal, all personnel must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. The following steps provide a general operational plan.

Step 1: Waste Characterization and Segregation

  • Characterize the waste as a non-halogenated solid organic acid.

  • Keep this waste stream separate from other chemical wastes, especially incompatible materials like bases or strong oxidizing agents, to prevent dangerous reactions.[1]

  • Solid chemical wastes, such as the pure compound or contaminated items (e.g., weighing paper, gloves), should be collected separately from liquid waste.[2][3]

Step 2: Container Selection and Labeling

  • Container Selection: Use a container that is compatible with acidic solids. The original product container is often the best choice.[4][5] If the original container is not available, use a clearly marked, sealable, and sturdy plastic or glass container. Ensure the container is in good condition and free of leaks.[1][4]

  • Labeling: This is a critical step for regulatory compliance and safety. The hazardous waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").

    • The date when the first amount of waste was placed in the container (accumulation start date).

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][6]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][7]

  • Ensure the storage area is well-ventilated.

  • Use secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[3][8]

Step 4: Arranging for Disposal

  • Once the waste container is full (typically no more than 90% capacity) or when it is ready for removal, contact your institution's EHS office to schedule a waste pickup.[4][8]

  • Do not transport hazardous waste outside of the laboratory yourself.[4] Trained EHS personnel will collect the waste for transport to a licensed treatment, storage, and disposal facility (TSDF).

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound should be collected as solid hazardous waste in a designated, labeled container.[2]

  • Empty Containers: An empty container that held this compound must still be managed carefully.

    • Thoroughly remove all contents.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[8]

    • After the initial rinse is collected, the container may be triple-rinsed. Subsequent rinsate may be permissible for drain disposal depending on local regulations, but it is best practice to consult with your EHS office.

    • Once properly cleaned, deface or remove all labels from the empty container before disposing of it as regular trash or glass waste.[4][8]

Quantitative Data Summary
ParameterGuidelineSource
Maximum Waste Accumulation (SAA) 55 gallons (total hazardous waste)[6]
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kg (solid)[6]
Container Fill Level Do not exceed 90% capacity[2]
Storage Time Limit (SAA) Up to 12 months (if accumulation limits are not exceeded)[1][6]
pH for Drain Disposal (Neutralized Solutions) Between 5.5 and 10.5 (where permitted)[9]

Disposal Workflow Diagram

G Disposal Workflow for this compound start Start: Waste Generation ppe 1. Don Required PPE (Goggles, Gloves, Lab Coat) start->ppe characterize 2. Characterize & Segregate Waste (Solid Organic Acid) ppe->characterize container 3. Select & Label Container (Original or compatible, fully labeled) characterize->container spill Spill or Exposure Occurs characterize->spill store 4. Store in Satellite Accumulation Area (Secondary containment, sealed) container->store container->spill request 5. Request EHS Pickup (When full or ready for disposal) store->request store->spill end End: Waste Collected by EHS request->end spill_protocol Follow Emergency Spill Protocol (Consult SDS, notify EHS) spill->spill_protocol spill_protocol->store After cleanup, collect materials as hazardous waste

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.